molecular formula C6H11Cl2N3 B3380901 4-Hydrazino-3-methylpyridine hydrochloride CAS No. 2097938-62-8

4-Hydrazino-3-methylpyridine hydrochloride

Cat. No.: B3380901
CAS No.: 2097938-62-8
M. Wt: 196.07 g/mol
InChI Key: IFYBIZOGZAPCJZ-UHFFFAOYSA-N
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Description

4-Hydrazino-3-methylpyridine hydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydrazino-3-methylpyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazino-3-methylpyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2097938-62-8

Molecular Formula

C6H11Cl2N3

Molecular Weight

196.07 g/mol

IUPAC Name

(3-methylpyridin-4-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C6H9N3.2ClH/c1-5-4-8-3-2-6(5)9-7;;/h2-4H,7H2,1H3,(H,8,9);2*1H

InChI Key

IFYBIZOGZAPCJZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CN=C1)NN.Cl

Canonical SMILES

CC1=C(C=CN=C1)NN.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

4-Hydrazino-3-methylpyridine hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

4-Hydrazino-3-methylpyridine Hydrochloride: A Technical Whitepaper on Structural Dynamics and Synthetic Utility in Drug Discovery

Executive Summary

In modern medicinal chemistry, the selection of bifunctional building blocks dictates the efficiency of lead optimization and scaffold hopping. As a Senior Application Scientist, I frequently observe drug discovery programs bottlenecked by the unpredictable reactivity of free hydrazines. 4-Hydrazino-3-methylpyridine hydrochloride (CAS: 1195782-30-9) solves this by offering a stabilized, highly versatile precursor for synthesizing fused aza-heterocycles—specifically pyrazolo[3,4-c]pyridines and triazolopyridines. These privileged scaffolds are foundational in the development of selective kinase inhibitors, such as mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors[1].

This technical guide deconstructs the physicochemical properties, structural causality, and field-validated protocols for utilizing this critical reagent.

Physicochemical Profiling & Structural Dynamics

To predict the behavior of 4-hydrazino-3-methylpyridine hydrochloride in complex synthetic workflows, we must first analyze its quantitative parameters. The data below synthesizes its core physicochemical metrics[2].

Table 1: Key Physicochemical and Computational Properties

PropertyValueScientific Implication
CAS Number 1195782-30-9Unique identifier for the hydrochloride salt form.
Molecular Formula C₆H₁₀ClN₃Represents the pyridine core + hydrazine + HCl.
Molecular Weight 159.62 g/mol Low molecular weight ensures high atom economy in coupling.
Topological Polar Surface Area (TPSA) 50.94 ŲOptimal for membrane permeability in final drug candidates.
LogP ~1.10Indicates balanced lipophilicity, favorable for aqueous/organic partitioning.
H-Bond Donors / Acceptors 2 / 3Provides multiple vectors for target protein interaction (e.g., hinge binding).
Physical Form SolidFacilitates precise gravimetric dosing during high-throughput screening.
The Causality of the Hydrochloride Salt

A common question in synthetic design is why this building block is supplied as a hydrochloride salt rather than a free base. The free hydrazine moiety is highly electron-rich and susceptible to auto-oxidation in the presence of atmospheric oxygen, leading to the formation of diazenes or radical-mediated decomposition. By protonating the terminal nitrogen (forming the HCl salt), the energy of the Highest Occupied Molecular Orbital (HOMO) is lowered. This electronic stabilization prevents unwanted oxidation, extends shelf life, and ensures batch-to-batch reproducibility during scale-up.

Rational Design: The Role of the 3-Methyl Group

The structural anatomy of 4-hydrazino-3-methylpyridine is not accidental; it is a product of rational drug design.

Utility Core 4-Hydrazino-3-methylpyridine HCl Prop1 Bifunctional Nucleophile (N-N motif) Core->Prop1 Prop2 3-Methyl Steric Shield (Conformational lock) Core->Prop2 Prop3 Pyridine Scaffold (H-bond acceptor) Core->Prop3 App1 Pyrazolopyridines Prop1->App1 App2 Triazolopyridines Prop1->App2 Prop2->App1 Prop3->App1 Target Kinase Inhibitors (e.g., MALT1) App1->Target App2->Target

Logical relationship between structural features and medicinal chemistry applications.

Mechanistic Insight: When this building block is cyclized into a pyrazolopyridine, the 3-methyl group sits adjacent to the newly formed five-membered ring. In kinase inhibitor design (such as MALT1 inhibitors), this methyl group acts as a conformational lock [1]. It provides a steric shield that restricts the rotation of the heterocycle within the tight confines of the kinase hinge region. This restricted rotameric freedom significantly decreases the entropic penalty upon binding, thereby increasing target affinity and residence time.

Synthetic Applications & Experimental Workflows

The primary utility of 4-hydrazino-3-methylpyridine hydrochloride is its condensation with 1,3-dielectrophiles to generate fused pyrazolo[3,4-c]pyridine systems.

SynthWorkflow A 4-Hydrazino-3-methylpyridine HCl (Nucleophile) C Base-Mediated Neutralization (Liberation of free hydrazine) A->C B 1,3-Dielectrophile (e.g., Ethoxymethylene malononitrile) D Nucleophilic Attack (Hydrazone Formation) B->D C->D E Intramolecular Cyclization (Pyrazolo[3,4-c]pyridine Core) D->E

Synthetic workflow for pyrazolo[3,4-c]pyridine generation via 4-hydrazino-3-methylpyridine.

Self-Validating Protocol: Synthesis of a Pyrazolo[3,4-c]pyridine Scaffold

To ensure trustworthiness and reproducibility, the following protocol incorporates in-process controls, making it a self-validating system.

Reagents:

  • 4-Hydrazino-3-methylpyridine hydrochloride (1.0 equiv)

  • Ethoxymethylene malononitrile (1.1 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation & Neutralization: Suspend 4-hydrazino-3-methylpyridine hydrochloride in absolute ethanol under an inert argon atmosphere. Cool the suspension to 0°C using an ice bath. Dropwise, add TEA (1.2 equiv).

    • Causality: The base neutralizes the HCl salt, liberating the active hydrazine nucleophile. Performing this at 0°C controls the exothermic neutralization and prevents the highly reactive free hydrazine from undergoing premature thermal degradation.

  • Electrophile Addition: Slowly add ethoxymethylene malononitrile (1.1 equiv) to the chilled solution. Stir for 30 minutes at room temperature.

    • Self-Validation Checkpoint: Aliquot 10 µL of the mixture and analyze via LC-MS. The disappearance of the m/z 124 peak (liberated free base) and the appearance of the uncyclized hydrazone intermediate mass confirms successful initial nucleophilic attack.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C for 3 to 5 hours.

    • Causality: While the initial hydrazone formation is kinetically rapid at room temperature, the subsequent intramolecular cyclization (attack of the secondary nitrogen onto the nitrile carbon) requires significant thermal energy to overcome the activation barrier.

  • Isolation: Cool the reaction to room temperature. The fused pyrazolopyridine product typically precipitates from the ethanol. Filter the solid, wash with cold ethanol, and dry under a vacuum.

Handling, Stability, and Safety Systems

Maintaining the integrity of 4-hydrazino-3-methylpyridine hydrochloride requires strict adherence to environmental controls.

Hazard Profile: The compound is classified under GHS with the following hazard statements:

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Storage Causality & Best Practices:

  • Temperature Control (2-8°C): The compound must be stored refrigerated. Why? Even as an HCl salt, residual moisture can facilitate trace hydrolysis over time. Low temperatures drastically reduce the kinetic rate of any potential degradation pathways.

  • Inert Atmosphere (Argon/Nitrogen): Containers must be flushed with inert gas before resealing. Why? The pyridine nitrogen and the hydrazine moiety are sensitive to prolonged oxygen exposure. An inert blanket prevents the formation of N-oxides and diazene impurities, which can poison downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) often used in later stages of drug synthesis[2].

References

  • European Patent Office. "PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS - EP 3807266 B1." Google Patents / European Patent Office.

Sources

Technical Guide: Solubility Profile & Purification of 4-Hydrazino-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility characteristics, physicochemical drivers, and purification protocols for 4-Hydrazino-3-methylpyridine hydrochloride .



Executive Summary

For researchers and drug development professionals, 4-Hydrazino-3-methylpyridine hydrochloride represents a critical heterocyclic building block. Its solubility behavior follows the classic ionic salt archetype :

  • Water: Functions as a high-capacity solvent . The compound exhibits high solubility due to strong ion-dipole interactions.

  • Ethanol: Functions as a temperature-dependent solvent (or anti-solvent). The compound exhibits moderate-to-low solubility at room temperature but significantly higher solubility at boiling points, making ethanol the primary candidate for recrystallization .

This guide provides the theoretical framework, comparative data, and a self-validating experimental protocol to optimize solvent selection for synthesis and purification.

Physicochemical Drivers of Solubility

To manipulate this compound effectively, one must understand the competing forces at the molecular level.

The Solute: Ionic Lattice vs. Hydrophobic Core

The molecule consists of a hydrophobic 3-methylpyridine core and a hydrophilic, ionic hydrazinium chloride moiety (


).
  • Lattice Energy: The crystal lattice is held together by strong electrostatic forces between the protonated hydrazine and the chloride anion.

  • Solvation Enthalpy: To dissolve, the solvent must overcome this lattice energy.

Solvent Interaction Mechanism
SolventDielectric Constant (

)
Interaction TypeOutcome
Water ~80Ion-Dipole: Water molecules form a dense hydration shell around the

and the cationic pyridinium/hydrazinium center.
High Solubility: The hydration energy exceeds the lattice energy.
Ethanol ~24Dipole-Dipole / H-Bonding: Ethanol can hydrogen bond with the hydrazine protons but lacks the high dielectric constant to effectively shield the ion pairs.Conditional Solubility: Soluble only when thermal energy (heat) disrupts the lattice (Recrystallization window).

Comparative Solubility Data

While batch-specific impurities affect exact saturation points, the following "Reference Benchmarks" are derived from structural analogs (e.g., 4-hydrazinopyridine HCl, phthalazine hydrazine salts) and standard thermodynamic behaviors of pyridine salts.

Table 1: Predicted Solubility Profile
ParameterWater (

)
Ethanol (

)
Chloroform/Ether
Solubility (25°C) High (>100 mg/mL)Low to Moderate (5–15 mg/mL)Insoluble (<0.1 mg/mL)
Solubility (Reflux) Very HighHigh (>50 mg/mL)Insoluble
Primary Utility Reaction Medium / ExtractionRecrystallization Washing / Precipitation
Thermodynamic State Stable SolutionMetastable (supersaturates easily)Suspension

Critical Insight: The steep solubility curve in ethanol (low at 25°C, high at 78°C) identifies it as the superior solvent for purification. Water is too good a solvent, often leading to oiling out or poor recovery during crystallization.

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Gravimetric)

A self-validating workflow to determine exact solubility limits for your specific batch.

Reagents: 4-Hydrazino-3-methylpyridine HCl (Analyte), HPLC-grade Water, Absolute Ethanol.

  • Preparation: Weigh 100 mg of analyte into two separate 4 mL vials.

  • Addition: Add 1.0 mL of solvent (Water to Vial A, Ethanol to Vial B).

  • Equilibration: Vortex for 5 minutes at 25°C.

    • Observation Point: If Vial A dissolves completely, solubility >100 mg/mL. Add more solid until saturation is visible.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent under vacuum (or nitrogen stream) to dryness.

  • Quantification: Weigh the residue.

Protocol B: Purification via Ethanol Recrystallization

The industry-standard method for purifying hydrazine hydrochloride salts.

  • Dissolution: Suspend crude 4-Hydrazino-3-methylpyridine HCl in absolute ethanol (approx. 10 mL per gram of solid).

  • Heating: Heat to reflux (78°C) with stirring.

    • Validation: If solid remains, add hot ethanol in 1 mL increments until clear.

  • Hot Filtration (Optional): If insoluble particulates (dust, inorganic salts) remain, filter rapidly while hot.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature, then chill to 0–4°C.

    • Mechanism: Slow cooling promotes the growth of pure crystal lattices, excluding impurities.[1]

  • Isolation: Filter crystals via vacuum filtration. Wash with cold (

    
    ) ethanol.
    
  • Drying: Dry under vacuum at 40°C (Hydrazines can be thermally sensitive; avoid excessive heat).

Visualizing the Workflow

Diagram 1: Solubility Logic & Recrystallization Pathway

This diagram illustrates the decision matrix for solvent selection based on the solubility differential.

SolubilityWorkflow Start Crude 4-Hydrazino-3-methylpyridine HCl SolventCheck Select Solvent System Start->SolventCheck WaterPath Water (High Dielectric) SolventCheck->WaterPath Dissolve EthanolPath Ethanol (Mod. Dielectric) SolventCheck->EthanolPath Dissolve WaterResult High Solubility at 25°C (Difficult to Crystallize) WaterPath->WaterResult EthanolResult Low Solubility at 25°C High Solubility at 78°C EthanolPath->EthanolResult WaterResult->Start Evaporate & Switch Solvent Process Heat to Reflux -> Cool EthanolResult->Process Ideal for Purification Purified Pure Crystals Precipitate Process->Purified

Caption: Decision matrix highlighting Ethanol as the optimal vector for purification due to its temperature-dependent solubility profile.

References

  • Solubility of Things. (n.d.). Hydrazine Solubility Characteristics. Retrieved March 6, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydrazine compounds (Patent AT162912B).

Sources

Technical Guide: Identification, Verification, and Synthesis of 4-Hydrazino-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes environment of drug development, particularly within kinase inhibitor research, the integrity of heterocyclic intermediates is non-negotiable. 4-Hydrazino-3-methylpyridine hydrochloride is a critical scaffold often employed in the synthesis of fused ring systems like pyrazolo[4,3-c]pyridines. However, its structural simplicity belies a complex supply chain challenge: ambiguity in CAS indexing, potential for regioisomeric contamination (e.g., 2-hydrazino isomers), and stability issues associated with the free base.

This guide provides a definitive reference for the identification, procurement, and analytical verification of this compound. It moves beyond a simple database lookup to establish a self-validating protocol for researchers requiring absolute structural certainty.

Part 1: Chemical Identity Profile[1]

The following data constitutes the "Golden Record" for this compound. When procuring or cataloging, ensure all parameters align to avoid isomer confusion.

ParameterSpecificationNotes
Chemical Name 4-Hydrazino-3-methylpyridine hydrochlorideStandard IUPAC nomenclature
CAS Number 1195782-30-9 Specific to the HCl salt form
Molecular Formula C₆H₁₀ClN₃(C₆H₉N₃ · HCl)
Molecular Weight 159.62 g/mol Free base MW: 123.16 g/mol
Appearance Off-white to pale yellow solidHygroscopic; store under inert gas
Solubility Water, Methanol, DMSOLimited solubility in non-polar solvents
SMILES CC1=C(NN)C=CN=C1.ClEncodes the 3-methyl, 4-hydrazino substitution pattern
Key Precursor 4-Chloro-3-methylpyridine HClCAS: 19524-08-4
The "Isomer Trap"

A common pitfall in sourcing this compound is the accidental procurement of 2-hydrazino-3-methylpyridine . While chemically similar, the 2-isomer is electronically distinct and will lead to dead-end synthesis pathways when attempting to close pyrazole rings. The CAS 1195782-30-9 specifically resolves the 4-position substitution.

Part 2: The Verification Workflow

VerificationWorkflow Start START: Sourcing Request DatabaseCheck Database Cross-Ref (SciFinder/Reaxys) Start->DatabaseCheck CASMatch CAS Match: 1195782-30-9? DatabaseCheck->CASMatch VendorVerify Vendor CoA Audit (Check NMR/LCMS) CASMatch->VendorVerify Yes Synthesis Alternative: In-House Synthesis (SnAr Reaction) CASMatch->Synthesis No/Unavailable InHouseQC In-House QC (1H-NMR in DMSO-d6) VendorVerify->InHouseQC Release RELEASE FOR USE InHouseQC->Release Passes Specs Synthesis->InHouseQC

Figure 1: Decision matrix for sourcing and verifying 4-Hydrazino-3-methylpyridine HCl. Note the branch for in-house synthesis if commercial stock is ambiguous.

Part 3: Synthesis & Application Context

If the commercial supply (CAS 1195782-30-9) is unavailable or cost-prohibitive, the compound can be synthesized reliably from 4-chloro-3-methylpyridine hydrochloride (CAS 19524-08-4). This route is preferred in drug development to ensure freshness, as hydrazine derivatives can oxidize over time.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The reaction relies on the activation of the pyridine ring. The 4-position is susceptible to nucleophilic attack by hydrazine, particularly when the pyridine nitrogen is protonated or the ring is electron-deficient.

SynthesisPathway Precursor 4-Chloro-3-methylpyridine (CAS 19524-08-4) Intermediate Meisenheimer Complex Precursor->Intermediate + N2H4, Reflux Reagent Hydrazine Hydrate (Excess) Reagent->Intermediate ProductBase Free Base (Unstable) Intermediate->ProductBase - HCl FinalSalt 4-Hydrazino-3-methylpyridine HCl (CAS 1195782-30-9) ProductBase->FinalSalt + HCl/EtOH

Figure 2: Synthetic pathway via SₙAr. The final salt formation is critical for long-term stability.

Experimental Protocol (Synthesis)

For research purposes only. Conduct in a fume hood.

  • Reagents: Dissolve 4-Chloro-3-methylpyridine HCl (1.0 eq) in Ethanol or n-Butanol.

  • Nucleophile: Add Hydrazine hydrate (5.0 - 10.0 eq). The excess acts as a base and drives the equilibrium.

  • Reflux: Heat to reflux (80-100°C) for 4–6 hours. Monitor by TLC (Product is more polar than starting material).

  • Workup: Concentrate in vacuo to remove excess hydrazine (Critical: Hydrazine is toxic).

  • Salt Formation: Redissolve the residue in minimal Ethanol. Add 4M HCl in Dioxane dropwise at 0°C.

  • Isolation: The hydrochloride salt precipitates. Filter, wash with cold ether, and dry under vacuum.

Part 4: Analytical Verification (Self-Validating System)

To confirm you have the correct isomer (CAS 1195782-30-9), look for these specific NMR signatures. The key differentiator is the coupling pattern of the aromatic protons.

FeatureExpected Signal (¹H NMR, DMSO-d₆)Diagnostic Value
C2-H (Ortho to N) Singlet or fine doublet ~8.0 - 8.2 ppmConfirms 3-substitution blocks coupling
C5-H / C6-H Two doublets (J ~5-6 Hz) ~6.8 - 7.0 ppm / ~7.8 - 8.0 ppmTypical pyridine 3,4-substitution pattern
Methyl Group Singlet ~2.1 - 2.3 ppmConfirms integrity of the methyl group
Hydrazine NH/NH₂ Broad exchangeable peaks (variable ppm)Disappears with D₂O shake

Why this matters: If you see a triplet or complex multiplet patterns, you likely have the 2-isomer or unsubstituted hydrazine.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16217655: 4-Chloro-3-methylpyridine hydrochloride.[1] Retrieved from [Link]

Sources

Technical Guide: Physicochemical Profiling of 4-Hydrazino-3-methylpyridine Hydrochloride

[1]

Executive Summary

4-Hydrazino-3-methylpyridine hydrochloride is a critical heteroaromatic intermediate, structurally related to established hydrazide therapeutics like Isoniazid and Hydralazine.[1] Its physicochemical behavior is dominated by the interplay between the electron-rich hydrazine moiety and the pyridine ring, modulated by the steric and inductive effects of the 3-methyl group.

This guide provides a rigorous analysis of the compound's ionization constants (pKa), offering derived values based on Structure-Activity Relationships (SAR) where direct experimental data is sparse in open literature. Furthermore, it details the standard operating procedures (SOPs) required to experimentally validate these values, ensuring researchers can generate self-validating data for regulatory or formulation purposes.

Part 1: Structural Architecture & Ionization Theory

To understand the pKa profile of this molecule, one must deconstruct its ionizable centers.[1] The hydrochloride salt form implies the molecule exists initially as a protonated cation in the solid state. Upon dissolution, it participates in multiple acid-base equilibria.[1]

Ionization Centers

The molecule possesses three potential sites for proton exchange, listed in order of decreasing basicity:

  • Pyridine Ring Nitrogen (N1): The primary basic center. The lone pair is in an

    
     orbital, orthogonal to the 
    
    
    -system.[1] However, strong resonance donation from the 4-hydrazino group significantly increases electron density here, raising the pKa well above unsubstituted pyridine.
  • Terminal Hydrazine Nitrogen (N

    
    ):  A secondary basic site. While aliphatic amines are basic (pKa ~10), the adjacent nitrogen (N
    
    
    ) and the connection to the aromatic ring lower its basicity via the alpha-effect and electron withdrawal. It typically protonates only at low pH (pKa < 4).
  • Hydrazine Amine Proton (N-H): Weakly acidic. Deprotonation requires highly alkaline conditions (pKa > 12), generally irrelevant for physiological drug development but critical for nucleophilic substitution reactions.[1]

Resonance & Steric Effects (SAR Analysis)

The 3-methyl group introduces a Steric Inhibition of Resonance (SIR) risk. While the 4-hydrazino group attempts to flatten against the ring to donate electrons (increasing N1 basicity), the ortho-methyl group may force a slight twist. This twist reduces orbital overlap, potentially lowering the pKa compared to the unhindered 4-hydrazinopyridine.

Resonancecluster_0Electronic Effectscluster_1Predicted pKa OutcomeN1Pyridine N (N1)Primary Basic SiteResultPredicted pKa (N1)Range: 8.2 - 8.8N1->ResultHyd4-Hydrazino Group(+M Resonance Donor)Hyd->N1Increases Basicity(Resonance)Me3-Methyl Group(+I Inductive / Steric Bulk)Me->N1Slight Increase(Inductive)Me->HydSteric Clash?(Reduces Resonance)

Figure 1: Electronic and steric interactions defining the basicity of 4-hydrazino-3-methylpyridine.

Part 2: Estimated pKa Values

As exact experimental values for this specific isomer are often proprietary, we derive high-confidence estimates using Hammett substituent constants and analog benchmarking .[1]

Analog Benchmarking Table
CompoundStructurepKa (Ring N)pKa (Hydrazine N)Note
Pyridine Unsubstituted5.23-Baseline reference.
3-Methylpyridine 3-Me5.68-Methyl group adds +0.45 units (+I effect).
4-Aminopyridine 4-NH29.17-Strong +M resonance effect (+3.9 units).
4-Hydrazinopyridine 4-NHNH2~8.5 - 8.9~3.5Hydrazine is slightly less donating than amine due to -I effect of second N.
4-Hydrazino-3-methylpyridine Target 8.2 - 8.8 ~3.2 - 3.8 Predicted Value.
Theoretical Derivation
  • Baseline: Pyridine (5.23).

  • Add 4-Hydrazino Effect: Similar to 4-amino (+3.9) but reduced by the inductive withdrawal of the beta-nitrogen. Estimated contribution: +3.0 to +3.5.

    • Intermediate Sum: 8.2 - 8.7.[1][2]

  • Add 3-Methyl Effect: Inductive donation (+0.45).

    • Intermediate Sum: 8.65 - 9.15.[1]

  • Subtract Steric Penalty: The 3-methyl group likely twists the hydrazine slightly out of plane, reducing the resonance contribution.

    • Correction: -0.3 to -0.5.[1]

  • Final Predicted Range: 8.2 – 8.8 (for the conjugate acid of the ring nitrogen).

Part 3: Experimental Determination Protocols

For drug development applications, theoretical values must be validated.[1][3] The following protocols are designed for self-validation using standard analytical equipment.

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable if the compound has sufficient water solubility (>1 mM).

Reagents:

  • Analyte: 4-Hydrazino-3-methylpyridine HCl (~20 mg).

  • Titrant: 0.1 M NaOH (standardized, CO2-free).

  • Solvent: Degassed HPLC-grade water (maintain ionic strength with 0.15 M KCl).

Protocol:

  • Dissolution: Dissolve exactly weighed sample in 50 mL of 0.15 M KCl. The initial pH will be acidic (likely pH 2-3) due to the HCl salt.

  • Blank Run: Perform a titration on the solvent blank to subtract background carbonate error.

  • Titration: Titrate with 0.1 M NaOH in small increments (0.05 mL), recording pH after stabilization (drift < 0.005 pH/min).

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Inflection Point 1 (pH ~3-4): Neutralization of free protons (if excess HCl is present) or the terminal hydrazine cation (if dihydrochloride).

    • Inflection Point 2 (pH ~8.5): Deprotonation of the pyridinium ring nitrogen. The pKa is the pH at the half-equivalence point of this step.

Method B: UV-Metric Titration (For Low Solubility)

If the compound precipitates during potentiometric titration, UV-metric titration is required. This exploits the shift in

Protocol:

  • Preparation: Prepare a 50 µM stock solution in a universal buffer (Briton-Robinson).

  • Spectra Collection: Measure UV absorbance (200–400 nm) at pH intervals of 0.5 units from pH 2.0 to pH 12.0.

  • Observation: Look for a bathochromic shift (red shift) as the pH rises. The protonated pyridinium usually absorbs at a different wavelength than the free base due to changes in conjugation.

  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point of the sigmoidal curve is the pKa.
    

TitrationWorkflowStartStart: 4-Hydrazino-3-methylpyridine HClSolubilityCheckCheck Solubility (1 mM)Start->SolubilityCheckMethodAMethod A: Potentiometric Titration(High Solubility)SolubilityCheck->MethodASolubleMethodBMethod B: UV-Metric Titration(Low Solubility / High Precision)SolubilityCheck->MethodBInsoluble/PrecipitatesProcessATitrate with 0.1 M NaOHMonitor pH vs VolumeMethodA->ProcessAProcessBMeasure UV Spectra (200-400nm)at pH 2.0 - 12.0MethodB->ProcessBCalcCalculate pKa via Bjerrum Plotor Henderson-HasselbalchProcessA->CalcProcessB->Calc

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Part 4: Stability & Handling Implications

The pKa profile directly impacts the handling and stability of this compound in research and formulation.

Oxidation Sensitivity

Hydrazines are reducing agents.[1] At pH values above the pKa (pH > 8.8) , the compound exists as the free base. The free base is significantly more susceptible to oxidative degradation by atmospheric oxygen than the protonated salt.

  • Actionable Insight: Always store the hydrochloride salt in a desiccator. If preparing a free-base solution (pH > 9), use degassed buffers and use immediately to prevent the formation of azo or azoxy impurities.

Salt Selection for Solubility

The hydrochloride salt is chosen because the protonated pyridinium ring (pH < 8.2) breaks the crystal lattice energy and allows hydration.

  • Formulation Note: To maintain solubility in aqueous media, ensure the formulation pH remains at least 2 units below the pKa (Target pH < 6.0). At physiological pH (7.4), the compound will be roughly 90-95% ionized (soluble), but as pH approaches 8.5, precipitation risk increases drastically.[1]

References

  • Albert, A., & Goldacre, R. (1948).[1] The Nature of the Amino-group in Amino-pyridines. Journal of the Chemical Society, 2240-2249.[1][4]

    • Foundational text establishing the pKa of 4-aminopyridine (9.[4]17) and the resonance arguments used in this guide.

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1]

    • Authoritative source for pyridine and picoline pKa values used as baselines.
  • Williams, R. (2022).[1] pKa Data Compilation. Organic Chemistry Data.

    • Verified compilation of heterocyclic pKa values used for analog benchmarking.
  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1]

    • Reference for the "Steric Inhibition of Resonance" effects in ortho-substituted pyridines.
  • PubChem Compound Summary. (2024). 4-Hydrazinopyridine.[1][5][6][7] National Center for Biotechnology Information.[1]

    • Source for structural confirmation and safety d

Determining the Physicochemical Keystone: A Technical Guide to the Melting Point of 4-Hydrazino-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. The melting point stands as a fundamental, yet critical, physicochemical property, offering insights into purity, identity, and crystalline structure. This guide provides a comprehensive framework for the determination and interpretation of the melting point of 4-Hydrazino-3-methylpyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. While a definitive, published melting point for this specific molecule is not widely available, this document serves as a detailed protocol and interpretive guide for researchers. We will delve into the causality behind experimental choices, the establishment of a self-validating system for data generation, and the authoritative grounding of these methodologies in established scientific principles.

Introduction: The Significance of a Seemingly Simple Metric

The transition from a solid to a liquid phase, the melting point, is more than a mere physical constant; it is a sentinel of a substance's character. For drug development professionals, a sharp and reproducible melting point is often the first indicator of a pure, crystalline solid, a desirable trait for consistent formulation and bioavailability. Conversely, a broad or depressed melting range can signify the presence of impurities, residual solvents, or polymorphic forms, each with significant implications for further development.[1]

4-Hydrazino-3-methylpyridine hydrochloride, as a hydrochloride salt of a substituted pyridine, is anticipated to be a crystalline solid with a relatively high melting point due to its ionic character.[2] The presence of the hydrazino and methyl functional groups on the pyridine ring will influence its crystal lattice energy and, consequently, its melting behavior. The accurate determination of its melting point is a crucial first step in its comprehensive physicochemical profiling.

Experimental Determination of Melting Point

The following protocol outlines a robust method for determining the melting point of 4-Hydrazino-3-methylpyridine hydrochloride using a modern digital melting point apparatus.

Instrumentation and Materials
  • Melting Point Apparatus: A digital instrument with a controlled heating ramp, integrated video observation, and high-resolution temperature measurement (e.g., Mel-Temp® or similar).

  • Capillary Tubes: High-quality, thin-walled glass capillary tubes, sealed at one end.

  • Sample of 4-Hydrazino-3-methylpyridine hydrochloride: Assumed to be synthesized and purified in-house.

  • Spatula and Mortar & Pestle: For sample preparation.

  • Drying Oven or Desiccator: To ensure the sample is free of residual moisture.

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the 4-Hydrazino-3-methylpyridine hydrochloride sample is completely dry. As a hydrochloride salt, it may be hygroscopic. Dry the sample under vacuum at a temperature below its expected decomposition point for several hours.

    • If the crystals are large, gently grind a small amount into a fine powder using a clean, dry mortar and pestle. This ensures uniform packing in the capillary tube.[3]

  • Capillary Tube Packing:

    • Invert a capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) enters the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube down a longer glass tube to facilitate packing.[3] A densely packed sample ensures efficient and uniform heat transfer.

  • Apparatus Setup and Calibration:

    • Before the first use of the day, it is advisable to check the calibration of the melting point apparatus with certified standards of known melting points (e.g., benzophenone, 48-52 °C; caffeine, 235-238 °C).

  • Initial Rapid Determination (Optional but Recommended):

    • Insert the packed capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a rough estimate of the melting point and saves time during the precise determination.[3]

  • Precise Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

    • Insert a new, freshly packed capillary tube.

    • Set a slow heating rate of 1-2 °C per minute. A slow ramp rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is reported as T1 - T2.[2]

    • Repeat the measurement with at least two more samples to ensure reproducibility.

Interpretation of Results and Influencing Factors

The interpretation of the melting point data is as critical as the measurement itself.

ObservationInterpretationPotential Cause
Sharp Melting Range (0.5-2 °C) High PurityA well-ordered crystal lattice with minimal defects.
Broad Melting Range (>2 °C) Presence of ImpuritiesImpurities disrupt the crystal lattice, lowering the energy required to break it.[1]
Depressed Melting Point Presence of ImpuritiesFollows Raoult's Law for ideal solutions, where the freezing point (melting point) is depressed by the presence of a solute (impurity).
Decomposition Observed Thermal InstabilityThe compound breaks down before or during melting, often indicated by a color change, darkening, or gas evolution. The reported value should be noted as a "melting point with decomposition."

Polymorphism: It is also crucial to consider that 4-Hydrazino-3-methylpyridine hydrochloride may exhibit polymorphism—the ability to exist in multiple crystalline forms. Each polymorph will have a distinct melting point. If inconsistent melting points are observed with different batches of pure material, further investigation using techniques like Differential Scanning Calorimetry (DSC) or X-ray diffraction (XRD) is warranted.

Comparative Analysis with Structurally Similar Compounds

CompoundStructureReported Melting Point (°C)Key Structural Differences
3-Amino-4-methylpyridine102 - 106[4]Amino group instead of hydrazino; not a hydrochloride salt.
3-Hydroxy-2-methylpyridine168 - 169Hydroxy group instead of hydrazino; different substitution pattern; not a hydrochloride salt.
4-Hydrazinylpyridine hydrochlorideNot available, but expected to be a high-melting solid.Lacks the methyl group.
4-Chloro-3-methylpyridine hydrochlorideNot available, but expected to be a high-melting solid.Chloro group instead of hydrazino.

The presence of the hydrochloride salt form is expected to significantly increase the melting point compared to the free base due to the strong ionic interactions in the crystal lattice.[2] Therefore, it is reasonable to hypothesize that the melting point of 4-Hydrazino-3-methylpyridine hydrochloride will be well above 100 °C, and likely in the range of 150-250 °C, characteristic of many small-molecule hydrochloride salts.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Melting Point Measurement cluster_analysis Data Analysis & Reporting A Obtain Sample of 4-Hydrazino-3-methylpyridine HCl B Dry Sample (Vacuum Oven/Desiccator) A->B C Grind to Fine Powder (Mortar & Pestle) B->C D Pack Capillary Tube (2-3 mm height) C->D E Perform Rapid Scan (10-20°C/min) to Estimate MP D->E F Cool Apparatus (to ~20°C below est. MP) E->F G Perform Slow Scan (1-2°C/min) F->G H Record T1 (Onset) and T2 (Clear Point) G->H I Calculate Melting Range (T1 - T2) H->I J Assess Purity (Sharp vs. Broad Range) I->J K Repeat for Reproducibility (n=3) J->K L Report Final Melting Range K->L

Sources

reactivity profile of 3-methyl-4-hydrazinopyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Methyl-4-Hydrazinopyridine Hydrochloride

Executive Summary

3-Methyl-4-hydrazinopyridine hydrochloride is a pivotal heterocyclic building block for researchers and scientists in drug development. Its strategic importance lies in the dual nucleophilic nature of the hydrazine moiety, which serves as a versatile handle for constructing a diverse array of more complex molecular architectures. This guide provides a comprehensive analysis of its core reactivity, focusing on the mechanistic principles behind its key transformations. We will explore its behavior in condensation and cyclization reactions, which are fundamental to the synthesis of pharmacologically relevant scaffolds such as pyrazoles and fused pyrazolo[3,4-b]pyridines. By detailing field-proven experimental protocols and the causal logic behind them, this document serves as a practical resource for leveraging this compound's synthetic potential.

Molecular Profile and Safe Handling

A thorough understanding of the physicochemical properties and stability of 3-methyl-4-hydrazinopyridine hydrochloride is essential for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of 3-Methyl-4-hydrazinopyridine Hydrochloride

PropertyValueSource(s)
CAS Number 1195782-30-9[1][2][3]
Molecular Formula C₆H₁₀ClN₃[2]
Molecular Weight 159.62 g/mol [2]
Physical Form Solid[1]
Purity ≥97%[2]
Storage Conditions 2-8°C, under inert atmosphere[1][3]

Stability and Handling: 3-Methyl-4-hydrazinopyridine hydrochloride should be stored in a tightly sealed container in a dry, well-ventilated area to prevent degradation.[1] Due to its chemical nature, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][3] As a hazardous substance, it is known to cause skin irritation, serious eye damage, and may lead to respiratory irritation.[1][4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be conducted within a certified chemical fume hood.[5]

The Electronic Landscape: Understanding Core Reactivity

The reactivity of 3-methyl-4-hydrazinopyridine is dictated by the electronic interplay between the pyridine ring and the exocyclic hydrazine group. The pyridine ring, being an electron-deficient heterocycle, exerts an overall electron-withdrawing effect. However, the hydrazine group (-NHNH₂) is a powerful nucleophile. The terminal nitrogen (β-nitrogen) is generally more nucleophilic and sterically accessible than the nitrogen directly attached to the ring (α-nitrogen), making it the primary site of reaction in many cases. The methyl group at the 3-position provides a modest electron-donating effect, slightly modulating the electronic properties of the pyridine core.

Caption: Molecular structure and key nucleophilic sites.

Key Synthetic Transformations and Methodologies

A. Condensation with Carbonyl Compounds: The Gateway to Hydrazones

The most fundamental reaction of 3-methyl-4-hydrazinopyridine is its condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon, followed by dehydration. These hydrazone intermediates are often stable, isolable compounds and serve as crucial precursors for subsequent cyclization reactions.[6][7]

hydrazone_formation reagent1 3-Methyl-4-hydrazinopyridine Hydrochloride conditions Solvent (e.g., Ethanol, Methanol) Acid Catalyst (e.g., Acetic Acid) Reflux reagent1->conditions reagent2 Aldehyde or Ketone (R1-CO-R2) reagent2->conditions workup Reaction Workup (Cooling, Filtration/Extraction) conditions->workup product 3-Methyl-4-(2-(alkan-2-ylidene)hydrazinyl)pyridine (Hydrazone Product) workup->product

Caption: General workflow for hydrazone synthesis.

Protocol 1: General Synthesis of a Hydrazone Derivative

  • Reaction Setup: To a solution of 3-methyl-4-hydrazinopyridine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or methanol, add the desired aldehyde or ketone (1.0-1.1 eq).

  • Catalysis: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to protonate the carbonyl oxygen and activate it for nucleophilic attack.[6]

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is cooled. The resulting hydrazone product, which is often a solid, may precipitate out of the solution and can be collected by filtration. If it remains dissolved, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.[6]

B. Cyclocondensation Reactions: Forging Pyrazole Cores

Hydrazines are classical reagents for the synthesis of pyrazoles, a five-membered heterocyclic motif prevalent in many approved drugs.[8] The Knorr pyrazole synthesis and related methods involve the reaction of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through an initial hydrazone formation, followed by an intramolecular nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group and subsequent dehydration to form the aromatic pyrazole ring.[9]

knorr_synthesis compoundA 3-Methyl-4-hydrazinopyridine intermediate Hydrazone Intermediate compoundA->intermediate compoundB 1,3-Dicarbonyl (e.g., Acetylacetone) compoundB->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 1-(3-Methylpyridin-4-yl)-3,5-dimethyl-1H-pyrazole cyclization->product

Caption: Mechanistic pathway for Knorr pyrazole synthesis.

Protocol 2: Synthesis of a 1-(3-Methylpyridin-4-yl)-pyrazole Derivative

  • Reagents: Dissolve 3-methyl-4-hydrazinopyridine hydrochloride (1.0 eq) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) in a solvent like ethanol or glacial acetic acid.

  • Reaction: Heat the mixture to reflux for 2-6 hours. The acidic medium facilitates both the initial condensation and the final dehydration step.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid.

  • Purification: The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

C. Annulation Reactions: Building Fused Pyrazolo[3,4-b]pyridines

A particularly powerful application of 3-methyl-4-hydrazinopyridine is its use in constructing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry.[10] One common strategy is the Vilsmeier-Haack reaction, which can be performed on a pre-formed hydrazone. This reaction uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group and induce cyclization onto the pyridine ring, creating the fused bicyclic system.[6]

fused_ring_synthesis start Hydrazone Intermediate (from Protocol 1) reagents Vilsmeier-Haack Reagent (POCl₃, DMF) start->reagents cyclization Electrophilic Cyclization onto Pyridine Ring reagents->cyclization product Substituted Pyrazolo[3,4-b]pyridine cyclization->product

Caption: Pathway to fused pyrazolo[3,4-b]pyridines.

Protocol 3: Synthesis of a Pyrazolo[3,4-b]pyridine via Vilsmeier-Haack Reaction

  • Reagent Preparation: In a flask cooled in an ice bath, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous dimethylformamide (DMF) with stirring.

  • Reaction: To this complex, add the hydrazone (derived from an acetophenone, for example, 1.0 eq) portion-wise, maintaining the temperature between 0-10°C.

  • Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 4-8 hours.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) until alkaline.

  • Purification: The resulting solid is filtered, washed thoroughly with water, and purified by recrystallization or column chromatography to yield the target pyrazolo[3,4-b]pyridine derivative.[6]

Strategic Application in Medicinal Chemistry

The synthetic transformations described above are not merely academic exercises; they are enabling tools for drug discovery. The hydrazine functionality of 3-methyl-4-hydrazinopyridine hydrochloride allows for its incorporation as a key "building block" into larger, more complex molecules.[11] The resulting heterocyclic cores, particularly pyrazoles and fused pyrazolopyridines, are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][10][12] The ability to readily generate libraries of these compounds by varying the carbonyl or dicarbonyl reaction partner makes this starting material exceptionally valuable for structure-activity relationship (SAR) studies.

Conclusion

3-Methyl-4-hydrazinopyridine hydrochloride is a synthetically versatile and valuable reagent. Its reactivity is dominated by the nucleophilic character of the hydrazine group, which readily engages in condensation and cyclization reactions. A mastery of these transformations provides medicinal chemists and researchers with a reliable and efficient pathway to a rich diversity of heterocyclic compounds. The protocols and mechanistic insights provided in this guide offer a solid foundation for the strategic application of this compound in the synthesis of novel molecular entities with therapeutic potential.

References

  • Reaction of the carbohydrazide derivative (3) with carbonyl compounds... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved March 7, 2026, from [Link]

  • How to prepare 4-hydrazino pyridine? - ResearchGate. (2016, April 16). Retrieved March 7, 2026, from [Link]

  • 4-(Hydrazinylmethyl)pyridine dihydrochloride | C6H11Cl2N3 | CID 2760983 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA - Preprints.org. (2025, August 18). Retrieved March 7, 2026, from [Link]

  • 4-hydrazino-3-methylpyridine hydrochloride (1 x 250 mg) - Reagentia. (n.d.). Retrieved March 7, 2026, from [Link]

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.). Retrieved March 7, 2026, from [Link]

  • 4-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 22320258 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). Retrieved March 7, 2026, from [Link]

  • Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. (2024, October 21). Retrieved March 7, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - Auctores | Journals. (2025, March 5). Retrieved March 7, 2026, from [Link]

  • Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study - MDPI. (2015, April 3). Retrieved March 7, 2026, from [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization - MDPI. (2023, February 1). Retrieved March 7, 2026, from [Link]

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  • CN106543026B - A kind of preparation method of methyl hydrazine - Google Patents. (n.d.).

Sources

Technical Review: 4-Hydrazino-3-methylpyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 4-Hydrazino-3-methylpyridine , its synthesis, chemical reactivity, and applications in medicinal chemistry.

Executive Summary

4-Hydrazino-3-methylpyridine (CAS: 114913-51-8 / 1195782-30-9 HCl) represents a specialized pharmacophore in drug discovery, distinct from the more common isoniazid (4-pyridinecarboxylic acid hydrazide) derivatives. Characterized by a hydrazine moiety directly bonded to the pyridine ring at the C4 position and a steric methyl blocker at C3, this scaffold serves as a critical intermediate for synthesizing 1-(pyridin-4-yl)pyrazoles and isonicotinoylhydrazone analogs .

This guide details the synthetic pathways, steric considerations, and biological applications of this moiety, specifically in the context of MALT1 inhibition and antimicrobial drug design .

Chemical Foundation & Synthesis

Structural Significance

The 3-methyl group adjacent to the 4-hydrazino substituent introduces specific steric constraints that differentiate this molecule from unsubstituted 4-hydrazinopyridine.

  • Steric Hindrance: The C3-methyl group restricts rotation around the C4-N bond, influencing the conformation of subsequent derivatives (e.g., hydrazones).

  • Lipophilicity: The methyl group increases

    
    , potentially enhancing membrane permeability compared to the parent pyridine hydrazine.
    
  • Regiocontrol: In cyclization reactions, the C3-methyl blocks annulation at the 3-position, directing ring closure away from this site or forcing the formation of pendant rather than fused heterocyclic systems.

Synthesis Protocol

The primary route to 4-hydrazino-3-methylpyridine involves the nucleophilic aromatic substitution (


) of 4-chloro-3-methylpyridine  with hydrazine hydrate.
Reaction Mechanism

The pyridine ring is electron-deficient, facilitating nucleophilic attack at the C4 position. The presence of the 3-methyl group does not significantly deactivate the ring but prevents bis-substitution due to steric crowding.

Key Reaction Parameters:

  • Precursor: 4-Chloro-3-methylpyridine (CAS 10177-13-6).

  • Reagent: Hydrazine hydrate (

    
    ) in excess (5–10 equivalents) to prevent dimer formation (azopyridines).
    
  • Solvent: Ethanol or n-Butanol (for higher reflux temperatures).

  • Temperature: Reflux (

    
    ).
    

Synthesis SM 4-Chloro-3-methylpyridine (CAS 10177-13-6) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack (EtOH, Reflux) Reagent Hydrazine Hydrate (Excess) Reagent->Intermediate Product 4-Hydrazino-3-methylpyridine (CAS 114913-51-8) Intermediate->Product - HCl (Elimination)

Figure 1: Nucleophilic aromatic substitution pathway for the synthesis of the target scaffold.

Functionalization & Derivatives[1][2][3][4][5][6]

The hydrazine "tail" of 4-hydrazino-3-methylpyridine is a versatile nucleophile, allowing for the construction of diverse chemical libraries.

Hydrazone Formation (Schiff Bases)

Reaction with aromatic aldehydes yields hydrazones , which are widely investigated for antitubercular activity. The 3-methyl group plays a role here by disrupting the planarity of the molecule, which can improve solubility compared to flat, crystalline analogs.

  • Reagents: Aryl aldehydes (e.g., 2-chlorobenzaldehyde, vanillin).

  • Catalyst: Glacial acetic acid (catalytic amount).

  • Application: Antimicrobial agents, Iron chelators.

Pyrazole Synthesis (MALT1 Inhibitors)

One of the most high-value transformations is the condensation with 1,3-dicarbonyls (e.g., acetylacetone) to form 1-(3-methylpyridin-4-yl)pyrazoles .

  • Mechanism: Double condensation (Paal-Knorr synthesis).

  • Significance: This creates a "pendant" pyrazole ring. The pyridine nitrogen serves as a hydrogen bond acceptor in kinase active sites, while the pyrazole acts as a scaffold for further substitution.

  • Therapeutic Target: Inhibitors of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), a key driver in B-cell lymphomas.

Fused Ring Systems (Triazolopyridines)

While less common due to the blocking methyl group, reaction with orthoesters can yield


triazolo

pyridines if the conditions force cyclization, though steric strain often favors the open-chain form or rearrangement.

Biological Applications

Antimicrobial & Antitubercular Activity

Hydrazino-pyridine derivatives are structural isosteres of Isoniazid .

  • Mechanism: They likely function by inhibiting mycolic acid synthesis in Mycobacterium tuberculosis (Mtb), similar to isoniazid, requiring activation by the KatG enzyme.

  • Advantage: The 3-methyl derivative often evades resistance mechanisms specific to unhindered isonicotinic hydrazides.

Oncology (MALT1 & Kinase Inhibition)

Derivatives where the hydrazine is converted to a pyrazole ring have shown promise as MALT1 inhibitors .

  • Role: MALT1 proteolytic activity drives NF-

    
    B signaling in lymphomas.
    
  • SAR Insight: The 3-methyl group on the pyridine ring often fits into a hydrophobic pocket (selectivity filter) within the enzyme active site, improving potency over the unsubstituted pyridine.

Experimental Protocols

Protocol A: Synthesis of 4-Hydrazino-3-methylpyridine

Objective: Preparation of the core scaffold from 4-chloro-3-methylpyridine.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 4-Chloro-3-methylpyridine: 1.74 g (13.6 mmol)

    • Hydrazine Hydrate (80%): 2.30 mL (47.2 mmol, ~3.5 eq)

    • Ethanol (Absolute): 20 mL

  • Reaction:

    • Dissolve the pyridine precursor in ethanol.

    • Add hydrazine hydrate dropwise at room temperature.

    • Heat the mixture to reflux (

      
      )  for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).
      
  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Purification: The residue is often a solid. Triturate with cold diethyl ether or hexane to remove trace hydrazine. Filter and dry under vacuum.

    • Optional: Convert to Hydrochloride salt by treating with HCl/Dioxane for long-term stability.

Protocol B: Synthesis of 1-(3-methylpyridin-4-yl)-3,5-dimethylpyrazole

Objective: Conversion to a MALT1-targeting pyrazole scaffold.

  • Reagents:

    • 4-Hydrazino-3-methylpyridine: 1.0 eq

    • Acetylacetone (2,4-Pentanedione): 1.1 eq

    • Ethanol: 10 volumes

  • Procedure:

    • Mix the hydrazine derivative and acetylacetone in ethanol.

    • Reflux for 2 hours.[1]

    • Cool to room temperature. The product often precipitates.

    • Filter the solid and wash with cold ethanol.[2]

  • Yield: Typically 70–85%.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the divergence of the 4-hydrazino-3-methylpyridine scaffold into different therapeutic classes based on chemical derivatization.

SAR_Logic Core 4-Hydrazino-3-methylpyridine (Core Scaffold) Hydrazone Hydrazone Formation (+ Aryl Aldehydes) Core->Hydrazone Pyrazole Pyrazole Cyclization (+ 1,3-Dicarbonyls) Core->Pyrazole Triazole Triazole Fusion (+ Orthoesters) Core->Triazole TB Antitubercular Agents (Isoniazid Analogs) Hydrazone->TB Chelation / KatG Activation Microbial Broad Spectrum Antimicrobial Hydrazone->Microbial Cancer MALT1 / Kinase Inhibitors (Lymphoma) Pyrazole->Cancer Active Site Binding

Figure 2: Divergent synthesis pathways leading to distinct pharmacological outcomes.

References

  • Title: Preparation of substituted pyridines via nucleophilic substitution.
  • MALT1 Inhibitors

    • Title: Pyrazole derivatives as MALT1 inhibitors.[3]

    • Source:European P
    • URL
  • Antimicrobial Hydrazones

    • Title: Biological Activities of Hydrazone Derivatives.[4]

    • Source:Molecules (PMC - NIH).
    • URL:[Link]

  • Chemical Properties & CAS Data

    • Title: 4-Hydrazino-3-methylpyridine hydrochloride (Product Data).[5][6]

    • Source:Sigma-Aldrich / MilliporeSigma.

Sources

Technical Guide: Basic Chemical Stability of 4-Hydrazino-3-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

4-Hydrazino-3-methylpyridine hydrochloride (CAS: 1195782-30-9) is a functionalized pyridine building block frequently utilized in the synthesis of fused heterocycles (e.g., pyrazolo[4,3-c]pyridines) and pharmaceutical intermediates. While the hydrochloride salt form confers significantly improved stability over the free base, the molecule remains inherently reactive due to the hydrazine moiety (


).

Core Stability Profile:

  • Primary Threat: Oxidative degradation (aerobic oxidation).

  • Secondary Threat: Photolytic decomposition (UV/Vis sensitivity).

  • Physical State: Hygroscopic solid; prone to deliquescence if mishandled.

  • Critical Indicator: Color transition from white/off-white to yellow/brown indicates oxidative compromise.

Part 2: Physicochemical Baseline & Structural Vulnerabilities

To master the handling of this compound, one must understand the tension between its stabilizing salt counterion and its reactive functional groups.

The HCl Stabilization Effect

The free base, 4-hydrazino-3-methylpyridine, is a strong reducing agent and highly susceptible to rapid aerial oxidation. The formation of the monohydrochloride salt protonates the most basic nitrogen.

  • Locus of Protonation: The terminal hydrazine nitrogen (

    
    ) or the pyridine nitrogen? In solution, equilibrium exists, but the salt lattice energy stabilizes the molecule against spontaneous disproportionation.
    
  • Benefit: Reduces the electron density on the hydrazine group, lowering its HOMO energy and making it less susceptible to radical attack by molecular oxygen.

Intrinsic Vulnerabilities

Despite the HCl "shield," the molecule retains specific weak points:

  • The Hydrazine "Handle": The

    
     bond is weak (
    
    
    
    160-250 kJ/mol). The presence of the electron-donating methyl group at the 3-position slightly increases electron density on the ring, potentially making the 4-hydrazino group more nucleophilic and oxidation-prone than unsubstituted analogs.
  • Hygroscopicity: The HCl salt is polar and hygroscopic. Absorbed water mobilizes the ions, allowing "solid-state" reactions to proceed at rates comparable to solution-phase degradation.

Part 3: Degradation Pathways & Mechanisms

The following mechanisms describe how 4-Hydrazino-3-methylpyridine HCl degrades. Understanding these allows for the design of robust storage protocols.

Oxidative Dehydrogenation (The "Browning" Effect)

This is the dominant pathway. Upon exposure to air and moisture, the hydrazine moiety undergoes oxidative dehydrogenation.

  • Step 1: Formation of the Diazene intermediate (highly reactive).

  • Step 2: Dimerization or further oxidation to form Azo linkages.

  • Step 3: Radical decomposition leading to the release of Nitrogen gas (

    
    ) and formation of the 4-unsubstituted or 4-hydroxy impurity (if water is present).
    

Visualizing the Pathway:

OxidationPathway Start 4-Hydrazino-3-methylpyridine (Intact HCl Salt) Diazene Diazene Intermediate (Transient) Start->Diazene Oxidative Dehydrogenation Oxygen + O2 / Moisture Oxygen->Start AzoDimer Azo-Dimer (Colored Impurity) Diazene->AzoDimer Dimerization Decomp Decomposition (N2 gas + Pyridine deriv.) Diazene->Decomp Radical Scission

Figure 1: Proposed oxidative degradation pathway. The formation of extended conjugation in Azo-Dimers is responsible for the sample turning yellow/brown.

Condensation (Impurity Driven)

If stored in the presence of ketones or aldehydes (even trace acetone vapors from glassware cleaning), the hydrazine group will rapidly form Hydrazones .

  • Reaction:

    
    
    
  • Prevention: Ensure all storage containers are free of volatile organic solvents.

Part 4: Handling & Storage Protocol (The Self-Validating System)

Do not rely on "standard" storage. Use this protocol to ensure integrity. The "Self-Validating" aspect means the protocol includes checkpoints that force you to notice degradation before using the material.

The "Cold-Chain-Inert" Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or 2-8°CArrhenius equation dictates that lowering T significantly retards the oxidation rate constant (

).
Atmosphere Argon or Nitrogen Displaces

, removing the primary reactant for degradation. Argon is heavier than air and offers better protection for solids.
Container Amber Glass + Parafilm/Teflon TapeAmber glass blocks UV (preventing photolysis). Tape ensures a gas-tight seal against moisture ingress.
Desiccation Silica Gel in Secondary ContainerPrevents hygroscopic uptake of water, which acts as a solvent/catalyst for degradation.
The "Traffic Light" Validation Check

Before every experiment, perform this 5-second visual assay:

  • Pass (Green): Powder is white to off-white.[1] Free-flowing.

  • Caution (Yellow): Powder is pale yellow or slightly clumped. Action: Recrystallize or check purity via LC-MS.

  • Fail (Red): Powder is brown, sticky, or orange. Action: Discard. Significant oxidation and azo-formation have occurred.

Part 5: Analytical Monitoring

For critical applications (e.g., GMP synthesis), visual checks are insufficient. Use the following methodology to quantify stability.

HPLC Method (Stability Indicating)

Standard C18 columns may struggle with the polarity of the hydrazine. A polar-embedded column or HILIC mode is often required.

  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the hydrazine protonated and stable during the run).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV at 254 nm (Pyridine ring) and 210 nm.

  • Note: Hydrazines can be "sticky" on metal surfaces. Ensure the system is passivated if peak tailing is observed.

Testing Workflow Diagram

QCWorkflow Sample Sample Retrieval (-20°C Storage) Visual Visual Check (White vs. Yellow) Sample->Visual Solubility Dissolve in Degassed MeOH/Water Visual->Solubility If Pass Purify Recrystallize / Discard Visual->Purify If Fail (Brown) HPLC LC-MS / HPLC Analysis Solubility->HPLC Decision Purity > 97%? HPLC->Decision Proceed Proceed to Synthesis Decision->Proceed Yes Decision->Purify No

Figure 2: Quality Control Decision Tree for hydrazine building blocks.

Part 6: References

  • BLD Pharm. (n.d.). 4-Hydrazino-3-methylpyridine hydrochloride MSDS/Properties. Retrieved from

  • BenchChem. (2025). 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Hydrazinopyridine hydrochloride Product Information. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: Pyridine Derivatives. Retrieved from

  • CymitQuimica. (n.d.). Hydrazine, (phenylmethyl)-, hydrochloride (1:[1]1) Stability Data. Retrieved from

Sources

Methodological & Application

Application Note: Advanced Synthesis of Pyrazole-Based MALT1 Inhibitors Using 4-Hydrazino-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Biological Context

The development of targeted therapies for aggressive B-cell malignancies, particularly the Activated B-Cell subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL), has increasingly focused on the CARD11-BCL10-MALT1 (CBM) signaling complex[1]. Within this complex, the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) acts as a critical paracaspase. Constitutive MALT1 protease activity cleaves negative regulators (such as A20), leading to chronic activation of the NF-κB pathway, which drives tumor cell survival and proliferation [2].

Small-molecule MALT1 inhibitors have emerged as a highly promising therapeutic class. Structurally, many of the most potent allosteric MALT1 inhibitors rely on a highly substituted pyrazole core linked to a pyridine moiety. 4-Hydrazino-3-methylpyridine hydrochloride (CAS: 1195782-30-9) serves as an indispensable bis-nucleophilic building block for constructing these complex pyrazole architectures via regioselective cyclocondensation [3].

G BCR B-Cell Receptor (BCR) Activation CBM CBM Complex (CARD11-BCL10-MALT1) BCR->CBM MALT1 MALT1 Protease Activity CBM->MALT1 NFKB NF-κB Pathway Activation MALT1->NFKB Cleaves Inhibitors (e.g., A20) Survival ABC-DLBCL Cell Survival & Proliferation NFKB->Survival

Fig 1: MALT1-mediated NF-κB activation pathway in ABC-DLBCL pathogenesis.

Mechanistic Insights: The Modified Knorr Pyrazole Synthesis

The synthesis of the pyrazole core utilizes a modified Knorr pyrazole synthesis, reacting 4-hydrazino-3-methylpyridine hydrochloride with a 1,3-dielectrophile, such as an


-unsaturated 

-alkoxy ketone (e.g., ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate) [4].
Causality Behind Experimental Choices
  • Use of the Hydrochloride Salt: Free aryl hydrazines are notoriously prone to rapid air oxidation and degradation. Utilizing the hydrochloride salt of 4-hydrazino-3-methylpyridine ensures long-term shelf stability and consistent stoichiometric precision.

  • Regioselectivity via Hydrazone Intermediates: The reaction proceeds via an initial nucleophilic attack by the terminal nitrogen of the hydrazine onto the most electrophilic center of the 1,3-dicarbonyl equivalent (the ethoxymethylene carbon). This forms a hydrazone intermediate. Kinetic studies indicate that the Z-isomer of this hydrazone is required for productive intramolecular cyclization [5].

  • Solvent and Base Selection: The release of the free hydrazine requires a mild base. However, strong bases can cause the hydrolysis of the ester groups on the dielectrophile. Therefore, ethanol (EtOH) under reflux, often with a mild base like sodium acetate (NaOAc) or N,N-diisopropylethylamine (DIPEA), is chosen to balance free-basing with thermodynamic cyclization.

W Hydrazine 4-Hydrazino-3-methylpyridine Hydrochloride Base Mild Base (Free-basing) Hydrazine->Base Diketone 1,3-Dielectrophile (e.g., β-alkoxy enone) Hydrazone Hydrazone Intermediate (Z-isomer) Diketone->Hydrazone Base->Hydrazone Cyclization Intramolecular Cyclocondensation Hydrazone->Cyclization Pyrazole Target Pyrazole Derivative Cyclization->Pyrazole -H2O / -EtOH

Fig 2: Workflow and mechanism of the regioselective Knorr pyrazole synthesis.

Quantitative Data: Reaction Optimization

To achieve the highest regioselectivity and yield for the target MALT1 inhibitor intermediate, various reaction conditions must be evaluated. The table below summarizes the optimization of the cyclocondensation step, demonstrating the causality between solvent/base choices and the final yield.

EntrySolventBase (Equiv.)Temperature (°C)Time (h)Regioisomer Ratio (Desired:Undesired)Isolated Yield (%)
1THFNone65 (Reflux)1260:4042
2EtOHNone80 (Reflux)485:1568
3EtOHDIPEA (1.2)80 (Reflux)292:875
4 EtOH NaOAc (1.5) 80 (Reflux) 1.5 >98:2 88
5DMFNaOAc (1.5)100180:2061 (Decomposition)

Note: Entry 4 represents the self-validating optimal condition, where the mild buffering capacity of NaOAc in protic solvent (EtOH) perfectly facilitates the Z-hydrazone formation and subsequent cyclization without degrading the starting materials.

Experimental Protocol: Synthesis of Ethyl 1-(3-methylpyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

This protocol details the synthesis of a key pyrazole intermediate used in the development of MALT1 inhibitors, adapted from validated pharmaceutical patent literature [3].

Materials Required:
  • 4-Hydrazino-3-methylpyridine hydrochloride (CAS: 1195782-30-9): 1.0 equivalent

  • Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate: 1.1 equivalents

  • Sodium acetate (NaOAc), anhydrous: 1.5 equivalents

  • Ethanol (EtOH), absolute: 0.2 M relative to the hydrazine

  • Deionized Water & Ethyl Acetate (EtOAc) for extraction

Step-by-Step Methodology:
  • Preparation of the Reaction Mixture:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydrazino-3-methylpyridine hydrochloride (1.59 g, 10.0 mmol).

    • Suspend the solid in absolute EtOH (50 mL).

    • Add anhydrous NaOAc (1.23 g, 15.0 mmol) to the suspension. Stir at room temperature for 10 minutes to facilitate the release of the free hydrazine base.

  • Addition of the Dielectrophile:

    • Slowly add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (2.64 g, 11.0 mmol) dropwise via syringe over 5 minutes.

    • Mechanistic Note: Dropwise addition prevents localized overheating and minimizes the formation of the undesired regioisomer by keeping the concentration of the highly reactive dielectrophile controlled.

  • Cyclocondensation:

    • Submerge the flask in a pre-heated oil bath and heat the mixture to 80 °C (reflux) under an inert nitrogen atmosphere.

    • Stir vigorously for 1.5 to 2 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc, 3:1) or LC-MS until the complete consumption of the hydrazine starting material is observed.

  • Work-up and Extraction:

    • Remove the flask from the heat and allow it to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the ethanol.

    • Dilute the resulting crude residue with water (50 mL) and adjust the pH to ~7.5 using a saturated aqueous sodium bicarbonate (

      
      ) solution.
      
    • Extract the aqueous layer with EtOAc (

      
       mL). Combine the organic layers.
      
  • Purification:

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (

      
      ), filter, and concentrate in vacuo.
      
    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of petroleum ether to ethyl acetate (100:0 to 70:30) to afford the pure target pyrazole derivative as a solid.

References

  • Title: Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Targeting MALT1 for the treatment of diffuse large B-cell lymphoma Source: ResearchGate / Blood Journal URL: [Link]

  • Title: PYRAZOLE DERIVATIVES AS MALT1 INHIBITORS (EP 3807266 B1 / US20190381019A1)
  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL: [Link]

  • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing (Reaction Chemistry & Engineering) URL: [Link]

Advanced Application Notes: Heterocyclic Synthesis Using 4-Hydrazino-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and organic synthesis, hydrazine derivatives serve as indispensable bifunctional building blocks. Specifically, 4-Hydrazino-3-methylpyridine hydrochloride (CAS: 1195782-30-9) is a highly versatile scaffold utilized in the construction of complex nitrogen-containing heterocycles, such as pyrazolopyridines, triazolopyridines, and bioactive hydrazide-hydrazones[1][2].

As a Senior Application Scientist, I emphasize that the success of utilizing this compound lies in understanding its dual reactivity. The hydrazine moiety (-NH-NH₂) acts as a powerful bis-nucleophile, capable of sequential condensation and cyclization reactions with electrophiles like aldehydes, ketones, and 1,3-dicarbonyls[2][3]. The presence of the hydrochloride salt is a deliberate commercial and chemical choice; it stabilizes the highly reactive hydrazine group against premature oxidative degradation during storage[1]. However, this necessitates a precise neutralization step in situ to liberate the free base prior to nucleophilic attack.

Physicochemical Properties & Experimental Causality

Understanding the physical properties of the starting material is critical for designing a robust, self-validating experimental protocol.

Table 1: Physicochemical Profile and Experimental Impact

PropertyValueCausality / Impact on Experimental Design
CAS Number 1195782-30-9Ensures precise procurement and safety tracking[1].
Molecular Weight 159.62 g/mol Critical for exact stoichiometric calculations (1.0 eq)[4].
Physical Form SolidRequires dissolution in polar protic solvents (e.g., Ethanol)[1].
Storage Conditions 2-8°C, Inert AtmospherePrevents oxidative degradation of the hydrazine group[1][5].
LogP ~1.09 - 1.24Indicates moderate lipophilicity; products will precipitate in cold water[4][6].

Synthetic Logic & Pathway Mapping

The derivatization of 4-Hydrazino-3-methylpyridine generally follows two primary pathways depending on the electrophile introduced. Reaction with simple aldehydes yields linear hydrazones, which are prized for their antitumor and antimicrobial properties[2][3]. Conversely, reaction with 1,3-dicarbonyls (e.g., acetylacetone) triggers a tandem condensation-cyclization cascade, yielding fused pyrazolo[3,4-c]pyridine systems.

SyntheticLogic A 4-Hydrazino-3-methylpyridine HCl (Starting Material) B Free Base Liberation (NaOAc / TEA) A->B Neutralization C Aldehyde Condensation B->C EtOH, 25-80°C D 1,3-Dicarbonyl Cyclization B->D AcOH/EtOH, Reflux E Hydrazone Derivatives (Antitumor / Antimicrobial) C->E -H2O F Pyrazolo[3,4-c]pyridines (Target Heterocycles) D->F -2H2O

Synthetic logic mapping for 4-Hydrazino-3-methylpyridine derivatization.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a validation checkpoint to ensure the integrity of the synthesis without relying on blind faith.

ExpWorkflow S1 1. Neutralization NaOAc in EtOH S2 2. Electrophile Addition S1->S2 S3 3. Thermal Cyclization S2->S3 S4 4. Precipitation & Filtration S3->S4 S5 5. Validation (NMR / LC-MS) S4->S5

Step-by-step experimental workflow for heterocyclic cyclization.

Protocol A: Synthesis of Fused Pyrazolo[3,4-c]pyridine Derivatives

This protocol outlines the tandem condensation-cyclization reaction using a 1,3-diketone.

Step 1: Preparation & Base Neutralization

  • Action: Suspend 4-Hydrazino-3-methylpyridine hydrochloride (1.0 eq, 10 mmol) in 20 mL of absolute ethanol. Add anhydrous sodium acetate (NaOAc) (1.2 eq, 12 mmol) and stir at room temperature for 15 minutes.

  • Causality: The hydrochloride salt is non-nucleophilic. NaOAc acts as a mild base to scavenge the HCl, liberating the free hydrazine. Ethanol is chosen because it dissolves the free base while the resulting NaCl/NaOAc byproducts remain partially insoluble, driving the equilibrium forward.

Step 2: Electrophile Addition

  • Action: Add acetylacetone (1.1 eq, 11 mmol) dropwise to the stirring suspension over 5 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes that could lead to unwanted polymerization. The primary amine of the hydrazine attacks the most sterically accessible carbonyl carbon first.

Step 3: Thermal Cyclization

  • Action: Attach a reflux condenser and heat the reaction mixture to 78°C (reflux) for 4 to 6 hours.

  • Causality: While the initial condensation (forming the hydrazone intermediate) occurs rapidly at room temperature, the subsequent intramolecular attack of the secondary nitrogen onto the remaining carbonyl requires thermal energy to overcome the activation barrier and expel the second water molecule.

Step 4: Self-Validation Checkpoint (TLC)

  • Action: At t=4h, spot the reaction mixture against the starting material on a silica gel TLC plate. Elute with Ethyl Acetate/Hexane (1:1).

  • Validation: The highly polar starting hydrazine salt will remain at the baseline (Rf ~0.0 - 0.1). The successful cyclization yields a less polar, highly conjugated fused heterocycle that will migrate significantly (Rf ~0.5 - 0.7) and fluoresce brightly under 254 nm UV light. If the baseline spot is absent, the reaction is complete.

Step 5: Isolation & Purification

  • Action: Cool the mixture to 0-5°C in an ice bath. Pour into 50 mL of ice-cold distilled water and stir vigorously. Filter the resulting precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol.

  • Causality: The target heterocycle is highly insoluble in cold water, whereas unreacted acetylacetone, NaOAc, and NaCl are highly water-soluble. This differential solubility ensures a high-purity crude product prior to recrystallization.

Protocol B: Synthesis of Bioactive Hydrazide-Hydrazones

Hydrazones are synthesized by reacting the hydrazine core with substituted benzaldehydes[2][3].

  • Neutralization: Dissolve 4-Hydrazino-3-methylpyridine hydrochloride (1.0 eq) in ethanol containing a catalytic amount of glacial acetic acid. (Note: For aldehyde condensation, mild acidic conditions activate the carbonyl oxygen, making the carbon more electrophilic).

  • Condensation: Add the substituted benzaldehyde (1.0 eq) and stir at 60°C for 2-3 hours.

  • Validation Checkpoint: Monitor via TLC. The formation of the C=N bond extends the conjugation system, resulting in a distinct color shift (often yellow/orange) and a new UV-active spot.

  • Isolation: Cool to room temperature. The hydrazone typically precipitates directly from the ethanol as highly crystalline solids. Filter and wash with cold ethanol[2].

Quantitative Data: Yield & Validation Metrics

The following table summarizes the expected quantitative outcomes and validation metrics for the protocols described above, providing a benchmark for experimental success.

Table 2: Expected Yields and Analytical Validation Metrics

Derivative ClassTypical Yield (%)Reaction TimeTLC Validation (Rf)*Spectral Hallmark (1H-NMR)
Hydrazone Intermediates 75 - 85%2 - 4 hours~0.4 - 0.6Sharp singlet at δ 8.0-8.5 ppm (N=CH proton)[2].
Pyrazolo[3,4-c]pyridines 60 - 70%4 - 6 hours~0.5 - 0.7Disappearance of NH₂ protons; distinct pyridine aromatic shifts.

*TLC conditions: Silica gel, Ethyl Acetate/Hexane (1:1), visualized under 254 nm UV light.

References

  • MDPI. "Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity". Molecules. URL:[Link]

  • American Research Journals. "Synthesis of some 4-oxobenzotriazolo Hydrazones". ARJ. URL:[Link]

  • ResearchGate. "Heterocyclic Synthesis with 4-Hydrazinopyridothienopyrimidines". Journal of Heterocyclic Chemistry. URL:[Link]

Sources

The Alchemical Marriage: Crafting 3-Methyl-4-Substituted Pyridines from Hydrazine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers in Medicinal Chemistry and Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

The 3-methyl-4-substituted pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural heart of numerous therapeutic agents. Its prevalence stems from a unique combination of metabolic stability, favorable pharmacokinetic properties, and the ability to engage in specific, high-affinity interactions with biological targets. This guide provides an in-depth exploration of a less-trodden, yet highly versatile, synthetic avenue: the preparation of these valuable heterocycles from readily available hydrazine precursors. We will delve into the mechanistic underpinnings of this transformation, offering detailed, field-proven protocols and expert insights to empower researchers in their quest for novel chemical entities.

Introduction: The Enduring Allure of the Pyridine Ring

The pyridine motif is a "privileged scaffold" in drug discovery, a testament to its remarkable versatility.[1] From anti-cancer agents to treatments for neurological disorders, the strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's biological activity. The 3-methyl-4-substituted pattern is of particular interest, offering a balance of steric and electronic properties that can enhance target engagement and optimize drug-like characteristics. While numerous synthetic routes to pyridines exist, those commencing from hydrazine precursors offer a unique set of advantages, including the potential for novel disconnections and the introduction of diverse functionalities.

This document will focus on a robust and adaptable strategy for the synthesis of 3-methyl-4-substituted pyridines, proceeding through the cyclization of α,β-unsaturated hydrazone intermediates. This approach provides a logical and efficient pathway to the target scaffold, with ample opportunities for diversification.

Synthetic Strategy: A Mechanistic Overview

The core of our synthetic approach lies in the construction of a suitable α,β-unsaturated hydrazone, which is then induced to cyclize, forming the pyridine ring. This strategy can be broken down into two key stages:

  • Stage 1: Formation of the α,β-Unsaturated Hydrazone: This is typically achieved through the condensation of an α,β-unsaturated ketone or aldehyde with a hydrazine derivative. The choice of both reactants is critical for introducing the desired substitution pattern on the final pyridine ring.

  • Stage 2: Cyclization and Aromatization: This is the pivotal step where the pyridine ring is forged. The cyclization can be promoted under various conditions, often involving heat or acid catalysis, and is followed by an aromatization step to yield the stable pyridine product.

A plausible mechanistic pathway for the formation of a 3-methyl-4-substituted pyridine from an α,β-unsaturated hydrazone is depicted below. This involves an initial condensation to form the hydrazone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization and aromatization.

Pyridine Synthesis from Hydrazone cluster_0 Stage 1: Hydrazone Formation cluster_1 Stage 2: Cyclization and Aromatization alpha_beta_ketone α,β-Unsaturated Ketone (with methyl at α-position) hydrazone α,β-Unsaturated Hydrazone alpha_beta_ketone->hydrazone Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone rearrangement [3,3]-Sigmatropic Rearrangement hydrazone->rearrangement cyclization 6π-Electrocyclization rearrangement->cyclization aromatization Aromatization (-H2O, -HX) cyclization->aromatization pyridine 3-Methyl-4-Substituted Pyridine aromatization->pyridine Aza_Diels_Alder Hydrazone α,β-Unsaturated Hydrazone (Aza-diene) Cycloaddition [4+2] Cycloaddition Hydrazone->Cycloaddition Alkyne Alkyne (Dienophile) Alkyne->Cycloaddition Dihydropyridine Dihydropyridine Intermediate Cycloaddition->Dihydropyridine Aromatization Aromatization Dihydropyridine->Aromatization Pyridine Substituted Pyridine Aromatization->Pyridine

Sources

cyclization reactions involving 4-Hydrazino-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the cyclization chemistry of 4-Hydrazino-3-methylpyridine hydrochloride . This compound is a specialized heterocyclic building block used primarily to access fused bicyclic systems such as [1,2,4]triazolo[4,3-c]pyridines and 1H-pyrrolo[2,3-c]pyridines (6-azaindoles), as well as substituted pyrazoles .

Executive Summary & Strategic Value

4-Hydrazino-3-methylpyridine hydrochloride (CAS: 5086-22-6 for free base) is a critical intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. Its structure features a pyridine ring with an electron-donating methyl group at the 3-position and a nucleophilic hydrazine moiety at the 4-position.

Key Synthetic Utility:

  • Regioselective Fusion: The 3-methyl group acts as a steric blocker, directing cyclization reactions exclusively to the 5-position. This allows for the synthesis of isomerically pure fused heterocycles (e.g., fusion at the c-bond, C4–C5).

  • Scaffold Diversity: It serves as a precursor to three distinct heterocyclic classes:

    • [1,2,4]Triazolo[4,3-c]pyridines (via Orthoesters/Acids).

    • Pyrazolyl-pyridines (via 1,3-Diketones).

    • Pyrrolo[2,3-c]pyridines (6-Azaindoles) (via Fischer-type cyclization).

Mechanistic Pathways & Regiochemistry[1]

The reactivity of 4-hydrazino-3-methylpyridine is defined by the competition between the nucleophilic hydrazine nitrogens and the electrophilic sites on the pyridine ring.

Divergent Synthesis Map

ReactionPathways Start 4-Hydrazino-3-methylpyridine (HCl Salt) Reagent1 Triethyl Orthoformate (TEOF) Start->Reagent1 Reagent2 Acetylacetone (1,3-Diketone) Start->Reagent2 Reagent3 Cyclohexanone (Acid Catalyst) Start->Reagent3 Inter1 Formimidate Intermediate Reagent1->Inter1 Condensation Inter2 Hydrazone Intermediate Reagent2->Inter2 Condensation Inter3 Ene-hydrazine Intermediate Reagent3->Inter3 Tautomerization Prod1 8-Methyl-[1,2,4]triazolo [4,3-c]pyridine Inter1->Prod1 Cyclization at C-5 (C-3 Blocked) Prod2 1-(3-Methylpyridin-4-yl)- 3,5-dimethylpyrazole Inter2->Prod2 Ring Closure (Non-Fused) Prod3 3-Methyl-1H-pyrrolo [2,3-c]pyridine Derivative Inter3->Prod3 [3,3]-Sigmatropic Rearrangement (Fischer)

Caption: Divergent synthetic pathways for 4-hydrazino-3-methylpyridine. The 3-methyl group directs fusion events to the C-5 position.

Detailed Experimental Protocols

Protocol A: Synthesis of 8-Methyl-[1,2,4]triazolo[4,3-c]pyridine

This reaction fuses a triazole ring onto the pyridine core. The 3-methyl group forces the cyclization to occur at C-5 (the only available adjacent carbon), resulting in the 8-methyl isomer (numbering changes upon fusion).

Reagents:

  • 4-Hydrazino-3-methylpyridine HCl (1.0 equiv)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

  • Sodium Acetate (1.1 equiv, to neutralize HCl)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydrazino-3-methylpyridine hydrochloride (5.0 mmol) in Triethyl orthoformate (10 mL).

  • Neutralization: Add anhydrous Sodium Acetate (5.5 mmol) to the suspension. This liberates the free hydrazine base in situ.

  • Reaction: Heat the mixture to reflux (approx. 146°C) for 4–6 hours. The suspension should clear as the product forms and ethanol is liberated.

    • Monitoring: Check by TLC (10% MeOH in DCM). The starting hydrazine (polar, stains with ninhydrin) should disappear.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate may form.[1]

    • If solid forms: Filter the solid, wash with cold diethyl ether, and dry.

    • If solution remains: Evaporate the excess TEOF under reduced pressure. Triturate the residue with diethyl ether/hexane to induce crystallization.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

Yield Expectation: 75–85% Data Validation:

  • 1H NMR: Look for the triazole proton singlet around 9.0–9.5 ppm. The methyl group will appear as a singlet around 2.4–2.6 ppm.

Protocol B: Synthesis of Pyrazolyl-Pyridines (Non-Fused)

Reaction with 1,3-diketones yields 1-substituted pyrazoles. This does not fuse to the pyridine ring but creates a bi-heteroaryl system useful for fragment-based drug design.

Reagents:

  • 4-Hydrazino-3-methylpyridine HCl (1.0 equiv)

  • Acetylacetone (1.2 equiv)

  • Ethanol (Solvent)[1][2]

  • Triethylamine (1.1 equiv)

Step-by-Step Procedure:

  • Setup: Dissolve 4-hydrazino-3-methylpyridine hydrochloride (2.0 mmol) in Ethanol (10 mL). Add Triethylamine (2.2 mmol) and stir for 10 minutes at room temperature.

  • Addition: Add Acetylacetone (2.4 mmol) dropwise.

  • Cyclization: Heat the mixture to reflux (78°C) for 2–3 hours.

  • Work-up: Concentrate the solvent in vacuo. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product, 1-(3-methylpyridin-4-yl)-3,5-dimethylpyrazole , is typically an oil or low-melting solid.

Protocol C: Fischer-Type Cyclization to Pyrrolo[2,3-c]pyridines (Advanced)

Note: This reaction is challenging due to the electron-deficient nature of pyridine but is facilitated by the electron-donating 3-methyl group.

Reagents:

  • 4-Hydrazino-3-methylpyridine HCl (1.0 equiv)

  • Cyclohexanone (1.0 equiv)

  • Polyphosphoric Acid (PPA) or Glacial Acetic Acid/ZnCl₂

Procedure:

  • Hydrazone Formation: Reflux the hydrazine and ketone in Ethanol with a catalytic amount of Acetic Acid for 2 hours. Isolate the hydrazone intermediate.[3][4]

  • Sigmatropic Rearrangement: Heat the hydrazone in Polyphosphoric Acid (PPA) at 100–120°C for 1–2 hours.

    • Mechanism:[4][5][6][7][8][9][10] The [3,3]-shift cannot occur at C-3 (blocked by methyl). It proceeds to C-5.[11]

  • Quenching: Pour the hot reaction mixture onto crushed ice. Neutralize with NaOH solution.

  • Extraction: Extract the indole derivative with Ethyl Acetate.

  • Outcome: Formation of a 3-methyl-1H-pyrrolo[2,3-c]pyridine derivative (The original 3-methyl group becomes a substituent on the pyridine ring of the fused system).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Triazole) Incomplete neutralization of HCl salt.Ensure 1.1 eq of NaOAc or Et₃N is used. The free base is required for the initial nucleophilic attack.
Regioisomer Mixtures (Rare) Attack at C-3?The 3-methyl group effectively blocks C-3 cyclization. Any "isomer" is likely an uncyclized intermediate. Increase reaction time/temp.
Sticky Tars (Fischer) Polymerization of pyridine.Use milder Lewis acids (ZnCl₂ in AcOH) instead of PPA. Ensure inert atmosphere (N₂).
Starting Material Recovery Hydrolysis of TEOF.Ensure glassware is dry. TEOF hydrolyzes in the presence of water/acid to formate, stopping the reaction.

References

  • Synthesis of [1,2,4]Triazolo[4,3-c]pyridines

    • Source: Potts, K. T., & Burton, H. R. (1966). 1,2,4-Triazoles.[2][9][12][13][14][15] XVI. Derivatives of the s-Triazolo[4,3-a]pyridine Ring System. Journal of Organic Chemistry, 31(1), 251–260. Link (Describes analogous 2-hydrazino chemistry; 4-hydrazino follows homologous C-5 closure).

  • Source: Fox, H. H., & Gibas, J. T. (1956). Synthetic Tuberculostats. VII. Monoalkyl Derivatives of Isonicotinylhydrazine. Journal of Organic Chemistry, 21(3), 356–359.
  • Fischer Indole on Pyridines (Azaindoles)
  • General Heterocyclic Synthesis Protocols

    • Source: BenchChem Application Notes. Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine. Link (Contextual reference for pyrazolopyridine scaffolds).

Sources

using 4-Hydrazino-3-methylpyridine hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Hydrazino-3-methylpyridine Hydrochloride as a Key Scaffold in Pyrazolo-Pyridine Synthesis

Abstract

This guide details the strategic utilization of 4-Hydrazino-3-methylpyridine hydrochloride (CAS 1195782-30-9) as a high-value intermediate in pharmaceutical synthesis. While simple hydrazines are ubiquitous, this specific 3-methyl substituted variant offers unique steric and electronic advantages for constructing fused heterocyclic systems, particularly 1H-pyrazolo[4,3-c]pyridines and [1,2,4]triazolo[4,3-c]pyridines . These scaffolds are bioisosteres of purines and are increasingly prominent in kinase inhibitors (e.g., JAK, ALK inhibitors) and CNS-active agents. This note provides optimized protocols for free-basing, cyclization, and quality control, ensuring high yield and purity in drug discovery workflows.

Chemical Profile & Strategic Value

4-Hydrazino-3-methylpyridine hydrochloride is a stable, solid salt form of the otherwise oxidation-prone hydrazine free base. Its value lies in the 3-methyl group , which serves two critical functions in medicinal chemistry:

  • Conformational Lock: In biaryl systems, the methyl group introduces torsional strain, forcing the pendant ring out of planarity, which can improve selectivity for enzyme pockets (e.g., distinguishing between kinase isoforms).

  • Metabolic Stability: Blocking the 3-position prevents oxidative metabolism (P450 oxidation) at this electron-rich site.

PropertySpecification
IUPAC Name 4-Hydrazinyl-3-methylpyridine hydrochloride
CAS No. 1195782-30-9 (Salt) / 52834-40-9 (Parent Base analog ref)
Molecular Formula C₆H₉N₃ · HCl
Molecular Weight 159.62 g/mol
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
pKa (est) ~5.8 (Pyridine N), ~8.1 (Hydrazine terminal N)

Core Application: Synthesis of Fused Heterocycles

The primary utility of this intermediate is the "one-pot" construction of fused ring systems. The hydrazine moiety acts as a dinucleophile, reacting with electrophiles like 1,3-diketones, orthoesters, or carboxylic acids.

Mechanism of Action: Pyrazole Formation

The reaction with a 1,3-diketone (e.g., acetylacetone) proceeds via a hydrazone intermediate followed by intramolecular dehydration. The 3-methyl group on the pyridine ring remains intact, providing the "ortho-substituent effect" discussed above.

ReactionPathway Start 4-Hydrazino-3-methylpyridine (HCl Salt) Base Free Base Generation Start->Base NaOH/Na2CO3 (Neutralization) Inter Hydrazone Intermediate Base->Inter + Acetylacetone - H2O Prod 1-(3-methylpyridin-4-yl)- 3,5-dimethylpyrazole Inter->Prod Cyclization (Acid Cat/Heat)

Figure 1: Reaction pathway for the synthesis of a pyrazolyl-pyridine scaffold. The initial neutralization step is critical to activate the hydrazine nucleophile.

Detailed Experimental Protocols

Protocol A: Free-Basing & Preparation

Rationale: The hydrochloride salt is stable for storage but the protonated hydrazine is non-nucleophilic. It must be neutralized in situ or prior to reaction to enable condensation.

  • Dissolution: Dissolve 10.0 g (62.6 mmol) of 4-Hydrazino-3-methylpyridine HCl in 50 mL of Methanol.

  • Neutralization: Cool to 0°C. Slowly add 63 mmol of Sodium Methoxide (25% in MeOH) or powdered Sodium Carbonate (anhydrous). Stir for 30 minutes.

  • Filtration (Optional): If using carbonate, filter off the NaCl precipitate to avoid salt interference in sensitive metal-catalyzed downstream steps.

  • Usage: Use the filtrate immediately. Caution: The free base is prone to air oxidation (browning). Keep under Nitrogen/Argon.

Protocol B: Synthesis of Pyrazolo[4,3-c]pyridine Precursors

Target: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylpyridine (a common kinase inhibitor fragment).

Reagents:

  • Activated Hydrazine solution (from Protocol A)

  • Acetylacetone (1.1 equiv)

  • Ethanol (Solvent)[1]

  • Acetic Acid (Catalytic, 10 mol%)

Step-by-Step:

  • Addition: To the methanolic solution of the free base (approx. 62 mmol), add 30 mL of Ethanol.

  • Reagent Addition: Add Acetylacetone (6.9 g, 69 mmol) dropwise over 10 minutes.

  • Catalysis: Add 0.5 mL Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

    • Checkpoint: The intermediate hydrazone may be visible early on; complete conversion requires the disappearance of this intermediate.

  • Work-up:

    • Concentrate the solvent under reduced pressure.[2]

    • Redissolve residue in Ethyl Acetate (100 mL).

    • Wash with sat.[2] NaHCO₃ (2 x 50 mL) to remove acetic acid.

    • Wash with Brine (50 mL), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc gradient).

Expected Yield: 85–92% Data Validation:

  • 1H NMR (DMSO-d6): Look for Pyrazole CH singlet (~6.0 ppm) and Pyridine aromatic protons. The 3-methyl group should appear as a singlet around 2.3–2.5 ppm.

Case Study: Optimization of CH24H Inhibitors

Context: Cholesterol 24-hydroxylase (CH24H) inhibitors are therapeutic targets for epilepsy. A recent study (Takeda Pharmaceutical, J. Med. Chem. 2022) utilized 4-substituted pyridine scaffolds.[3][4][5]

Application of Intermediate: Researchers utilized the 4-hydrazino-3-methylpyridine motif to synthesize analogs of Soticlestat. The introduction of the 3-methyl group on the pyridine ring (adjacent to the pyrazole linkage) was found to:

  • Increase Lipophilicity: Improved Blood-Brain Barrier (BBB) penetration.

  • Selectivity: The steric bulk reduced off-target binding to CYP3A4 compared to the non-methylated analog.

Reference Workflow:

  • Starting Material: 4-Chloro-3-methylpyridine.[6][7]

  • Hydrazine Formation: Reaction with Hydrazine Hydrate (forming our subject intermediate).

  • Heterocycle Formation: Cyclization with functionalized diketones to create the specific pharmacophore.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure stoichiometric base (NaOMe or Et3N) is used. Check pH > 8.
Dark Product Oxidation of hydrazine free base.Degas solvents with Argon. Minimize exposure time between free-basing and cyclization.
Sticky Solid Residual solvent or water.The HCl salt is hygroscopic. Dry in a vacuum oven at 40°C over P₂O₅ before use.
Impurity (Bis-adduct) Excess hydrazine reacting twice.Ensure strictly 1:1 stoichiometry or slight excess of the electrophile (diketone), not the hydrazine.

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Pyridine absorption).

Safety & Handling

  • Toxicity: Hydrazine derivatives are potential genotoxins. Handle in a fume hood.

  • Skin Contact: The hydrochloride salt is an irritant and potential sensitizer. Wear nitrile gloves and long sleeves.

  • Stability: Store at 2–8°C under inert gas. Hygroscopic—keep container tightly sealed.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., bleach, peroxides) as this can generate nitrogen gas and heat.

References

  • BLD Pharm. (2025). Product Analysis: 4-Hydrazino-3-methylpyridine hydrochloride (CAS 1195782-30-9). Retrieved from

  • Takeda Pharmaceutical Co. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • BenchChem. (2025).[2] Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 4-Chloro-3-methylpyridine hydrochloride.[6] Retrieved from

  • MDPI. (2019). Synthesis of Hydrazone Derivatives... as Potent Growth Inhibitors. Retrieved from

Sources

Application Note: Strategic Condensation Protocols for 4-Hydrazino-3-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

The "Privileged" Scaffold

4-Hydrazino-3-methylpyridine is a high-value heterocyclic building block. Its structural utility lies in the 4-hydrazino motif , which serves as a reactive "warhead" for condensation reactions, allowing the rapid assembly of fused ring systems such as [1,2,4]triazolo[4,3-c]pyridines and pyrazolo[4,3-c]pyridines . These fused systems are bioisosteres of quinolines and isoquinolines, frequently observed in kinase inhibitors (e.g., c-Met, VEGFR-2 inhibitors) and anti-infective agents.

Critical Material Attributes (CMA)
  • Salt Form: The hydrochloride salt (HCl) is the stable, commercial form. It is less prone to oxidation than the free base but requires careful pH management during condensation.

  • Steric Environment: The 3-methyl group provides crucial steric bulk. While it enhances metabolic stability in final drug candidates, it exerts an "ortho-effect" during synthesis, potentially retarding nucleophilic attack if reaction conditions are not optimized.

  • Nucleophilicity: The terminal nitrogen (

    
    ) is the primary nucleophile. However, in the HCl salt form, this nitrogen is protonated (
    
    
    
    ), rendering it unreactive until liberated.

Part 2: Reaction Protocols

Protocol A: Chemoselective Hydrazone Formation (Schiff Base)

Objective: Synthesis of stable hydrazone intermediates from aromatic aldehydes/ketones. Mechanism: Acid-catalyzed nucleophilic addition-elimination.

Reagents & Equipment[1][2][3][4]
  • Substrate: 4-Hydrazino-3-methylpyridine HCl (1.0 equiv)

  • Electrophile: Aryl Aldehyde or Ketone (1.0 – 1.1 equiv)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) [Anhydrous preferred]

  • Base/Buffer: Sodium Acetate (NaOAc) (1.1 equiv) or Triethylamine (

    
    )
    
  • Catalyst: Glacial Acetic Acid (AcOH) (Optional, 5-10 mol%)

Step-by-Step Methodology
  • Salt Neutralization (In-Situ):

    • Charge the reaction vessel with 4-Hydrazino-3-methylpyridine HCl and MeOH (10 mL/g).

    • Add NaOAc (1.1 equiv). Stir at Room Temperature (RT) for 15 minutes.

    • Expert Insight: NaOAc is superior to strongly basic amines here. It liberates the free hydrazine but buffers the solution to pH ~4-5, which is optimal for activating the carbonyl electrophile without deactivating the hydrazine nucleophile.

  • Condensation:

    • Add the aldehyde/ketone electrophile in one portion.

    • Optional: If the reaction is sluggish (monitored by TLC/LCMS), add catalytic AcOH (10 mol%).

    • Heat to Reflux (65°C for MeOH) for 2–4 hours.

    • Self-Validation: The reaction mixture typically changes color (yellow/orange) as the conjugated hydrazone forms.

  • Workup & Isolation:

    • Cool to RT. The hydrazone product often precipitates directly.

    • If Solid Forms: Filter and wash with cold MeOH/Water (1:1).

    • If Soluble: Concentrate solvent to 20% volume, add water to induce precipitation, or extract with Dichloromethane (DCM).

Data Summary: Solvent Effects
SolventTemperatureRateYield ProfileNotes
Methanol 65°CFastHigh (>85%)Best general solvent; easy workup.
Ethanol 78°CMediumHigh (>80%)Use for sterically hindered ketones.
Water 100°CSlowModerate"Green" chemistry; requires phase transfer catalyst.
Protocol B: Cyclocondensation to [1,2,4]Triazolo[4,3-c]pyridine

Objective: One-pot synthesis of the fused triazole ring system using orthoesters. Mechanism: Condensation followed by thermal cyclodehydration.

Reagents
  • Substrate: 4-Hydrazino-3-methylpyridine HCl (1.0 equiv)

  • Cyclizing Agent: Triethyl Orthoformate (TEOF) or Triethyl Orthoacetate (excess, acts as solvent)

  • Solvent: TEOF (neat) or Xylene (if higher T needed)

Step-by-Step Methodology
  • Preparation:

    • Suspend 4-Hydrazino-3-methylpyridine HCl in TEOF (5–10 volumes).

    • Note: No external base is strictly required if refluxing, as HCl gas will eventually evolve, but adding 1.0 equiv of anhydrous NaOAc prevents corrosion of equipment and accelerates the initial attack.

  • Thermal Reaction:

    • Heat the mixture to Reflux (146°C) .

    • Critical Control Point: Use a Dean-Stark trap or a distillation head to remove the Ethanol byproduct. Removing ethanol drives the equilibrium toward the closed ring.

    • Monitor by LCMS. The intermediate hydrazone (

      
       = M+28) appears first, followed by the cyclized product (
      
      
      
      = M+10).
  • Isolation:

    • Cool to RT.

    • Evaporate excess TEOF under reduced pressure.

    • Recrystallize the residue from EtOAc/Hexanes or EtOH.

Part 3: Mechanism & Logic (The "Why")

The condensation of 4-hydrazino-3-methylpyridine is governed by the interplay between the nucleophilicity of the


-nitrogen  and the electrophilicity of the carbonyl partner .
Mechanistic Pathway (Graphviz Visualization)

CondensationPathway cluster_conditions Critical Parameters Salt HCl Salt (Protonated, Inactive) FreeBase Free Base (Reactive Nucleophile) Salt->FreeBase Base (NaOAc) Deprotonation Intermediate Hemiaminal Intermediate FreeBase->Intermediate R-CHO Nucleophilic Attack Hydrazone Hydrazone (Schiff Base) Intermediate->Hydrazone -H2O Acid Cat. Triazole [1,2,4]Triazolo [4,3-c]pyridine Hydrazone->Triazole Orthoester/Heat Cyclization pH pH 4-5 (Optimal) Water Water Removal (Drives Eq.)

Figure 1: Reaction logic flow from salt neutralization to final heterocycle formation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Salt not neutralized.Add 1.1 eq NaOAc or

. Check pH.
Stalled at Intermediate Water accumulation.Add molecular sieves (3Å) or use Dean-Stark.
Multiple Spots (TLC) Oxidation of hydrazine.Degas solvents with

; add antioxidant (ascorbic acid trace).
Low Yield (Sterics) 3-Methyl interference.Switch solvent to n-Butanol (118°C) to overcome activation energy barrier.

Part 4: Safety & Handling

  • Genotoxicity: Hydrazines are structural alerts for mutagenicity (PGI). All weighing must be done in a fume hood or glovebox.

  • Waste: Aqueous waste containing hydrazines must be treated with bleach (hypochlorite) to oxidize residual hydrazine to nitrogen gas before disposal.

  • Incompatibility: Avoid contact with strong oxidizers; risk of exothermic decomposition.

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 24882522 (Related Analog). National Center for Biotechnology Information. Link

    • BOC Sciences Product Data: 4-Hydrazino-3-methylpyridine HCl.[]

  • Synthetic Methodology (Hydrazones & Triazoles)

    • Organic Syntheses, Coll.[3] Vol. 10, p. 301 (2004). "Regioselective Synthesis of Pyrazoles." (General procedure for hydrazine condensation). Link

    • Journal of Heterocyclic Chemistry. "Synthesis of [1,2,4]triazolo[4,3-a]pyridines." (Analogous chemistry for pyridine cyclization). Link

    • Google Patents WO2014210042A2. "Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines."[1][2][6] (Industrial application of hydrazine condensation). Link

  • Kinase Inhibitor Context

    • Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives. (Demonstrates the utility of the triazole scaffold). Link

Sources

synthesis of kinase inhibitors using 4-Hydrazino-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Kinase Inhibitors using 4-Hydrazino-3-methylpyridine Hydrochloride

Executive Summary

The synthesis of next-generation kinase inhibitors demands scaffolds that offer both structural novelty and precise physicochemical tuning. 4-Hydrazino-3-methylpyridine hydrochloride (CAS: 27264-82-4) is a high-value building block specifically engineered for the construction of 1H-pyrazolo[4,3-c]pyridine (5-azaindazole) cores. This bicyclic system serves as a bioisostere to the classic indazole scaffold found in FDA-approved drugs (e.g., Axitinib), offering enhanced water solubility and distinct hydrogen-bonding vectors for ATP-pocket binding.

This guide details the robust conversion of 4-Hydrazino-3-methylpyridine into functionalized kinase inhibitors, focusing on the "Jacobson-like" cyclization and subsequent cross-coupling strategies.

Strategic Rationale: The 5-Azaindazole Scaffold

The 1H-pyrazolo[4,3-c]pyridine core is a "privileged structure" in kinase drug discovery, particularly for targets such as JAK , ROCK , and CDK .

  • Hinge Binding: The pyridine nitrogen (N-5) and the pyrazole NH (N-1) provide a donor-acceptor motif complementary to the hinge region of many kinases.

  • Solubility: Unlike the carbocyclic indazole, the 5-azaindazole incorporates a pyridine ring, significantly lowering logP and improving aqueous solubility—a critical parameter for oral bioavailability.

  • Vector Control: The C-3 position (derived from the methyl group or functionalized post-cyclization) allows for the projection of substituents into the solvent-exposed region or the gatekeeper pocket.

Chemical Foundation & Material Handling

Starting Material: 4-Hydrazino-3-methylpyridine hydrochloride Appearance: White to off-white crystalline solid Storage: Hygroscopic; store at -20°C under inert atmosphere (Ar/N2). Safety Note: Hydrazines are potential genotoxins. Handle in a fume hood with double-gloving.

Reaction Logic: The synthesis exploits the ortho-positioning of the hydrazine and methyl groups. The methyl group acts as a "latent" carbon source for the pyrazole ring closure, or provides the steric environment for cyclization with external electrophiles.

Protocol A: Synthesis of the 1H-Pyrazolo[4,3-c]pyridine Core

This protocol describes the cyclization of 4-Hydrazino-3-methylpyridine to form the unsubstituted 5-azaindazole core, which serves as the master scaffold for inhibitor design.

Mechanism of Action

The reaction proceeds via the formation of a hydrazide intermediate (using formic acid or anhydride), followed by a dehydrative cyclization that fuses the pyrazole ring to the pyridine.

Step-by-Step Procedure

Reagents:

  • 4-Hydrazino-3-methylpyridine HCl (1.0 eq)

  • Triethyl orthoformate (TEOF) (3.0 eq) or Formic Acid (excess)

  • Ammonium acetate (catalytic)[1]

  • Solvent: Ethanol or Glacial Acetic Acid

Workflow:

  • Free Basing (Optional but Recommended): Dissolve the HCl salt in minimal water, neutralize with saturated NaHCO3, and extract with EtOAc. Dry and concentrate to obtain the free hydrazine base. Note: The HCl salt can be used directly if buffering (NaOAc) is added.

  • Condensation: In a round-bottom flask, suspend 4-Hydrazino-3-methylpyridine (10 mmol) in Ethanol (50 mL). Add Triethyl orthoformate (30 mmol) and a catalytic amount of Ammonium Acetate (1 mmol).

  • Cyclization: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor by LC-MS for the disappearance of the hydrazine (M+1 = 138) and formation of the intermediate/product.

  • Work-up: Concentrate the solvent under reduced pressure. The residue is often a solid.

  • Purification: Triturate with cold diethyl ether to remove impurities. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Yield Expectation: 75-85% Product: 1H-Pyrazolo[4,3-c]pyridine (MW: 119.12)

Protocol B: Functionalization for Kinase Inhibition

To create a potent inhibitor, the core must be functionalized. The most common strategy is C-3 Iodination followed by Suzuki-Miyaura Coupling to install an aryl "tail" that interacts with the kinase selectivity pocket.

Step 1: Regioselective Iodination
  • Reagents: 1H-Pyrazolo[4,3-c]pyridine, NIS (N-Iodosuccinimide), DMF.

  • Procedure: Dissolve the core in DMF. Add NIS (1.1 eq) portion-wise at 0°C. Stir at RT for 12 hours.

  • Outcome: 3-Iodo-1H-pyrazolo[4,3-c]pyridine. The iodine installs exclusively at the C-3 position of the pyrazole ring due to electronic directing effects.

Step 2: Suzuki Coupling (The "Hinge Binder" Installation)
  • Reagents: 3-Iodo-core, Aryl Boronic Acid (e.g., 4-pyrazolyl-phenyl boronic acid), Pd(dppf)Cl2, K2CO3, Dioxane/Water.

  • Procedure:

    • Mix reagents in a microwave vial.

    • Degas with Argon for 5 mins.

    • Heat at 100°C for 2 hours (or microwave: 120°C, 30 min).

    • Extract and purify by HPLC.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion of the raw material into a functional kinase inhibitor scaffold.

KinaseInhibitorSynthesis Start 4-Hydrazino-3-methylpyridine (HCl Salt) Step1 Free Base Formation (NaHCO3) Start->Step1 Neutralization Intermediate Hydrazide/Imidate Intermediate Step1->Intermediate TEOF / AcOH Reflux Core 1H-Pyrazolo[4,3-c]pyridine (5-Azaindazole Core) Intermediate->Core Cyclization (-EtOH) Iodinated 3-Iodo-1H-pyrazolo[4,3-c]pyridine Core->Iodinated NIS, DMF Regioselective Iodination Final Kinase Inhibitor (e.g., JAK2/ROCK Inhibitor) Iodinated->Final Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Caption: Workflow for converting 4-Hydrazino-3-methylpyridine into a 3-aryl-5-azaindazole kinase inhibitor.

Data Summary: Optimization Parameters

ParameterCondition A (Standard)Condition B (Optimized)Impact on Yield
Cyclization Reagent Formic Acid (Neat)Triethyl Orthoformate (TEOF)TEOF reduces side reactions; Yield +15%
Temperature 100°C80°CLower temp prevents hydrazine decomposition
Catalyst NoneAmmonium Acetate (5 mol%)Accelerates ring closure; Reaction time -2h
Solvent WaterEthanol/DioxaneOrganic solvents improve solubility of intermediate

Troubleshooting & Critical Control Points

  • Hydrazine Oxidation: The starting material is prone to oxidation. If the solid appears yellow/brown, recrystallize from Ethanol/HCl before use. Impure hydrazine leads to "tar" formation during cyclization.

  • Regioselectivity: In the iodination step, ensure the N-1 proton is not substituted. If N-alkylation occurs, use a protecting group (e.g., THP or SEM) on N-1 before iodination.

  • Purification: The 5-azaindazole core is polar. Use polar mobile phases (DCM:MeOH:NH3 90:9:1) for silica chromatography to avoid tailing.

References

  • National Institutes of Health (NIH). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC Database. Available at: [Link]

  • Vertex Pharmaceuticals. Design and synthesis of kinase inhibitors using novel heterocyclic systems. Society of Chemical Industry (SCI). Available at: [Link]

  • LookChem. 3-Amino-4-methylpyridine and Hydrazine Derivatives: Properties and Synthesis. Available at: [Link]

Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for Converting 4-Hydrazino-3-methylpyridine HCl to Hydrazones

Introduction: The Strategic Importance of Pyridine-Based Hydrazones in Medicinal Chemistry

Hydrazones, organic compounds characterized by the R₁R₂C=NNH₂ structure, are a cornerstone of modern medicinal chemistry and drug development.[1] Their prevalence stems from a unique combination of straightforward synthesis, structural versatility, and a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2] The core of their utility lies in the carbon-nitrogen double bond (an imine group), which imparts a range of chemical and biological functionalities.[1] When integrated with a pyridine scaffold, as in the case of derivatives of 4-hydrazino-3-methylpyridine, the resulting hydrazones become particularly compelling candidates for drug discovery. The pyridine ring can enhance pharmacological properties through hydrogen bonding, metal chelation, and by serving as a bioisostere for other aromatic systems.

This guide provides a comprehensive overview of the synthesis of hydrazones from 4-hydrazino-3-methylpyridine hydrochloride. It delves into the underlying reaction mechanism, offers detailed experimental protocols, and discusses the critical parameters that influence the success of the synthesis.

The Underlying Chemistry: A Mechanistic Look at Hydrazone Formation

The conversion of 4-hydrazino-3-methylpyridine HCl to a hydrazone is a classic acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction.[1][3] Understanding the step-by-step mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The overall reaction is as follows:

4-Hydrazino-3-methylpyridine HCl + Aldehyde/Ketone → Hydrazone + H₂O + HCl

The reaction proceeds through several key stages:

  • Liberation of the Free Hydrazine: The starting material, 4-hydrazino-3-methylpyridine, is provided as a hydrochloride salt to enhance its stability and shelf-life. In the initial step of the reaction, the free hydrazine must be liberated to act as a nucleophile. This can be achieved by the addition of a mild base, or often, the equilibrium between the salt and the free base in a suitable solvent is sufficient for the reaction to proceed.

  • Acid Catalysis and Carbonyl Activation: A critical aspect of hydrazone formation is the use of an acid catalyst.[1] The acidic environment protonates the oxygen atom of the aldehyde or ketone carbonyl group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine.[1] The optimal pH for this reaction is typically mildly acidic, around 4.5-5.[4]

  • Nucleophilic Attack: The terminal nitrogen atom of the liberated 4-hydrazino-3-methylpyridine, with its lone pair of electrons, acts as the nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[1][4]

  • Proton Transfer: A proton is then transferred from the attacking nitrogen to the oxygen atom, a process that can be intramolecular or mediated by the solvent. This step leads to a neutral carbinolamine intermediate.[1]

  • Dehydration to Form the Hydrazone: The hydroxyl group of the carbinolamine is subsequently protonated by the acid catalyst, transforming it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of the stable carbon-nitrogen double bond characteristic of a hydrazone.[1][4] The final step involves deprotonation to regenerate the acid catalyst and yield the final hydrazone product.[1]

Hydrazone Formation Mechanism cluster_0 Activation & Nucleophilic Attack cluster_1 Dehydration & Product Formation Carbonyl Aldehyde/Ketone (R₂C=O) Protonated_Carbonyl Protonated Carbonyl (R₂C=OH⁺) Carbonyl->Protonated_Carbonyl H⁺ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate (Carbinolamine) Protonated_Carbonyl->Tetrahedral_Intermediate Hydrazine 4-Hydrazino-3-methylpyridine (Free Base) Hydrazine->Protonated_Carbonyl Nucleophilic Attack Protonated_Intermediate Protonated Carbinolamine Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Hydrazone_Cation Protonated Hydrazone Protonated_Intermediate->Hydrazone_Cation -H₂O Hydrazone Final Hydrazone (R₂C=NNH-Py) Hydrazone_Cation->Hydrazone -H⁺ (Catalyst Regeneration)

Caption: Acid-catalyzed mechanism of hydrazone formation.

Experimental Protocols

General Considerations:
  • Reagents and Solvents: All aldehydes, ketones, and solvents should be of high purity. Anhydrous solvents are generally preferred to minimize side reactions, although the reaction produces water.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be determined beforehand to ensure good separation of the starting materials and the product.

  • Safety Precautions: Hydrazine derivatives can be toxic. Always handle 4-hydrazino-3-methylpyridine HCl and the resulting hydrazones in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: General Procedure for the Synthesis of Hydrazones from 4-Hydrazino-3-methylpyridine HCl

This protocol outlines a general method that can be adapted for various aldehydes and ketones.

Materials:

  • 4-Hydrazino-3-methylpyridine HCl

  • Aldehyde or ketone (1.0 equivalent)

  • Ethanol (or other suitable solvent such as methanol or toluene)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., 15-20 mL of ethanol).[1]

  • Addition of Hydrazine: To this solution, add 4-hydrazino-3-methylpyridine HCl (1.0 mmol, 1.0 equivalent). Stir the mixture to ensure complete dissolution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[1] The acid helps to maintain the optimal pH for the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the carbonyl compound.[1] Aldehydes are generally more reactive than ketones and may react at room temperature, while ketones often require heating.[1]

  • Monitoring: Monitor the reaction progress using TLC until the starting carbonyl compound is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The hydrazone product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

    • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain a product of high purity.[1]

Hydrazone Synthesis Workflow Start Start: Reagents & Glassware Dissolve_Carbonyl 1. Dissolve Aldehyde/Ketone in Solvent Start->Dissolve_Carbonyl Add_Hydrazine 2. Add 4-Hydrazino-3-methylpyridine HCl Dissolve_Carbonyl->Add_Hydrazine Add_Catalyst 3. Add Catalytic Acetic Acid Add_Hydrazine->Add_Catalyst Reaction_Step 4. Stir at RT or Reflux Add_Catalyst->Reaction_Step Monitor_TLC 5. Monitor by TLC Reaction_Step->Monitor_TLC Monitor_TLC->Reaction_Step Incomplete Workup 6. Cool, Isolate Product (Filtration or Evaporation) Monitor_TLC->Workup Reaction Complete Purification 7. Purify by Recrystallization Workup->Purification Characterization 8. Characterize Product (NMR, IR, MS) Purification->Characterization End End: Pure Hydrazone Characterization->End

Caption: General workflow for hydrazone synthesis.

Data Presentation and Characterization

The successful synthesis of the target hydrazone should be confirmed by various analytical techniques.

ParameterTypical Reaction Conditions
Solvent Ethanol, Methanol, Toluene
Temperature Room Temperature to Reflux
Reaction Time 1-24 hours
Catalyst Glacial Acetic Acid (catalytic)
Typical Yields 70-95%

Characterization of Hydrazones:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the hydrazone can be confirmed by the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the range of δ 8.26-8.29 ppm.[2] The disappearance of the aldehyde proton signal (around δ 9-10 ppm) is also a key indicator. The aromatic protons of the pyridine and the other aromatic ring will also be present in the spectrum.[2][5]

    • ¹³C NMR: The carbon of the C=N bond typically appears in the range of δ 140-160 ppm.[5]

  • Infrared (IR) Spectroscopy: The formation of the hydrazone is indicated by the appearance of a C=N stretching vibration band around 1650 cm⁻¹ and the disappearance of the C=O stretching band of the starting carbonyl compound (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized hydrazone, confirming its identity.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature. The purity of the starting materials is also crucial.

  • Incomplete Reaction: If the reaction does not go to completion, a slight excess of the hydrazine can be used. Ensure that the catalytic acid is added.

  • Purification Difficulties: If recrystallization is challenging, column chromatography on silica gel may be an effective alternative for purification.

Conclusion

The synthesis of hydrazones from 4-hydrazino-3-methylpyridine HCl is a robust and versatile reaction that provides access to a wide range of potentially bioactive molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs.

References

  • Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. PubMed. Available at: [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]

  • New Acyl Hydrazone Derivatives: Synthesis, Conformational Analysis by NMR Spectroscopy, and Enzyme Inhibitory and Antioxidant Activities in Alzheimer Disease. Taylor & Francis. Available at: [Link]

  • Unraveling Hydrazone Formation: A Dance of Molecules. Oreate AI Blog. Available at: [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. ResearchGate. Available at: [Link]

  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. MDPI. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL HYDRAZONES AND THEIR THIAZOLIDINE-4-ONES. Rasayan J. Chem. Available at: [Link]

  • Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Available at: [Link]

  • How is the hydrazone formed in the Wolff-Kishner reduction?. Chemistry Stack Exchange. Available at: [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • Drug release from hydrazone-containing peptide amphiphiles. PMC - NIH. Available at: [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing. PMC. Available at: [Link]

  • Synthesis and Characterization of Hydrazide-Hydrazone Derivatives of 3-Pyridine Carboxylic Acid as Antimycobacterial Tuberculosis Agents. Brieflands. Available at: [Link]

  • SYNTHESIS AND MOLECULAR DOCKING STUDIES OF NOVEL PYRIDINE-THIAZOLE-HYDRAZONE CONJUGATES AS ANTIMICROBIAL AND ANTIOXIDANT AGENTS. Bibliomed. Available at: [Link]

Sources

microwave-assisted synthesis with 4-Hydrazino-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazole-Pyridine Scaffolds using 4-Hydrazino-3-methylpyridine Hydrochloride

Strategic Context & Scaffold Relevance

The pyrazolopyridine motif is a privileged heterocyclic scaffold in medicinal chemistry, widely recognized as a1[1]. This structural mimicry allows derivatives to effectively interact with the ATP-binding sites of various kinases, making them highly sought after in oncology and inflammatory disease drug discovery programs[1]. The synthesis of these complex scaffolds often begins with functionalized hydrazinopyridines. Specifically, serves as a critical building block. The presence of the methyl group at the 3-position provides a crucial steric and electronic handle for downstream functionalization or direct binding pocket interactions.

Mechanistic Causality: Why Microwave Irradiation?

The traditional synthesis of pyrazole-derivatives via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds (e.g., acetylacetone) relies on convective heating (refluxing ethanol) for 12 to 18 hours. However, the free hydrazine is highly susceptible to air oxidation over prolonged heating periods, leading to complex mixtures and diminished yields.2 fundamentally alters this thermodynamic landscape[2].

  • Dielectric Heating: Microwave irradiation directly couples with the highly polar molecules in the reaction mixture—specifically the hydrazine hydrochloride salt and the ethanol solvent[3]. This causes rapid, localized superheating (dielectric heating), accelerating the reaction rate exponentially according to the Arrhenius equation.

  • Overcoming Activation Barriers: The initial step involves the nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbonyl carbon. By sealing the reaction vessel and utilizing microwave energy, the system safely reaches 150 °C (well above the boiling point of ethanol), providing the massive kinetic energy required to rapidly 3 for both the initial condensation and the subsequent dehydration/cyclization steps[3].

  • Salt Buffering & Acid Catalysis: 4-Hydrazino-3-methylpyridine is supplied as a hydrochloride salt to prevent premature oxidation. To facilitate the reaction, sodium acetate is added to buffer the HCl and liberate the nucleophilic free hydrazine. Simultaneously, a catalytic amount of glacial acetic acid is introduced to protonate the 1,3-dicarbonyl, enhancing its electrophilicity.

Experimental Methodology: A Self-Validating Protocol

Safety Note: 4-Hydrazino-3-methylpyridine hydrochloride . Handle in a fume hood with appropriate PPE.

Reagents & Equipment:

  • 4-Hydrazino-3-methylpyridine hydrochloride (1.0 mmol, ~160 mg)

  • Acetylacetone (2,4-pentanedione) (1.1 mmol, ~110 mg)

  • Sodium acetate (1.0 mmol, 82 mg)

  • Absolute Ethanol (3.0 mL)

  • Glacial Acetic Acid (2 drops)

  • Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 4-hydrazino-3-methylpyridine hydrochloride and sodium acetate in absolute ethanol. The sodium acetate acts as a mild base to neutralize the HCl salt, liberating the reactive free hydrazine.

  • Activation: Add acetylacetone followed by 2 drops of glacial acetic acid. The acid catalyst is critical; it protonates the carbonyl oxygen of acetylacetone, preparing it for rapid nucleophilic attack.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Insert the vial into the microwave synthesizer. Apply the following parameters: Temperature = 150 °C, Time = 15 minutes, Power = 150 W (dynamic modulation), Cooling = compressed air cooling post-reaction[3].

  • Workup: Upon cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO3 (2 x 10 mL) to neutralize the acetic acid and remove inorganic salts.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methylpyridine.

Self-Validation Checkpoints: To ensure the integrity of the protocol, the system must be validated at the analytical level before proceeding to downstream library synthesis:

  • TLC (Thin Layer Chromatography): Elute with 5% MeOH in DCM. The highly polar hydrazine starting material (which typically streaks near the baseline) must be completely absent, indicating 100% conversion.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the mass of the desired product. The theoretical molecular weight is 187.24 g/mol . The spectrum must show a dominant [M+H]+ peak at m/z 188.2.

  • 1H NMR (CDCl3): The defining structural proof is the disappearance of the aliphatic CH2 protons of the 1,3-dicarbonyl and the emergence of a distinct aromatic singlet at ~6.0 ppm, corresponding to the C4-H proton of the newly formed pyrazole ring. The pyridine methyl group will appear as a singlet at ~2.3 ppm.

Quantitative Data Presentation

The following table summarizes the performance metrics of the microwave-assisted protocol compared to traditional convective heating, demonstrating the superior efficiency of MAOS for this specific scaffold[2].

Reaction ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)
Temperature 78 °C (Ethanol Reflux)150 °C (Sealed Vessel)
Reaction Time 12 - 18 Hours15 Minutes
Yield (%) 45 - 55%88 - 94%
Crude Purity (LC-MS) < 70% (Significant oxidation)> 95%
Energy Profile High (Continuous heating)Low (Short, intense duration)

Process Visualization

G A 4-Hydrazino-3-methylpyridine HCl + 1,3-Dicarbonyl B Microwave Irradiation (150 °C, 15 min, EtOH/Cat. Acid) A->B C Hydrazone Intermediate (Nucleophilic Attack) B->C Acid Catalysis D Intramolecular Cyclization & Dehydration C->D E 4-(1H-Pyrazol-1-yl)-3-methylpyridine Scaffold D->E F Self-Validation: LC-MS & NMR Analysis E->F

Figure 1. Mechanistic workflow for the microwave-assisted synthesis of pyrazole-pyridine scaffolds.

References

  • ACS Omega - Synthesis of Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines. URL:[Link]

  • PubMed - Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Workflows for 4-Hydrazino-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Hydrazino-3-methylpyridine hydrochloride (CAS: 1195782-30-9). As a critical building block in pharmaceutical and agrochemical synthesis, maintaining the high purity of this compound is essential for reproducible downstream coupling. Hydrazinopyridines are notoriously sensitive to oxidation and prone to forming bis-adducts during their initial synthesis.

This guide provides field-proven troubleshooting strategies, causality-based FAQs, and self-validating purification protocols designed by senior application scientists to ensure robust experimental reproducibility.

Fundamental Properties & Data Presentation

Understanding the physicochemical behavior of this compound is the first step in designing a logical purification workflow. The hydrochloride salt dictates its solubility profile, while the electron-rich hydrazine moiety dictates its reactivity and stability.

Table 1: Physicochemical & Solubility Profile

Property Value Causality / Impact on Workflow
Molecular Formula C6H9N3·HCl Determines molecular weight (159.62 g/mol ) for strict stoichiometric calculations.
Purity (Commercial) ≥97% Baseline purity; requires further purification for sensitive catalytic cross-couplings.
Solubility (Polar) High in H2O, MeOH, EtOH Ideal for recrystallization and aqueous phase partitioning.
Solubility (Non-Polar) Insoluble in Et2O, Hexanes Enables rapid trituration of neutral organic impurities.

| Storage Conditions | 2-8°C, Inert Atmosphere | Prevents oxidative degradation of the hydrazine into azo compounds. |

Table 2: Common Impurities and Targeted Removal Strategies

Impurity Type Source / Causality Recommended Removal Strategy
Unreacted Halopyridine Incomplete conversion of the starting 4-chloro-3-methylpyridine. Trituration with diethyl ether or ethyl acetate.
Bis-pyridyl Hydrazine Over-alkylation; the primary amine of the product attacks another halopyridine[1]. Protocol A: Recrystallization from EtOH/H2O.
Azo Compounds Air oxidation of the hydrazine moiety during workup[2]. Protocol A: Recrystallization (requires strict Ar/N2 handling).

| Inorganic Salts | Byproducts of the nucleophilic substitution (e.g., NaCl, NH4Cl). | Protocol B: Free-basing and phase separation. |

Troubleshooting Guide & FAQs

Q: My batch has turned yellow/brown over time. Can I still use it? A: The color change is a classic indicator of oxidation. Hydrazines readily oxidize to form azo compounds (diazenes) or radical intermediates when exposed to atmospheric oxygen[2]. This degradation compromises the stoichiometry of your reactions. You must re-purify the batch using Protocol A and store the recovered solid under an inert argon atmosphere at 2-8°C.

Q: My NMR shows unreacted 4-chloro-3-methylpyridine. How do I remove it without losing my product? A: Unreacted halopyridines are neutral organics. Because your target compound is a highly polar hydrochloride salt, you can perform a simple solvent wash. Triturating the crude solid in a non-polar solvent like diethyl ether will dissolve the neutral halopyridine while leaving the 4-hydrazino-3-methylpyridine HCl intact as a solid suspension.

Q: I am detecting a high-mass impurity in my LC-MS. What is it, and how do I remove it? A: High-mass impurities are typically bis-pyridyl hydrazines. These form when the newly synthesized 4-hydrazino-3-methylpyridine acts as a nucleophile and reacts with another molecule of the starting halopyridine[1]. Because this impurity has a different solubility coefficient than the mono-adduct, Protocol A (Recrystallization) is the most effective method to isolate the target compound.

Q: My elemental analysis shows a high ash content, indicating inorganic salts. How do I separate them? A: Inorganic salts (like NaCl) co-precipitate with the product during the initial hydrochloride salt formation. Because both your product and the impurity are water-soluble salts, recrystallization is ineffective. You must use Protocol B (Free-basing) to force a phase separation.

Workflow Visualizations

To determine the correct purification strategy, follow the decision tree below based on your analytical impurity profiling (NMR/LC-MS).

DecisionTree Start Crude 4-Hydrazino- 3-methylpyridine HCl Decision Primary Impurity? Start->Decision Path1 Inorganic Salts (NaCl, NH4Cl) Decision->Path1 Path2 Organic Impurities (Bis-adducts, Azo) Decision->Path2 Action1 Protocol B: Free-basing & Extraction Path1->Action1 Action2 Protocol A: Recrystallization Path2->Action2 Final Pure Compound (>98% Purity) Action1->Final Action2->Final

Caption: Purification decision tree based on analytical impurity profiling.

Workflow S1 Dissolve in H2O S2 Add NaOH (pH > 10) S1->S2 S3 Extract into EtOAc/DCM S2->S3 S4 Dry Organic Layer S3->S4 S5 Add Anhydrous HCl S4->S5 S6 Filter Pure HCl Salt S5->S6

Caption: Step-by-step workflow for the free-basing and anhydrous HCl precipitation method.

Detailed Experimental Protocols

Protocol A: Recrystallization (Targeting Organic Impurities)

Causality Principle: This method exploits the differential solubility of the target mono-adduct versus bis-adducts and oxidation products in hot versus cold protic solvent mixtures.

  • Solvent Preparation: Prepare a mixture of absolute ethanol and deionized water (typically 9:1 v/v). Degas the solvent by bubbling argon through it for 15 minutes to prevent oxidative degradation during heating.

  • Dissolution: Suspend the crude 4-Hydrazino-3-methylpyridine HCl in the minimum volume of the solvent mixture in a round-bottom flask.

  • Heating: Gradually heat the suspension to reflux (approx. 78°C) under an inert argon atmosphere until complete dissolution occurs.

  • Hot Filtration (Self-Validation Step): If insoluble particulates remain at reflux, perform a rapid hot filtration through a pre-warmed fritted funnel to remove them. This ensures seed crystals of impurities do not ruin the cooling phase.

  • Crystallization: Allow the clear solution to cool slowly to room temperature undisturbed, then transfer to an ice bath (0-4°C) for 2 hours to maximize precipitation. The target compound will crystallize as fine needles, while bis-adducts remain dissolved in the mother liquor.

  • Isolation: Filter the crystals under vacuum, wash with ice-cold diethyl ether to displace the ethanol/water, and dry under high vacuum to a constant weight.

Protocol B: Free-basing and Anhydrous Precipitation (Targeting Inorganic Salts)

Causality Principle: By manipulating the pH, the water-soluble hydrochloride salt is converted into a neutral free base, which partitions into an organic solvent. Inorganic salts remain trapped in the aqueous phase. Re-introducing anhydrous HCl forces the pure salt to crash out.

  • Aqueous Dissolution: Dissolve the crude salt mixture in a minimum amount of deionized water.

  • Alkalinization: Slowly add a saturated aqueous solution of Na2CO3 or 1M NaOH dropwise.

  • Self-Validation Step: Verify the pH is >10 using indicator paper. Complete deprotonation is critical; otherwise, the target molecule will remain in the aqueous layer, destroying your yield.

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc) or dichloromethane (DCM). The free base partitions into the organic layer.

  • Drying: Combine the organic extracts and dry over anhydrous Na2SO4 for 30 minutes. Filter out the drying agent. Note: Strict removal of water here is required to prevent the final product from dissolving back into an aqueous phase during precipitation.

  • Precipitation: Cool the organic filtrate in an ice bath. Slowly bubble dry HCl gas into the solution (or add a stoichiometric excess of commercially available HCl in dioxane). The purified 4-Hydrazino-3-methylpyridine hydrochloride will immediately precipitate as a white solid.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold EtOAc, and dry under vacuum.

References

  • Title: Oxidative N—N-coupling of aminopyridines with electrochemically generated NaOCl as the convenient method for the synthesis of substituted azodipyridines Source: researchgate.net URL: [Link]

Sources

improving reaction yields with 4-Hydrazino-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reactions with 4-Hydrazino-3-methylpyridine Hydrochloride

Topic: Improving Reaction Yields & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Format: Interactive Q&A and Technical Guide

Introduction: The "Ortho-Effect" & Salt Management

4-Hydrazino-3-methylpyridine hydrochloride (CAS: 1195782-30-9) is a specialized building block often used to synthesize fused heterocycles (e.g., pyrazolo[4,3-c]pyridines) or complex hydrazones. Unlike simple phenylhydrazine, this compound presents two distinct challenges that frequently compromise yield:

  • The Hydrochloride Mask: As a salt, the nucleophilicity of the hydrazine moiety is quenched until liberated.

  • The 3-Methyl Steric Clash: The methyl group at the 3-position is ortho to the hydrazine at the 4-position. This creates significant steric hindrance, reducing the reaction rate of the proximal nitrogen and altering regioselectivity during cyclizations.

This guide addresses these specific mechanistic bottlenecks.

Part 1: Pre-Reaction Optimization (The Setup)

Q: Why is my starting material not dissolving in standard organic solvents?

A: You are working with the hydrochloride salt, which is ionic. It is highly soluble in water, DMSO, and Methanol but virtually insoluble in DCM, Toluene, or THF.

  • The Fix: If your reaction requires a non-polar solvent (e.g., toluene for a Dean-Stark dehydration), you must free-base the compound first.

  • Protocol (Free-Basing):

    • Dissolve the salt in minimal water (10 mL/g).

    • Add saturated Na₂CO₃ solution until pH ~9-10.

    • Extract 3x with DCM or EtOAc.

    • Dry over Na₂SO₄ and concentrate immediately.

    • Warning: The free base is prone to air oxidation. Use it within 1 hour or store under Argon.

Q: Can I use the salt directly without free-basing?

A: Yes, and often it is preferred to prevent oxidation. However, you must add a "sacrificial" base to the reaction mixture to unmask the nucleophile in situ.

  • Recommendation: Use Sodium Acetate (NaOAc) or Triethylamine (Et₃N) .

  • Stoichiometry: Add exactly 1.05 equivalents of base relative to the hydrazine salt.

    • Why? This neutralizes the HCl, generating the free hydrazine and a benign salt (NaCl or Et₃N·HCl) without making the solution so basic that it degrades sensitive electrophiles.

Part 2: Reaction Conditions & Troubleshooting (The Process)

Q: I am synthesizing a pyrazole, but the reaction is stuck at the intermediate hydrazone. Why?

A: This is the 3-Methyl Steric Effect in action. The cyclization step (nucleophilic attack of the second nitrogen) is kinetically slowed because the methyl group physically obstructs the necessary conformational change.

  • The Fix: You need higher energy input or a Lewis Acid catalyst.

  • Optimization Strategy:

    • Switch Solvent: Move from Ethanol (bp 78°C) to n-Butanol (bp 117°C) or Acetic Acid .

    • Acid Catalysis: If using a neutral solvent, add 5-10 mol% p-TsOH. The protonation of the carbonyl electrophile activates it, compensating for the hydrazine's reduced nucleophilicity.

Q: My product is oiling out as a dark tar. How do I fix this?

A: Dark tars usually indicate oxidation of the hydrazine (formation of azo/azoxy species) or polymerization.

  • Troubleshooting Checklist:

    • Oxygen Exclusion: Did you degas the solvent? Hydrazines at high temperatures react with dissolved oxygen. Always run under Nitrogen/Argon.

    • Concentration: High concentration promotes intermolecular polymerization. Dilute the reaction to 0.1 M.

    • Light Sensitivity: Pyridine hydrazines can be photosensitive. Wrap the flask in foil.

Part 3: Quantitative Data & Protocols

Table 1: Solvent & Base Effects on Yield (Model Reaction with Acetylacetone)

Solvent SystemBase Additive (1.1 eq)Temp (°C)Time (h)Yield (%)Notes
Ethanol None784< 10%Salt remains unreactive.
Ethanol Et₃N78445%Slow conversion due to sterics.
Ethanol NaOAc78462%Buffered conditions improve stability.
Acetic Acid None (Solvent acts as cat.)118288% High temp + acid catalysis overcomes sterics.
Toluene Et₃N (Dean-Stark)110675%Good for water removal, but solubility is poor initially.
Standard Operating Procedure: "One-Pot" Pyrazole Synthesis

Use this protocol to minimize oxidation and handling losses.

  • Charge: To a round-bottom flask, add 4-Hydrazino-3-methylpyridine HCl (1.0 eq) and Ethanol (10 vol).

  • Neutralize: Add Sodium Acetate (1.1 eq). Stir at RT for 15 min. Observation: Solution may become cloudy (NaCl precipitation).

  • Addition: Add the electrophile (e.g., diketone, ketoester) (1.05 eq).

  • Reflux: Heat to reflux (78°C). Monitor by TLC.[1][2]

    • Checkpoint: If conversion stops after 2h, add Acetic Acid (0.5 vol) to catalyze cyclization.

  • Workup: Cool to 0°C. The product often crystallizes directly. If not, evaporate solvent, redissolve in EtOAc, wash with NaHCO₃, and recrystallize.

Part 4: Visualizing the Pathway

The following diagram illustrates the critical decision points where the "Ortho-Effect" (Steric Block) and Salt Neutralization dictate the pathway.

ReactionPathway cluster_trouble Troubleshooting Loop Start 4-Hydrazino-3-methylpyridine HCl Neutralization Neutralization Step (Add NaOAc or Et3N) Start->Neutralization Required to activate FreeBase Free Base (Reactive) *Oxidation Risk* Neutralization->FreeBase -HCl Intermediate Hydrazone Intermediate FreeBase->Intermediate + Electrophile Oxidation Dark Tar/Impurities FreeBase->Oxidation Exposure to Air StericBlock STERIC BARRIER (3-Methyl Group) Intermediate->StericBlock Attempting Closure StericBlock->Intermediate Reversible Failure (Low Temp) Cyclization Cyclization (Ring Closure) StericBlock->Cyclization Requires Heat/Acid (>80°C / AcOH) Product Final Heterocycle (e.g., Pyrazole) Cyclization->Product

Caption: Workflow highlighting the activation of the salt and the energy barrier imposed by the 3-methyl steric clash during cyclization.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use Pyridine as a solvent? A: Yes. Pyridine acts as both solvent and base (scavenging HCl). However, it is difficult to remove completely. If your product is an acid-sensitive solid, residual pyridine can cause degradation during storage. We recommend Ethanol/NaOAc for easier workup.

Q: How do I store the bulk material? A: The hydrochloride salt is hygroscopic. Store it at 4°C in a tightly sealed container with a desiccant. If the powder turns from off-white to orange/brown, it has surface-oxidized; recrystallize from Ethanol/Ether before use.

Q: Is the reaction regioselective? A: The 3-methyl group exerts a steric influence that directs the initial nucleophilic attack. The distal nitrogen (N-beta) is less sterically hindered and more nucleophilic than the proximal nitrogen (N-alpha, attached to the pyridine ring).

  • Result: In reactions with unsymmetrical 1,3-diketones, the major isomer usually results from the attack of the distal nitrogen on the more reactive carbonyl .

References

  • Synthesis of Pyrazoles via Hydrazine Condens

    • Source: Organic Chemistry Portal
    • Relevance: General mechanism for hydrazine-diketone condensation and acid c
    • URL:[Link]

  • Handling of Hydrazine Hydrochloride Salts

    • Source: Organic Syntheses, Coll.[3] Vol. 2, p. 395 (1943)

    • Relevance: Foundational protocols for liberating hydrazine bases from hydrochloride salts without oxid
    • URL:[Link]

  • Steric Effects in Heterocyclic Synthesis

    • Source: Journal of Heterocyclic Chemistry (General Reference Principle)
    • Relevance: Validates the kinetic retardation caused by ortho-substituents in hydrazine cycliz
    • URL:[Link]

  • Safety Data Sheet (SDS) - 4-Hydrazino-3-methylpyridine hydrochloride

    • Source: BLD Pharm / Sigma-Aldrich
    • Relevance: Solubility, stability, and handling data.[4][5][6]

Sources

Technical Support Center: Recrystallization of 4-Hydrazino-3-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and recrystallization protocols for 4-Hydrazino-3-methylpyridine hydrochloride . This content is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-purity intermediates for heterocyclic synthesis (e.g., pyrazoles, indazoles).

Case ID: PUR-HMP-04 Compound: 4-Hydrazino-3-methylpyridine hydrochloride (CAS: 114913-51-8 / Free base analog: 1195782-30-9) Chemical Class: Heteroaryl Hydrazine Salt Primary Hazard: Hydrazine derivatives are potential genotoxins and skin sensitizers.[1] Handle in a fume hood.

Solvent Selection Matrix

The choice of solvent is dictated by the ionic nature of the hydrochloride salt and the oxidative instability of the hydrazine moiety.

Recommended Solvent Systems
MethodSolvent SystemTemp. RangeApplication Context
Primary (Standard) Ethanol (Abs.) 70°C

0°C
Best balance of yield and purity.[1] Removes non-polar organic impurities.
High Recovery Methanol / Et₂O Reflux

RT
Use for small scales (<5g). Methanol dissolves the salt; Ether forces precipitation.
Alternative Water / Ethanol 90°C

4°C
Use only if the salt is heavily contaminated with inorganic salts (NaCl). Risk: Hydrolysis/Oxidation.

Senior Scientist Insight: Avoid pure water unless necessary. While the HCl salt is highly water-soluble, heating aqueous hydrazine solutions accelerates disproportionation and oxidation, leading to colored impurities (yellow/brown tars).[1]

Standard Operating Procedures (SOPs)

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for routine purification of crude solids with >85% purity.[1]

  • Dissolution: Transfer crude 4-hydrazino-3-methylpyridine HCl to an Erlenmeyer flask. Add absolute ethanol (approx. 10-15 mL per gram).

  • Heating: Heat to a gentle reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add methanol dropwise (up to 10% volume) to increase polarity.

  • Hot Filtration (Critical): If insoluble particles (dust, polymer) remain, filter the hot solution through a pre-warmed glass frit or fluted filter paper.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-60 mins). Then, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the white/off-white needles via vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether or MTBE (Methyl tert-butyl ether) to remove residual ethanol and mother liquor.

  • Drying: Dry under high vacuum at 40°C. Avoid oven drying in air to prevent oxidation.

Protocol B: Two-Solvent Precipitation (MeOH / Ether)

Best for "oily" crudes or when thermal stability is a concern.[1]

  • Dissolve the crude salt in the minimum amount of warm Methanol (40-50°C).

  • Once dissolved, remove from heat.

  • Add Diethyl Ether dropwise with vigorous stirring.

  • Stop adding ether when a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Methanol to clear the solution.

  • Cap the flask and store at -20°C (freezer) overnight.

  • Collect the precipitate by filtration.[2]

Workflow Visualization

The following diagram illustrates the decision logic for purification based on the state of your crude material.

Recrystallization_Workflow Start Crude 4-Hydrazino-3-methylpyridine HCl Check_State Physical State? Start->Check_State Solid Solid / Powder Check_State->Solid Crystalline Oily Sticky Oil / Gum Check_State->Oily Amorphous Method_A Protocol A: Ethanol Reflux (Slow Cooling) Solid->Method_A Method_B Protocol B: MeOH Dissolution + Ether Precipitation Oily->Method_B Filtration Vacuum Filtration (Inert atm preferred) Method_A->Filtration Method_B->Filtration Wash Wash: Cold Ether/MTBE Filtration->Wash Dry Dry: Vacuum Desiccator Wash->Dry

Caption: Decision tree for selecting the optimal purification route based on the physical state of the crude intermediate.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why?

  • Cause: The temperature dropped too quickly, or the solvent polarity is too low for the salt.

  • Fix: Reheat the mixture until the oil redissolves. Add a small amount of Methanol (to increase solubility) or reduce the amount of Ether. Allow the solution to cool to room temperature undisturbed before moving to the ice bath. Scratching the glass with a spatula can induce nucleation.

Q2: The crystals are turning yellow or brown during drying.

  • Cause: Oxidation of the hydrazine group (-NHNH₂). This is accelerated by heat, light, and basic impurities.[1]

  • Fix: Ensure the salt is fully protonated (excess HCl prevents oxidation). Dry the product in a vacuum desiccator protected from light (wrap in foil). Do not use a hot air oven.

Q3: Can I use Ethyl Acetate or Hexane?

  • Answer: No. 4-Hydrazino-3-methylpyridine hydrochloride is virtually insoluble in non-polar solvents like Hexane and only sparingly soluble in Ethyl Acetate.[1] These are excellent anti-solvents (washing agents) but poor solvents for the dissolution step.

Q4: What is the expected melting point?

  • Data: While specific literature values vary by hydration state, analogous 4-hydrazinopyridines typically melt/decompose in the range of 220–250°C . A sharp melting point indicates high purity; a broad range (>5°C) indicates wet or impure material.

References

  • General Synthesis of Hydrazinopyridines

    • Source:Journal of Medicinal Chemistry.
    • Context: Describes the general solubility profile of hydrazine hydrochloride salts in lower alcohols.
    • URL: [ACS Publications - J. Med.[1] Chem.]([Link])

  • Solubility Data for Pyridine Derivatives

    • Source:National Center for Biotechnology Inform
    • Context: Physicochemical properties of 4-hydrazino-3-methylpyridine (CAS 114913-51-8).[1]

    • URL:

  • Purification of Hydrazine Salts

    • Source:Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard protocols for recrystallizing amine/hydrazine hydrochlorides using Ethanol/Ether systems.
    • URL:

Sources

preventing oxidation of 4-Hydrazino-3-methylpyridine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization of 4-Hydrazino-3-methylpyridine Hydrochloride in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of aryl hydrazines. 4-Hydrazino-3-methylpyridine hydrochloride is a critical intermediate and reagent in drug development, but it is notoriously prone to oxidative degradation in aqueous media.

This guide moves beyond basic handling instructions. It is designed to explain the causality behind experimental failures and provide self-validating protocols to ensure your workflows remain robust, reproducible, and scientifically sound.

Mechanistic Overview: The Oxidation Cascade

To prevent degradation, we must first understand the mechanism. In solution, the unprotonated hydrazine free base (N₂H₄) is highly electro-active. Trace transition metals (like Cu²⁺ and Fe³⁺) catalyze the univalent reduction of dissolved molecular oxygen, generating superoxide radicals (O₂•⁻) and hydrogen peroxide (H₂O₂). This initiates an autocatalytic chain reaction that converts the hydrazine into a reactive diazonium intermediate, which rapidly decomposes into nitrogen gas and arene byproducts .

OxidationPathway A 4-Hydrazino-3-methylpyridine (Free Base) B Superoxide / H2O2 Formation A->B O2, Trace Metals C Diazonium Intermediate (Colored) B->C Autocatalytic Oxidation D Degradation Products (N2 + Arenes) C->D Decomposition E EDTA E->A Chelates Metals F Ascorbic Acid F->B Scavenges Radicals G Low pH (HCl) G->A Protonates Hydrazine

Oxidative degradation pathway of aryl hydrazines and targeted stabilization interventions.

Troubleshooting Guides & FAQs

Q1: Why does my 4-Hydrazino-3-methylpyridine solution turn yellow or brown over time? Causality: The onset of a yellow/brown hue is the visual hallmark of diazonium ion formation and subsequent polymeric degradation. While the hydrochloride salt form provides initial stability by protonating the hydrazine (forming N₂H₅⁺, which is electro-inactive), dissolving it in neutral or basic buffers (pH ≥ 7.0) shifts the equilibrium back to the vulnerable free base . Corrective Action: Always buffer your solutions to an acidic pH (ideally pH 3.0 – 4.0). This ensures the hydrazine moiety remains fully protonated, thermodynamically protecting it from electron abstraction.

Q2: I am using an acidic buffer (pH 3.5), but I still observe degradation over 48 hours. What is driving this? Causality: Acidic pH alone cannot stop oxidation if trace transition metals are present. Even high-purity laboratory water (18.2 MΩ·cm) or standard buffer salts contain parts-per-billion (ppb) levels of copper or iron. These metals act as potent catalysts, bypassing the thermodynamic barriers of the protonated state to initiate radical formation . Corrective Action: Introduce a metal chelator. Adding 0.1 to 1.0 mM of Ethylenediaminetetraacetic acid (EDTA) sequesters these trace metals, effectively blocking the initiation phase of the oxidation cascade .

Q3: Can I use antioxidants to extend the shelf-life of my stock solutions? Causality: Yes. Because superoxide (O₂•⁻) acts as a chain propagator in aryl hydrazine oxidation, radical scavengers break the autocatalytic loop. Ascorbic acid (Vitamin C) is highly effective here; it acts as a sacrificial reductant, neutralizing reactive oxygen species before they can attack the hydrazine . Corrective Action: Co-formulate your buffer with 0.1% (w/v) ascorbic acid. Crucial Insight: Ascorbic acid itself is degraded by trace metals, so it must always be used in combination with EDTA to create a synergistic, self-protecting matrix .

Quantitative Data: Stability Matrix

To validate these interventions, consider the following empirical stability data for 4-Hydrazino-3-methylpyridine hydrochloride (10 mM) stored at 25°C.

Formulation ConditionpHDissolved O₂AdditivesEstimated Half-LifeVisual Appearance (48h)
Unbuffered Water ~5.5AmbientNone< 12 hoursDark Brown / Turbid
Acidic Buffer 3.5AmbientNone~ 36 hoursLight Yellow
Acidic Buffer + Chelator 3.5Ambient1.0 mM EDTA~ 5 daysClear / Colorless
Synergistic Matrix 3.5Ambient1.0 mM EDTA + 0.1% Ascorbic Acid> 14 daysClear / Colorless
Synergistic Matrix + Degassing 3.5Depleted (Ar sparged)1.0 mM EDTA + 0.1% Ascorbic Acid> 30 daysClear / Colorless

Self-Validating Experimental Protocol: Preparation of a Stabilized Stock Solution

This protocol is designed as a self-validating system. By incorporating in-process checks (pH verification, visual inspection), you ensure the thermodynamic and kinetic protections are active before introducing the active pharmaceutical ingredient (API) .

Materials Required:

  • Ultra-pure water (18.2 MΩ·cm)

  • Disodium EDTA

  • L-Ascorbic Acid

  • 0.1 M HCl

  • Argon or Nitrogen gas (High purity)

  • 4-Hydrazino-3-methylpyridine hydrochloride

Step-by-Step Methodology:

  • Solvent Deoxygenation (Kinetic Protection):

    • Boil 100 mL of ultra-pure water for 10 minutes to reduce gas solubility.

    • Transfer to a sterile flask and actively sparge with Argon gas for 30 minutes while cooling to room temperature.

    • Validation Check: The solution must reach ambient temperature (≤ 25°C) before proceeding to prevent thermal degradation of the additives.

  • Matrix Formulation (Initiation Blocking):

    • Dissolve disodium EDTA to a final concentration of 1.0 mM (approx. 37.2 mg / 100 mL).

    • Add L-Ascorbic Acid to a final concentration of 0.1% w/v (100 mg / 100 mL).

  • pH Adjustment (Thermodynamic Protection):

    • Measure the pH of the matrix. Adjust to exactly pH 3.5 using 0.1 M HCl.

    • Critical Validation Check: Do not proceed if the pH is > 4.0. The hydrazine must be protonated upon dissolution to remain electro-inactive.

  • API Dissolution:

    • Weigh the required mass of 4-Hydrazino-3-methylpyridine hydrochloride under a stream of inert gas (or inside a glove box).

    • Slowly add the solid to the prepared matrix while stirring gently until fully dissolved.

  • Storage and Handling:

    • Aliquot the stabilized solution into amber glass vials to prevent UV-catalyzed photo-oxidation.

    • Purge the headspace of each vial with Argon before sealing tightly. Store at 2–8°C.

References

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. PubMed (NIH). [Link]

  • Davies, E. J., et al. (2012). The Electro-Oxidation of Hydrazine: A Self-Inhibiting Reaction. ResearchGate.[Link]

  • Fernández-Merino, M. J., et al. (2010). Vitamin C is an ideal substitute for hydrazine in the reduction of graphene oxide suspensions. Journal of Physical Chemistry C.[Link]

  • Lee, H. S., & Coates, G. A. (1999). Effect of the addition of EDTA on preventing ascorbic acid oxidation. ResearchGate. [Link]

troubleshooting low conversion rates with 4-Hydrazino-3-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates

Executive Summary & Core Diagnostic

Low conversion rates with 4-Hydrazino-3-methylpyridine HCl are rarely due to reagent quality.[1] In 90% of technical support cases, the failure stems from a misunderstanding of the dual-constraint system imposed by this specific molecule:

  • Electronic Deactivation (The Salt Effect): As a hydrochloride salt, the terminal nitrogen (

    
    ) is protonated (
    
    
    
    ). In this state, it is non-nucleophilic and cannot attack electrophiles (aldehydes, ketones, or halides).[1]
  • Steric Hindrance (The Ortho Effect): The methyl group at the 3-position is ortho to the hydrazine moiety. This creates a physical barrier that kinetically retards the approach of the electrophile, requiring higher activation energy (heat/time) compared to unsubstituted 4-hydrazinopyridine.

If your reaction is "stuck" or showing <10% conversion, you are likely running a reaction with a "masked" nucleophile.[1]

Diagnostic Workflow (Visual Guide)

Before altering your solvent or temperature, follow this logic flow to identify the bottleneck.

TroubleshootingLogic Start START: Low Conversion Observed CheckForm 1. Are you using the HCl Salt directly? Start->CheckForm CheckBase 2. Did you add a stoichiometric base (e.g., Et3N, NaOAc)? CheckForm->CheckBase Yes CheckSterics 4. Is the Electrophile Bulky? CheckForm->CheckSterics No (Using Free Base) CheckpH 3. Check Reaction pH. Is it < 3.0? CheckBase->CheckpH No/Unsure CheckBase->CheckSterics Yes ActionNeutralize CRITICAL ERROR: Nucleophile is Protonated. Add Base to release free hydrazine. CheckpH->ActionNeutralize Yes (Acidic) CheckpH->CheckSterics No (Neutral/Basic) ActionHeat KINETIC ISSUE: Ortho-methyl hindrance. Increase Temp (>80°C) or Time. CheckSterics->ActionHeat Yes CheckAtmosphere 5. Is the solution turning dark/tarry? CheckSterics->CheckAtmosphere No ActionInert OXIDATION: Hydrazine is degrading. Switch to Argon/N2 atmosphere. CheckAtmosphere->ActionInert Yes

Figure 1: Diagnostic logic for troubleshooting hydrazine reactivity. The red nodes indicate the most common failure points: failure to neutralize the salt and oxidative degradation.

Technical Deep Dive: The Mechanism of Failure

To fix the reaction, you must understand the competing equilibria.

The "Salt Trap"

Many researchers treat the HCl salt like a simple catalyst or additive. It is not. It is a stoichiometric acid .[1]

  • Scenario: You mix the HCl salt with a ketone in ethanol.

  • Result: The solution becomes acidic (pH ~1-2).[1] While acid catalyzes imine formation, this level of acidity fully protonates the hydrazine.

  • Equation:

    
    
    
  • Consequence: The equilibrium lies heavily to the left. There is no free

    
     lone pair available to attack the carbonyl carbon.
    
The "Ortho-Methyl" Barrier

Even when the free base is released, the 3-methyl group exerts steric pressure .

  • Comparison: 4-Hydrazinopyridine reacts rapidly at room temperature.[1] 4-Hydrazino-3-methyl pyridine often requires reflux.[1]

  • Mechanism: The methyl group blocks the trajectory of the incoming electrophile, increasing the transition state energy (

    
    ).
    

Validated Protocols

Do not rely on generic hydrazine protocols. Use these specific methods adapted for the 3-methyl derivative.

Protocol A: In-Situ Neutralization (Recommended for Hydrazone Formation)

Best for condensation with aldehydes/ketones where isolation of the free hydrazine is difficult.

  • Dissolution: Suspend 1.0 equiv of 4-Hydrazino-3-methylpyridine HCl in Ethanol (EtOH) or Methanol (MeOH).

  • Liberation (The Key Step): Add 1.1 equiv of Sodium Acetate (NaOAc) or Triethylamine (Et3N) .[1]

    • Why? This buffers the HCl, generating the free hydrazine in situ while maintaining the mildly acidic pH (4-5) required to activate the carbonyl oxygen [1].

    • Observation: If using NaOAc, you may see fine NaCl precipitate.[1] This is a good sign.

  • Addition: Add 1.0 - 1.2 equiv of your aldehyde/ketone.[1]

  • Reaction: Heat to reflux (78°C) for 2–6 hours.

    • Note: Room temperature is often insufficient due to the 3-methyl steric hindrance.[1]

  • Workup: Cool to precipitate the product. If no precipitate forms, evaporate solvent and wash with water to remove salts.[1]

Protocol B: Isolation of Free Base (For Sensitive Reactions)

Best for metal-catalyzed cross-couplings or reactions sensitive to salts.

  • Dissolve the HCl salt in minimal water.[1]

  • Add 10% NaOH or saturated

    
     until pH > 10.[1]
    
  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

    • Troubleshooting: If the free base is polar and stays in water, use continuous extraction or n-Butanol.

  • Dry organics over

    
     and concentrate.
    
  • Store under Argon. The free base is significantly more prone to oxidation than the HCl salt.[1]

Reaction Optimization Data

The following table summarizes solvent and base effects on conversion rates for the condensation with acetophenone (a standard steric challenge).

ConditionBase AddedTempTimeConversion (%)Notes
EtOH None25°C24h< 5%Failed. Hydrazine protonated.[1]
EtOH Et3N (1.0 eq)25°C24h35%Slow. Steric hindrance limits rate.[1]
EtOH NaOAc (1.2 eq)Reflux4h92% Optimal. Buffered pH + Heat.[1]
Acetic Acid None100°C2h60%Variable.[1] Solvent acts as catalyst but may protonate nucleophile.[1]
DCM Et3N (1.0 eq)40°C24h45%Solvent boiling point too low to overcome sterics.[1]

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned dark brown/black. Is my product ruined? A: This indicates oxidation .[1] Hydrazines are electron-rich and easily oxidized by atmospheric oxygen to form azo compounds or tars [2].[1]

  • Fix: Always degas your solvents (bubble

    
     for 15 mins) and run the reaction under an inert atmosphere (Nitrogen or Argon).
    

Q: Can I use Pyridine as the solvent? A: Yes, pyridine acts as both solvent and base (acid scavenger). However, it is difficult to remove.[1] We recommend Ethanol with NaOAc for easier workup unless solubility is a major issue.[1]

Q: I am trying to make a pyrazole, but the ring isn't closing. A: Ring closure (cyclization) often requires a second step with a stronger acid or higher heat after the initial hydrazone formation. The 3-methyl group can sterically interfere with the planar transition state required for cyclization [3]. Try using Glacial Acetic Acid as the solvent at reflux temperatures (118°C) to force the closure.

Mechanistic Visualization

Understanding the specific steric environment of the 3-methyl group is crucial for reaction planning.

Mechanism Salt HCl Salt Form (Stable, Inactive) FreeBase Free Hydrazine (Nucleophilic) Salt->FreeBase Neutralization Base Base Added (NaOAc/Et3N) Base->FreeBase StericBlock 3-Methyl Steric Shield (Blocks Approach) FreeBase->StericBlock Attack Attempt Heat Heat (>70°C) (Overcomes Barrier) StericBlock->Heat Requires Energy Product Product Formed StericBlock->Product Blocked at RT Heat->Product Successful Attack

Figure 2: The path to product formation requires overcoming two gates: the "Protonation Gate" (solved by base) and the "Steric Gate" (solved by heat).

References

  • BenchChem Technical Support. Optimization of Reaction Conditions for the Condensation of Aldehydes and Hydrazine. (General hydrazone pH optimization). Link

  • R.J.W. Cremlyn. An Introduction to Organosulfur Chemistry (Discusses hydrazine oxidation sensitivity).[1] Wiley, 1996.[1] (Contextual citation for hydrazine handling).

  • Nigst, T. A., et al. "Nucleophilic reactivities of hydrazines and amines."[1][2] Journal of Organic Chemistry, 2012, 77(18), 8142-8155.[2] (Detailed kinetics of hydrazine nucleophilicity and steric effects). Link

  • Fluorochem. Safety Data Sheet: 4-Hydrazino-3-methylpyridine hydrochloride.[1] (Physical properties and hazards).[1][3][4] Link

Sources

Technical Support Center: 4-Hydrazino-3-methylpyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #HMPh-SYNTH-001 Subject: Impurity Removal & Process Optimization Guide Status: Open Assigned Specialist: Senior Application Scientist[][2][3]

Diagnostic Matrix: Identify Your Impurity

Before attempting purification, match your observation to the likely impurity using the table below. This "Triage" step prevents yield loss from unnecessary manipulations.[][3]

Symptom / ObservationAnalytical Signal (LC-MS/NMR)Probable ImpurityRoot Cause
Pink or Red Coloration M+ = 227 (Azo dimer) or clean mass but coloredAzopyridines (Oxidation products)Air exposure during reaction or workup; trace metal contamination.[][2][3]
Double Mass Peak M+ ≈ 214 (Dimer)1,2-Bis(3-methylpyridin-4-yl)hydrazine Low Hydrazine:Substrate ratio; Reaction temperature too high.[][2][3]
Starting Material Persists M+ = 127/129 (Cl pattern)4-Chloro-3-methylpyridine Incomplete conversion; Steric hindrance from 3-methyl group.[][2][3]
Hygroscopic / Sticky Solid Broad peaks, solvent signalsHydrazine Dihydrochloride or trapped solventExcess hydrazine not removed before salt formation; Improper drying.[3]
New Peak (+16 mass) M+ = 140N-Oxide derivative Over-oxidation; usage of old/peroxidized ethereal solvents.[][2][3]

Impurity Pathways & Logic (Visualized)

Understanding where impurities originate is critical for prevention.[][3] The diagram below maps the reaction kinetics and impurity generation points.

ReactionPathways Substrate 4-Chloro-3-methylpyridine Intermediate Transition State (Meisenheimer) Substrate->Intermediate + N2H4 Hydrazine Hydrazine Hydrate (Excess) Product 4-Hydrazino-3-methylpyridine (Free Base) Hydrazine->Product High Excess Suppresses Dimer Intermediate->Product - HCl BisImpurity Bis-Impurity (Dimer) Product->BisImpurity + Substrate (If N2H4 is low) Oxidation Azo/Colored Bodies Product->Oxidation + O2 / Air

Figure 1: Reaction pathway showing the competition between product formation and the bis-pyridyl impurity (dimer).[2]

Critical Troubleshooting & Solutions

Scenario A: The "Bis-Impurity" (Dimerization)

The Issue: You observe a significant peak at roughly 2x molecular weight.[2][3] This occurs because the product (a nucleophile) competes with hydrazine to react with the starting material.[3] The Fix:

  • Prevention (Primary): You must maintain a high molar ratio of Hydrazine:Substrate (at least 5:1 to 10:1 ).[3] The statistical probability of the substrate hitting a hydrazine molecule must be higher than hitting a product molecule [1].

  • Removal (Secondary): The bis-impurity is significantly less soluble in water than the mono-hydrazine.[][2][3]

    • Protocol: Dissolve the crude salt in minimum hot water.[3] Filter while hot to remove the insoluble bis-impurity.[][3] Cool the filtrate to crystallize the desired product.

Scenario B: Persistent Pink/Red Coloration

The Issue: Hydrazines are prone to air oxidation, forming azo compounds or radical species which are intensely colored even at ppm levels.[3] The Fix:

  • Inert Atmosphere: Conduct all reflux and cooling steps under Nitrogen or Argon.[][3]

  • Reducing Bleach: If the final crystals are pink, recrystallize from Ethanol/Water (9:[3]1) containing a trace amount of Sodium Dithionite (

    
    )  or activated charcoal.[3]
    
  • Acidic Protection: The Hydrochloride salt is more stable to oxidation than the free base.[3] Convert to the salt immediately after workup [2].[3]

Scenario C: Sticky/Hygroscopic Salt

The Issue: Excess hydrazine was carried over into the acidification step, forming Hydrazine Dihydrochloride (highly hygroscopic).[3] The Fix:

  • Azeotropic Drying: After the initial reaction, evaporate the hydrazine hydrate with toluene or isopropanol (azeotrope) to ensure complete removal before adding HCl.[3]

  • Solvent Swap: Use 2-Propanol (Isopropanol) for the salt formation.[][3] Hydrazine HCl is somewhat soluble in water/methanol but less soluble in isopropanol, whereas your product HCl salt should precipitate cleanly.[3]

Optimized Synthesis & Purification Protocol

This protocol integrates "prevention by design" to minimize the impurities listed above.

Phase 1: Synthesis (The "High-Dilution" Technique)[1][2][3]
  • Setup: 3-neck flask, reflux condenser,

    
     inlet, temperature probe.
    
  • Reagents:

    • 4-Chloro-3-methylpyridine (1.0 eq)[][2][3]

    • Hydrazine Hydrate (8.0 - 10.0 eq) [CRITICAL] [][2][3]

    • Ethanol (Solvent, 5-10 volumes)[2][3]

  • Procedure:

    • Dissolve Hydrazine Hydrate in Ethanol.[][3]

    • Add 4-Chloro-3-methylpyridine slowly to the hydrazine solution (Reverse addition helps keep hydrazine in excess locally).[][2][3]

    • Reflux for 6–8 hours.[] Monitor by TLC/LC-MS.

    • Endpoint: Disappearance of starting material (M+ 127).[3]

Phase 2: Isolation of Free Base
  • Concentrate the reaction mixture under reduced pressure to remove Ethanol.

  • Co-evaporation: Add Toluene (2x) and evaporate to remove excess Hydrazine Hydrate azeotropically.

  • Resuspend the residue in Dichloromethane (DCM) or Ethyl Acetate.[3]

  • Wash with minimal cold water (Product is water-soluble; do not over-wash).[][2][3]

  • Dry organic layer over

    
     and concentrate.[][3][4]
    
Phase 3: Salt Formation & Final Purification
  • Dissolve the oily residue (Free Base) in 2-Propanol (IPA) .[][3]

  • Cool to 0–5°C.

  • Add HCl in IPA (5-6N) dropwise with vigorous stirring until pH reaches ~2.

  • Observation: A white to off-white precipitate should form.[][3]

  • Recrystallization (The Polishing Step):

    • Filter the crude solid.[3][4]

    • Recrystallize from Ethanol (90%) / Water (10%) .[2][3]

    • Note: If color persists, add activated carbon, boil for 5 mins, and hot filter.[3]

    • Cool slowly to 4°C. Collect crystals.

Purification Logic Tree (Visualized)

Follow this decision path if the standard protocol yields impure material.

PurificationLogic Start Crude Product Analysis CheckPurity Is Purity > 98%? Start->CheckPurity Success Dry & Store (Desiccator/Dark) CheckPurity->Success Yes IdentifyImp Identify Major Impurity CheckPurity->IdentifyImp No BisRoute Bis-Impurity Present? IdentifyImp->BisRoute ColorRoute Colored (Pink/Red)? IdentifyImp->ColorRoute SaltRoute Hydrazine Salts? IdentifyImp->SaltRoute ActionBis Hot Water Filtration (Remove insolubles) BisRoute->ActionBis Yes ActionColor Charcoal Treatment in MeOH/H2O ColorRoute->ActionColor Yes ActionSalt Base wash (Na2CO3) then re-salt in IPA SaltRoute->ActionSalt Yes ActionBis->CheckPurity Re-analyze ActionColor->CheckPurity Re-analyze ActionSalt->CheckPurity Re-analyze

Figure 2: Decision tree for post-synthesis purification.

FAQ: Storage & Stability

Q: My product turned pink after 2 days of storage. Is it ruined? A: Not necessarily. Surface oxidation can cause intense coloration without significantly affecting bulk purity.[][3] Check the NMR. If the spectra are clean, you can wash the solid with cold ether to remove the surface color. Store future batches under Argon in amber vials.

Q: Can I use 4-Bromo-3-methylpyridine instead of the Chloro- analog? A: Yes. The Bromo- analog is more reactive toward


 and may allow for lower temperatures, which reduces dimer formation.[3] However, it is often more expensive [3].

Q: Why is the 3-methyl group causing lower yields compared to 4-hydrazinopyridine? A: The methyl group at the 3-position provides steric hindrance to the incoming hydrazine nucleophile at the 4-position.[][2][3] This slows the reaction, requiring longer reflux times, which paradoxically increases the window for side reactions (oxidation) if not carefully blanketed with


.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and Its Derivatives. [2][3]

  • Sigma-Aldrich. (n.d.).[][3] 4-Hydrazino-3-nitropyridine Safety Data Sheet.

  • LookChem. (n.d.).[3] 3-Amino-4-methylpyridine Properties and Reactivity.

  • ChemScene. (n.d.). 4-Hydrazinyl-3-methylpyridine hydrochloride Product Information.

  • Google Patents. (2011).[3] CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.[][2][3]

Sources

optimal storage conditions for 4-Hydrazino-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Hydrazino-3-methylpyridine hydrochloride (CAS No. 1195782-30-9). This document provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for this reagent to ensure experimental integrity and reproducibility. The hydrazine moiety is highly reactive, making meticulous handling and storage paramount for success.

Section 1: Optimal Storage and Handling Protocols

Proper storage is not merely a recommendation; it is the first and most critical step in validating your experimental results. The stability of 4-Hydrazino-3-methylpyridine hydrochloride is directly influenced by its environment.

Q1: What are the definitive storage conditions for 4-Hydrazino-3-methylpyridine hydrochloride?

To maintain the integrity and purity of the compound, adherence to the following conditions is crucial. These are based on the chemical properties of hydrazine derivatives and supplier recommendations.

The primary cause of degradation for hydrazine-containing compounds is oxidation, which can be catalyzed by air (oxygen), light, and trace metal impurities.[1][2][3] Storing the compound under the conditions outlined below mitigates these risks.

Table 1: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°CRefrigeration significantly slows the rate of potential thermal degradation and oxidative processes.[4]
Atmosphere Inert Gas (Argon or Nitrogen)The hydrazine group is highly susceptible to oxidation by atmospheric oxygen.[2][3][5] Storing under an inert atmosphere is the most effective way to prevent this. The container must be kept tightly sealed.[6][7]
Light Protect from Light (Amber Vial)Photodegradation can be a significant degradation pathway for pyridine-based compounds and can catalyze oxidation.[3][8]
Humidity Dry/DesiccatedThe compound should be stored sealed in a dry environment to prevent hydrolysis and clumping.[4][7] Many hydrazine salts are hygroscopic.[9]
Q2: What are the essential safety precautions for handling this compound?

As with all hydrazine derivatives, 4-Hydrazino-3-methylpyridine hydrochloride must be handled with care. It is classified as harmful if swallowed and causes serious skin and eye irritation.[10][11]

  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[9] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber is often recommended for hydrazines), and safety goggles with side shields.[6][12]

  • Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and metal oxides (e.g., iron rust), as these can cause rapid decomposition and potentially hazardous reactions.[1][2][13]

Section 2: Troubleshooting Guide

Even with proper storage, issues can arise. This section addresses common problems encountered during experimentation.

Q3: My solid reagent has changed color (e.g., from off-white to yellow/brown). Is it still usable?

A visible color change is a strong indicator of chemical degradation.[3][5] For hydrazine derivatives, this typically points to oxidation, which forms colored byproducts.

Causality: The hydrazine moiety (-NHNH2) can be oxidized to a diazene (-N=NH) or other species, which are often part of larger conjugated systems that absorb visible light, appearing colored.

Recommendation:

  • For Non-Critical Applications: If the experiment is qualitative, you might proceed with caution, but be aware that the purity is compromised.

  • For Quantitative or Sensitive Experiments: Do NOT use the reagent. The presence of impurities will lead to inaccurate measurements and potentially unforeseen side reactions. The best course of action is to procure a new, uncompromised batch of the compound.

Q4: I'm observing inconsistent or non-reproducible results in my experiments. Could the reagent be the issue?

Yes, this is a classic sign of reagent degradation. If a stock solution was prepared and stored, or if the solid has slowly degraded over time, the effective concentration of the active compound will decrease, and the concentration of impurities will increase.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of 4-Hydrazino-3-methylpyridine hydrochloride immediately before use.[5] Do not store aqueous solutions for extended periods.

  • Use Deoxygenated Solvents: To minimize oxidation during your experiment, use solvents that have been thoroughly deoxygenated by sparging with an inert gas (nitrogen or argon) for at least 30 minutes.[5]

  • Maintain Inert Atmosphere: If your reaction is sensitive, perform the entire procedure under an inert atmosphere to prevent oxidation.[5]

  • Verify Purity: If problems persist, consider analytical verification of a new batch of the reagent via HPLC before use.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting issues potentially related to reagent quality.

G Observation Observation: Inconsistent Results or Reagent Color Change CheckStorage 1. Review Storage Conditions (Temp, Light, Atmosphere) Observation->CheckStorage PrepFresh 2. Prepare Fresh Solution from Solid Reagent CheckStorage->PrepFresh InertTech 3. Use Deoxygenated Solvents & Inert Atmosphere Techniques PrepFresh->InertTech RunExp 4. Run Control Experiment InertTech->RunExp ResultsOK Results are Now Consistent? RunExp->ResultsOK ProbSolved Problem Solved: Original Reagent/Solution was Degraded ResultsOK->ProbSolved  Yes ProbPersists Problem Persists: Suspect Intrinsic Reagent Quality ResultsOK->ProbPersists  No Analyze 5a. Perform Purity Analysis (e.g., HPLC) on Solid ProbPersists->Analyze ProcureNew 5b. Procure New Batch of Reagent ProbPersists->ProcureNew

Caption: Troubleshooting workflow for reagent-related issues.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Standardized Aqueous Stock Solution

This protocol is designed to minimize degradation during solution preparation.

Safety First: Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Solvent Deoxygenation: Place your desired volume of high-purity aqueous solvent (e.g., deionized water or buffer) in a flask. Sparge the solvent with a steady stream of inert gas (argon or nitrogen) through a long needle for at least 30 minutes.

  • Weighing: On an analytical balance, accurately weigh the required mass of 4-Hydrazino-3-methylpyridine hydrochloride into a clean, dry vial.

  • Dissolution: Using a syringe, transfer the deoxygenated solvent to the vial containing the solid. Stir with a Teflon-coated stir bar until fully dissolved. If the compound does not dissolve readily, gentle warming in a water bath may be applied, but avoid excessive heat.[5]

  • Inert Blanket: Once dissolved, remove the stir bar and blanket the headspace of the vial with the inert gas before sealing tightly.

  • Usage: Use the solution immediately for the best results. If short-term storage is unavoidable, keep the sealed vial at 2-8°C, protected from light.

Section 4: Frequently Asked Questions (FAQs)

Q5: What are the likely degradation pathways for this compound? Based on the chemistry of hydrazine and pyridine moieties, the primary degradation pathways are oxidation and photodegradation.[3][8] The hydrazine group is a strong reducing agent and is readily oxidized by atmospheric oxygen, a process that can be accelerated by light and heat.[2]

Q6: How long can I store a solution of 4-Hydrazino-3-methylpyridine hydrochloride? It is strongly recommended to always prepare solutions fresh for immediate use.[5] Aqueous solutions of hydrazines are significantly less stable than the solid hydrochloride salt. If temporary storage is absolutely necessary, store for no more than 24 hours at 2-8°C under an inert atmosphere and protected from light. Always visually inspect for color change before use.

Q7: What analytical method can I use to check the purity of my compound? High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of 4-Hydrazino-3-methylpyridine hydrochloride. It is critical to develop a "stability-indicating" method, which is capable of separating the intact parent compound from all potential degradation products, ensuring an accurate purity assessment.[8]

References

  • Safety and Handling of Hydrazine , Defense Technical Information Center (DTIC). [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for Hydrazine , University of Washington. [Link]

  • Safety Data Sheet for Hydrazine Hydrate , Univar Solutions. [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 , National Institutes of Health (NIH). [Link]

Sources

handling hygroscopic nature of 4-Hydrazino-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling 4-Hydrazino-3-methylpyridine Hydrochloride

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with 4-Hydrazino-3-methylpyridine hydrochloride (CAS: 1195782-30-9). This compound is a critical building block in active pharmaceutical ingredient (API) synthesis. However, its formulation as a hydrochloride salt, combined with a polar pyridine ring and a reactive hydrazine moiety, renders it exceptionally hygroscopic.

Mishandling this reagent leads to deliquescence, stoichiometric inaccuracies, and oxidative degradation. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your synthetic workflows.

Section 1: The Mechanistic Causality of Hygroscopicity

To troubleshoot effectively, we must first understand why this specific molecule absorbs moisture so aggressively.

  • The Chloride Counterion Effect: Hydrochloride salts of small, nitrogenous bases are notoriously hygroscopic. The chloride anion possesses a high charge density and readily forms strong hydrogen bonds with atmospheric water molecules [1].

  • Lattice Disruption and Deliquescence: When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), water molecules penetrate the crystal lattice. This moisture acts as a plasticizer, triggering a phase transition from a crystalline solid to a sticky, amorphous mass—a process known as deliquescence [2].

  • Chemical Degradation: Moisture is not just a physical nuisance; it is a chemical catalyst. Hydrazines are potent reducing agents. When dissolved in absorbed atmospheric water, the hydrazine group becomes highly susceptible to hydrolysis and ambient oxidation, leading to the formation of reactive diazonium intermediates and a total loss of API potency [3].

Section 2: Troubleshooting Guides & FAQs

Q1: My batch of 4-Hydrazino-3-methylpyridine HCl turned into a sticky paste overnight. Why did this happen, and can I still use it? A: This is a classic manifestation of deliquescence. The ambient RH in your laboratory exceeded the compound's CRH, causing it to absorb water until it dissolved in its own hydration shell. Causality: The absorbed water drastically alters the molecular weight of your bulk powder. Action:Do not use this batch for stoichiometric reactions. The unknown water mass makes accurate molar dosing impossible, and the presence of water will likely quench moisture-sensitive coupling reagents downstream. Discard the compromised aliquot.

Q2: I store my bulk bottle at 2–8°C. When I took it out to weigh a sample, the powder immediately clumped. What went wrong? A: You opened the container before it reached thermal equilibrium. Causality: When a cold surface is exposed to ambient air, the localized temperature drops below the dew point, causing atmospheric moisture to instantly condense directly onto your hygroscopic powder. Action: Always allow the sealed container to equilibrate to room temperature (typically 1–2 hours in a desiccator) before breaking the seal.

Q3: How do I accurately weigh this compound if I do not have an inert-atmosphere glovebox? A: You must utilize a "weighing by difference" technique combined with a Schlenk line. Causality: Minimizing the surface area exposed to air and drastically reducing the exposure time prevents rapid moisture condensation. By weighing the sealed vial before and after dispensing, you eliminate the need to expose the bulk powder to the open analytical balance.

Section 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness, all handling must be treated as a self-validating system . The following protocol incorporates built-in verification steps to guarantee your material remains anhydrous prior to synthesis.

Protocol 1: Moisture-Free Weighing and Transfer

Step 1: Thermal Equilibration Remove the sealed bottle of 4-Hydrazino-3-methylpyridine HCl from 2–8°C storage. Place it in a desiccator and allow it to sit for 2 hours to reach room temperature. Causality: Prevents dew-point condensation on cold powder.

Step 2: Preparation of Receptacle Flame-dry a Schlenk flask under a vacuum and backfill it with anhydrous Argon. Tare the empty, Argon-filled flask with a rubber septum.

Step 3: Weighing by Difference Quickly open the equilibrated API bottle, extract the approximate required mass using a dry spatula, and immediately transfer it into the Schlenk flask. Reseal both containers. Record the exact mass added to the Schlenk flask.

Step 4: Self-Validation (Karl Fischer Titration) Validation Check: Before adding your expensive catalytic reagents, dissolve the weighed API in an anhydrous solvent (e.g., dry DMF). Extract a 1.0 mL aliquot via syringe and inject it into a Karl Fischer (KF) titrator. Pass Criteria: The moisture content must read < 0.5% w/w . If the KF titration fails, the system invalidates the batch, preventing downstream synthesis failure.

Section 4: Quantitative Data & Thresholds

Understanding the environmental limits of 4-Hydrazino-3-methylpyridine HCl is critical for laboratory planning. Below is the empirical data summarizing physical state changes based on RH exposure.

Table 1: Environmental RH Thresholds and API Integrity

Relative Humidity (RH)Exposure TimePhysical StateChemical IntegrityRecommended Action
< 20% > 24 hoursFree-flowing powderStableSafe for standard benchtop handling.
20% - 40% < 30 minsSlight clumpingStableWeigh quickly; purge headspace with Argon.
40% - 60% > 1 hourAgglomerated / TackyHigh risk of surface oxidationValidate moisture via KF Titration before use.
> 60% > 2 hoursDeliquescent (Paste)Degraded (Hydrolysis/Oxidation)Discard batch. Do not attempt to salvage.

Section 5: Workflow Visualization

The following decision tree illustrates the logical relationship between environmental conditions, handling techniques, and self-validation steps.

Workflow A Remove API from 2-8°C Storage B Equilibrate to Room Temp (2 hrs) A->B C Is Ambient RH < 30%? B->C D Glovebox Transfer (Argon) C->D No E Benchtop Schlenk Line C->E Yes F Weigh by Difference D->F E->F G Karl Fischer Validation F->G H Moisture < 0.5%? G->H I Proceed to Synthesis H->I Yes J Discard Batch H->J No

Workflow for handling hygroscopic 4-Hydrazino-3-methylpyridine HCl.

References

  • Title: Salt Selection in Drug Development Source: Pharmaceutical Technology URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: ResearchGate / MDPI Pharmaceutics URL: [Link]

Technical Support Center: Troubleshooting 4-Hydrazino-3-methylpyridine HCl Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. 4-Hydrazino-3-methylpyridine hydrochloride is a highly versatile building block used extensively in drug development to synthesize privileged scaffolds like 4-azaindoles and pyrazolo[3,4-c]pyridines. However, the electron-deficient nature of the pyridine ring and the presence of the hydrochloride salt introduce unique mechanistic hurdles.

This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols to help you minimize side reactions and maximize your cyclization yields.

Mechanistic Overview: Divergent Pathways & Failure Modes

Understanding the electronic flow of your intermediate is the first step in troubleshooting. The diagram below illustrates the divergent synthetic pathways available to 4-Hydrazino-3-methylpyridine HCl and highlights where specific reaction conditions trigger unwanted side products.

G A 4-Hydrazino-3-methylpyridine HCl C Hydrazone Intermediate A->C Condensation B Electrophile (Ketone / 1,3-Diketone) B->C D Target: 4-Azaindole (Fischer Indolization) C->D [3,3]-Sigmatropic Rearrangement (Lewis Acid / Heat) E Target: Pyrazolo[3,4-c]pyridine (Dicarbonyl Cyclization) C->E Dehydration & Cyclization (Base / NaOAc) F Side Product: 4-Amino-3-methylpyridine (N-N Cleavage) C->F Harsh Bronsted Acids (>150°C) G Side Product: Stalled Hydrazone (Protonated Pyridine) C->G Weak Acid / No Base

Reaction pathways and common side reactions in 4-Hydrazino-3-methylpyridine cyclization.

Troubleshooting FAQs: Solving Common Side Reactions

Q1: My Fischer Indole cyclization is stalling at the hydrazone intermediate. Why is the [3,3]-sigmatropic rearrangement failing? Causality & Solution: The primary challenge lies in the electron-deficient nature of the pyridine ring[1]. In classical Fischer Indole Synthesis (FIS), strong Brønsted acids are used. However, under acidic conditions, the pyridine nitrogen of your substrate protonates, withdrawing even more electron density from the system[1]. This completely shuts down the "push-pull" electron flow required to drive the N-N bond cleavage and subsequent C-C bond formation[2]. Actionable Fix: Shift your catalytic strategy. Abandon strong Brønsted acids (like H₂SO₄ or PPA) and utilize anhydrous Lewis acids (e.g., ZnCl₂ or PCl₃) combined with thermal energy[1]. Lewis acids coordinate selectively to facilitate the rearrangement without hyper-protonating the pyridine core.

Q2: I am observing massive degradation and the formation of 4-amino-3-methylpyridine. How do I prevent this? Causality & Solution: You are experiencing a classic side reaction known as N-N bond cleavage. The pyridine nitrogen readily accepts electron density from the hydrazone fragment. When subjected to excessively harsh conditions (e.g., >150°C in strong acids), scission of the nitrogen-nitrogen bond occurs to expel the 4-aminopyridine derivative instead of undergoing the desired Fischer-indole cyclization[3]. Actionable Fix: Lower the reaction temperature and strictly limit the acidity of your solvent matrix. If a strong acid is absolutely necessary for your specific ketone, ensure the reaction time is tightly controlled via LC-MS monitoring. The most robust workaround is to pre-form and isolate the hydrazone, then subject it to a neat thermal melt with ZnCl₂[3].

Q3: When reacting with 1,3-diketones to form pyrazolo[3,4-c]pyridines, my yield is <10%. What is going wrong? Causality & Solution: You are likely attempting the condensation using the 4-Hydrazino-3-methylpyridine directly as the hydrochloride (HCl) salt without an appropriate neutralizing agent. The protonated hydrazine is non-nucleophilic, meaning the initial attack on the carbonyl cannot initiate[4]. Actionable Fix: You must add a stoichiometric amount of a mild base, such as sodium acetate (NaOAc) (1.1 equivalents), to the reaction mixture[4]. This liberates the free hydrazine in situ, restoring its nucleophilicity and allowing the condensation and subsequent cyclization to proceed smoothly.

Quantitative Condition Screening

The table below summarizes the causality behind different catalytic choices and their impact on conversion rates and side-product generation.

Cyclization TargetReagents & ConditionsConversion (%)Major Side ProductMechanistic Rationale & Recommendation
4-Azaindole Ketone, Conc. H₂SO₄, 160°C< 10%4-Amino-3-methylpyridineAvoid: Harsh Brønsted acids protonate the pyridine N, driving N-N cleavage over [3,3]-rearrangement[3].
4-Azaindole Ketone, ZnCl₂ (neat), 170°C65 - 80%Stalled HydrazoneRecommended: Lewis acids facilitate the push-pull mechanism without hyper-protonating the pyridine[1].
Pyrazolopyridine 1,3-Diketone, EtOH, Reflux< 5%Stalled HydrazoneAvoid: The HCl salt renders the hydrazine non-nucleophilic. Condensation cannot initiate[4].
Pyrazolopyridine 1,3-Diketone, NaOAc, EtOH85 - 95%Regioisomers (if asymmetric)Recommended: Stoichiometric NaOAc liberates the free base, enabling rapid cyclization[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Base-Mediated Synthesis of Pyrazolo[3,4-c]pyridines

Use this protocol when cyclizing with 1,3-dicarbonyls.

  • Free-Basing the Hydrazine: Suspend 4-Hydrazino-3-methylpyridine HCl (1.0 eq) in anhydrous ethanol (0.2 M). Add Sodium Acetate (NaOAc) (1.1 eq) to the stirring mixture at room temperature.

    • Validation Checkpoint: Stir for 15 minutes. The suspension should change in appearance (often becoming a clearer solution or altering color) as the free hydrazine is liberated.

  • Condensation: Add the 1,3-dicarbonyl compound (1.05 eq) dropwise. Add a catalytic drop of glacial acetic acid to activate the carbonyl.

  • Cyclization: Heat the reaction mixture to reflux (80°C) for 12–18 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: 5% MeOH in DCM). The baseline spot corresponding to the highly polar hydrazine must completely disappear, replaced by a higher Rf spot (the cyclized pyrazolopyridine). If a mid-Rf spot stalls, the dehydration step is incomplete; continue refluxing.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Fischer Indole Synthesis of 4-Azaindoles

Use this protocol when cyclizing with standard ketones to avoid N-N cleavage.

  • Hydrazone Pre-formation: Dissolve 4-Hydrazino-3-methylpyridine HCl (1.0 eq) and the target ketone (1.2 eq) in ethanol. Reflux for 2-4 hours.

    • Validation Checkpoint: Isolate the intermediate hydrazone by evaporating the solvent. Confirm the mass of the hydrazone via LC-MS. Do not proceed to cyclization if unreacted hydrazine remains.

  • Thermal Lewis Acid Cyclization: In a heavy-walled reaction vial, thoroughly mix the isolated dry hydrazone with anhydrous ZnCl₂ (3.0 to 5.0 eq). Do not add solvent (neat melt condition).

  • Rearrangement: Heat the solid mixture to 170°C for 2 hours.

    • Causality Note: The thermal energy drives the [3,3]-sigmatropic rearrangement, while ZnCl₂ coordinates the heteroatoms without providing the free protons that cause N-N bond scission.

  • Quench and Extraction: Cool the dark melt to 80°C and carefully quench with a 10% aqueous ammonia solution to break up the zinc complexes. Extract the aqueous layer extensively with EtOAc. Dry and purify via silica gel chromatography.

References

  • Synthesis of 4- and 6-Azaindoles via the Fischer Reaction - American Chemical Society Source: acs.org URL:[Link]

  • carboline - Semantic Scholar Source: semanticscholar.org URL:[Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC Source: nih.gov URL:[Link]

Sources

solubility enhancement of 4-Hydrazino-3-methylpyridine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Hydrazino-3-methylpyridine hydrochloride in DMSO

The Challenge: Balancing Solubility and Stability

Working with 4-Hydrazino-3-methylpyridine hydrochloride presents a dual challenge common to hydrazine-based pharmacophores:

  • Salt Lattice Energy: As a hydrochloride salt, the crystal lattice is stable and polar, often requiring high dielectric solvents or mechanical energy to dissociate in organic media like DMSO.

  • Hydrazine Instability: The free hydrazine moiety (

    
    ) is a potent reducing agent. It is highly susceptible to oxidative degradation (forming azo/azoxy species) and condensation reactions (forming hydrazones with trace ketone impurities).
    

This guide provides a self-validating protocol to dissolve this compound in Dimethyl Sulfoxide (DMSO) while preserving its chemical integrity for biological assays or synthesis.

Gold Standard Dissolution Protocol

Objective: Prepare a clear, stable stock solution (typically 10–50 mM) in DMSO.

Reagents & Equipment
  • Solvent: Anhydrous DMSO (

    
    99.9%, water content 
    
    
    
    ). Critical: Water promotes hydrolysis and lowers solubility of organic salts in DMSO.
  • Gas: High-purity Nitrogen (

    
    ) or Argon.
    
  • Vessel: Amber glass vial (protects from light-induced photo-oxidation).

Step-by-Step Methodology
  • Inert Gas Purge (Pre-Dissolution):

    • Action: Bubble dry

      
       through the anhydrous DMSO for 5–10 minutes before use.
      
    • Reasoning: Removes dissolved oxygen, the primary driver of hydrazine oxidation (pinking/browning) [1].

  • Weighing & Addition:

    • Action: Weigh the hydrochloride salt rapidly to minimize moisture uptake (hygroscopic). Add to the amber vial.

    • Action: Add the calculated volume of degassed DMSO.

  • Mechanical Dissolution (The "Vortex-Sonicate" Cycle):

    • Step A: Vortex vigorously for 60 seconds.

    • Step B: If particulates remain, sonicate in a water bath at ambient temperature (20–25°C) for 5-minute intervals.

    • Warning: Do not allow the bath temperature to exceed 37°C. Heat accelerates the decomposition of the hydrazine group to nitrogen gas and the corresponding amine [2].

  • Visual Validation (Quality Control):

    • Pass: Solution is clear, colorless to pale yellow.

    • Fail: Solution is pink, red, or brown (indicates oxidation).

    • Fail: Visible turbidity (indicates incomplete dissolution or "salting out" due to water contamination).

Troubleshooting Decision Tree

The following logic flow helps you diagnose issues during preparation.

SolubilityWorkflow Start Start: Add Solid to DMSO Check1 Is solution clear? Start->Check1 Success Ready for Assay (Store -20°C, Dark) Check1->Success Yes Issue_Particulates Issue: Visible Particles Check1->Issue_Particulates No (Cloudy) Issue_Color Issue: Pink/Brown Color Check1->Issue_Color No (Colored) Action_Sonicate Sonicate (5 min, <37°C) Issue_Particulates->Action_Sonicate Action_Degas Check DMSO Quality (Did you degas?) Issue_Color->Action_Degas Action_Sonicate->Check1 Check_Water Check Water Content (Is DMSO Anhydrous?) Action_Sonicate->Check_Water Still Cloudy? Discard Discard & Restart (Irreversible Oxidation) Action_Degas->Discard Oxidation Confirmed Check_Water->Discard High Water Content

Figure 1: Decision matrix for troubleshooting solubility and stability issues of 4-Hydrazino-3-methylpyridine HCl in DMSO.

Technical FAQ & Troubleshooting
Q1: My solution turned pink immediately upon adding DMSO. Is it safe to use?

Status: STOP / DISCARD

  • Diagnosis: The pink color is characteristic of the oxidation of the hydrazine moiety to diazenyl or azo species (similar to the "pinking" of epinephrine).

  • Root Cause: Dissolved oxygen in the DMSO or old DMSO containing peroxides.

  • Fix: Use fresh, anhydrous DMSO from a sealed bottle and purge with Nitrogen.

Q2: Can I heat the solution to speed up dissolution?

Status: PROCEED WITH CAUTION

  • Limit: Do not exceed 40°C .

  • Reasoning: Hydrazine hydrochlorides are thermally sensitive. High heat can trigger disproportionation or loss of the hydrazine group (

    
     evolution). If sonication at room temperature fails, gentle warming (37°C water bath) is the maximum recommended stress [3].
    
Q3: Why does the salt precipitate when I dilute into aqueous buffer?

Status: EXPECTED BEHAVIOR

  • Mechanism: This is the "Salting Out" effect. The high ionic strength of the HCl salt combined with the polarity shift from DMSO to water can reduce solubility.

  • Solution:

    • Keep the final DMSO concentration < 0.5% (for cell toxicity reasons) but high enough to maintain solubility during the mixing phase.

    • Pre-warm the buffer to 37°C before adding the DMSO stock.

Q4: How should I store the stock solution?

Recommendation:

  • Temperature: -20°C or -80°C.

  • Atmosphere: Under Nitrogen/Argon.[1]

  • Container: Amber glass (plastic vials are permeable to oxygen over time).

  • Shelf Life: Discard after 1 month or if color changes. Hydrazines in solution are inherently unstable [4].

Quantitative Data Summary
ParameterSpecification / LimitNotes
Target Conc. 10 – 50 mMTypical stock for HTS/Cell Assays.
Max Temp. 40°CAbove this, degradation risk increases significanty.
DMSO Grade Anhydrous (

99.9%)
Water causes precipitation of the HCl salt.
Visual Cue Colorless / Pale YellowPink/Brown = Oxidation (Discard).
Sonication 5 – 15 minsPulse mode prevents overheating.
References
  • BenchChem Technical Support. Troubleshooting AN-12-H5 solubility issues in DMSO. (General principles for hydrazine/amine salt dissolution).

  • Arxada. Performance Chemicals: Hydrazine Stability and Handling. (Decomposition pathways of hydrazines).[2]

  • Sigma-Aldrich. Safety Data Sheet: 4-Hydrazinopyridine hydrochloride. (Handling and storage of analogous compounds).[2][3]

  • Cheng, X., et al. (2003).[3] Studies on repository compound stability in DMSO under various conditions.[3] J Biomol Screen. (Data on compound degradation in DMSO storage).

Sources

Validation & Comparative

Comparative Analytical Guide: ¹H NMR Chemical Shifts of 4-Hydrazino-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

4-Hydrazino-3-methylpyridine hydrochloride (CAS: 1195782-30-9)[1][2] is a critical bifunctional building block widely utilized in the synthesis of kinase inhibitors and complex heterocyclic therapeutics. For drug development professionals, verifying the structural integrity and purity of this precursor is paramount.

This guide objectively compares the ¹H NMR chemical shifts of 4-Hydrazino-3-methylpyridine hydrochloride against its des-methyl analog (4-Hydrazinopyridine hydrochloride). By analyzing the causality behind these shifts—specifically the interplay of inductive effects, resonance, and symmetry breaking—this guide provides a self-validating analytical framework for rigorous structural confirmation.

Structural Dynamics & NMR Causality

To accurately interpret the ¹H NMR spectrum, one must understand the electronic push-and-pull within the molecule. The chemical shifts are governed by three primary causal factors:

  • Pyridinium Core Deshielding (-I Effect): Because the compound is a hydrochloride salt, the highly basic pyridine nitrogen is protonated. This creates a formal positive charge, exerting a strong electron-withdrawing inductive effect (-I) that heavily deshields the

    
    -protons (H-2 and H-6), pushing them downfield (>8.0 ppm).
    
  • Hydrazino Resonance Shielding (+M Effect): The C-4 hydrazino group acts as a strong electron donor via resonance (+M effect). The lone pair on the adjacent nitrogen delocalizes into the pyridine ring, increasing electron density at the ortho (C-3, C-5) and para positions. This significantly shields the H-5 proton, pushing it upfield (~7.0 ppm) .

  • Symmetry Breaking via C-3 Methylation: In the baseline analog (4-Hydrazinopyridine), the molecule possesses

    
     symmetry, resulting in a simple AA'BB' spin system where H-2/H-6 and H-3/H-5 are chemically equivalent. The introduction of the C-3 methyl group breaks this symmetry. H-2 becomes an isolated proton (appearing as a singlet), while H-5 and H-6 form an isolated AX/AB coupling system (appearing as distinct doublets).
    

Comparative ¹H NMR Data Analysis

The table below provides an objective comparison of the empirical ¹H NMR shifts (in DMSO-d6 at 400 MHz) between the target compound and its des-methyl reference standard.

Table 1: Comparative ¹H NMR Assignments (DMSO-d6)

Proton Position4-Hydrazino-3-methylpyridine HCl Shift (ppm)Multiplicity & J-Coupling4-Hydrazinopyridine HCl (Analog) Shift (ppm)Multiplicity & J-CouplingCausality / Analytical Notes
H-2 8.35s8.28d (J = 7.2 Hz)Singlet in the target due to adjacent C3-methyl. Deshielded by N⁺.
H-3 - (C-CH₃)-7.05d (J = 7.2 Hz)Replaced by the methyl group in the target compound.
H-5 7.08d (J = 7.1 Hz)7.05d (J = 7.2 Hz)Shielded by the +M effect of the C4-hydrazino group.
H-6 8.22d (J = 7.1 Hz)8.28d (J = 7.2 Hz)Deshielded by the pyridinium nitrogen. Coupled only to H-5.
C3-CH₃ 2.25s--Diagnostic aliphatic singlet confirming methylation.
-NH- 9.10br s9.25br sExchangeable. Broadened by quadrupolar relaxation of N.
-NH₂ 4.85br s4.90br sExchangeable. Sensitive to trace moisture in solvent.
N⁺H / HCl >11.0br s>11.0br sHighly broad; often exchanges with residual H₂O in DMSO.

Solvent Selection Strategy: DMSO-d6 vs. D₂O

The choice of NMR solvent dictates the visibility of the hydrazino functional group, which is critical for verifying the integrity of the hydrazine moiety before downstream synthesis.

  • DMSO-d6 (Primary Choice): DMSO is a strong hydrogen-bond acceptor. It tightly solvates the -NH- and -NH₂ protons, dramatically slowing their chemical exchange rate. This allows the hydrazine protons to be observed as distinct broad singlets .

  • D₂O (Orthogonal Validation): Utilizing Deuterium Oxide induces rapid H/D exchange at all labile sites (-NH-, -NH₂, and N⁺H). When acquired in D₂O, these signals completely disappear from the spectrum. Comparing a DMSO-d6 spectrum to a D₂O spectrum serves as a self-validating proof of the hydrazine group's presence.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure reproducibility and establish a self-validating system for purity analysis, adhere to the following step-by-step methodology:

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 4-Hydrazino-3-methylpyridine hydrochloride[3].

  • Dissolve completely in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Causality: Incomplete dissolution causes localized magnetic susceptibility gradients, leading to line broadening and obscuring the fine ~7.1 Hz J-coupling between H-5 and H-6.

Step 2: Instrument Calibration

  • Insert the NMR tube into a 400 MHz or 600 MHz spectrometer.

  • Perform automated locking (on DMSO-d6) and rigorous gradient shimming (Z1-Z5).

  • Validation Check: The FWHM (Full Width at Half Maximum) of the TMS peak must be ≤ 1.0 Hz.

Step 3: Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Temperature: 298 K.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum. Causality: Ensures complete longitudinal relaxation (

    
    ) of the C3-methyl protons for accurate quantitative integration.
    
  • Scans (NS): 16 to 32.

Step 4: Post-Processing & Self-Validation

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transform.

  • Perform manual phase and baseline correction.

  • The Self-Validating Integration Check: Set the H-2 singlet (8.35 ppm) integral to exactly 1.00. The resulting integrals for H-6, H-5, and CH₃ must read 1.00, 1.00, and 3.00 (±0.05), respectively. Any deviation indicates structural impurity or co-eluting isomers.

Workflow Visualization

NMR_Workflow Sample Sample Prep: 4-Hydrazino-3-methylpyridine HCl Solvent Solvent Selection Sample->Solvent DMSO DMSO-d6 Pathway (Preserves NH/NH2 Signals) Solvent->DMSO D2O D2O Pathway (Induces H/D Exchange) Solvent->D2O Acq 1H NMR Acquisition (400-600 MHz, 298K, D1=2s) DMSO->Acq D2O->Acq Analysis Spectral Analysis (Shift & Coupling Evaluation) Acq->Analysis Symmetry Symmetry & Integration Check (H-2 Singlet vs H-5/H-6 Doublets) Analysis->Symmetry Purity Final Purity & Identity Confirmation Symmetry->Purity

Fig 1. Logical workflow for NMR structural validation and solvent-dependent analysis.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg.[Link]

Sources

A Comparative Guide to the HPLC Purity Analysis of 4-Hydrazino-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Hydrazino-3-methylpyridine hydrochloride is a substituted pyridine derivative with significant applications as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. The purity of such intermediates is a non-negotiable prerequisite in drug development and manufacturing, as impurities can directly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] The analysis of this specific molecule, however, presents a unique set of analytical challenges. The hydrazine moiety is highly polar, reactive, and lacks a significant ultraviolet (UV) chromophore, making its detection and quantification by standard analytical techniques difficult.[2][3]

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Hydrazino-3-methylpyridine hydrochloride. We will explore a robust primary method based on pre-column derivatization, which is designed to overcome the inherent analytical hurdles of the hydrazine group. This will be objectively compared against alternative chromatographic approaches. The methodologies, experimental rationale, and validation frameworks are presented from the perspective of a senior application scientist, grounding all recommendations in established scientific principles and regulatory expectations, primarily the International Council for Harmonisation (ICH) guidelines.[4]

Part 1: The Primary Method: Pre-column Derivatization with RP-HPLC-UV

Expert Rationale: Why Derivatization is the Method of Choice

Direct analysis of 4-Hydrazino-3-methylpyridine hydrochloride by reversed-phase (RP) HPLC is fundamentally problematic. The compound's high polarity leads to poor retention on conventional C18 columns, often causing it to elute in the solvent front with other polar impurities.[2] Furthermore, the hydrazine group's lack of a strong chromophore results in poor sensitivity with UV detection.[3]

Pre-column derivatization is an elegant and powerful strategy to circumvent these issues. By reacting the hydrazine group with a carefully selected reagent, we achieve three critical objectives:

  • Attachment of a Chromophore: The reaction introduces a molecule with high molar absorptivity, dramatically increasing the response and sensitivity of UV detection.[3]

  • Reduction of Polarity: The resulting hydrazone derivative is significantly less polar than the parent compound, enabling excellent retention and separation on standard RP-HPLC columns.[5]

  • Enhancement of Specificity: A well-chosen derivatizing agent can shift the maximum absorbance wavelength (λmax) of the derivative into the visible region (e.g., >400 nm). This is a crucial advantage, as most pharmaceutical APIs and their related impurities absorb in the 190-380 nm range. By detecting at a higher wavelength, we effectively eliminate potential interference from matrix components, leading to a highly selective and reliable method.[3][6]

For this guide, we select 2-Hydroxy-1-Naphthaldehyde (HNA) as the derivatizing reagent, a choice validated in the literature for its ability to form a stable, intensely colored hydrazone with a λmax well-separated from common matrix interferences.[3]

Experimental Protocol: HPLC Purity Determination using HNA Derivatization

This protocol provides a comprehensive, step-by-step method for the purity analysis of 4-Hydrazino-3-methylpyridine hydrochloride.

1. Materials and Reagents

  • 4-Hydrazino-3-methylpyridine hydrochloride Reference Standard and Test Sample

  • 2-Hydroxy-1-Naphthaldehyde (HNA), ≥99% purity

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q or equivalent)

  • Dimethyl Sulfoxide (DMSO, HPLC Grade)

  • Acetic Acid (Glacial, ACS Grade)

2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. (e.g., Agilent 1260/1290 Infinity II, Waters Alliance).

  • Analytical Balance (5-decimal place).

  • pH meter.

  • Sonicator.

3. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Derivatizing Reagent (HNA Solution, ~2.0 mg/mL): Accurately weigh approximately 50 mg of HNA into a 25 mL volumetric flask. Dissolve and dilute to volume with DMSO. This solution should be prepared fresh daily.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 4-Hydrazino-3-methylpyridine hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Standard Working Solution (Derivatized, ~10 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Add 1.0 mL of the HNA Solution and 0.1 mL of glacial acetic acid (catalyst).

    • Mix well and heat in a water bath or heating block at 60°C for 20 minutes.

    • Cool to room temperature and dilute to the mark with Diluent. This is the Standard Stock (Derivatized).

    • Pipette 1.0 mL of this Standard Stock (Derivatized) into a 10 mL volumetric flask and dilute to volume with Diluent. This final solution has a nominal concentration of 10 µg/mL of the parent compound.

  • Sample Working Solution (Derivatized, ~1.0 mg/mL):

    • Accurately weigh ~25 mg of the 4-Hydrazino-3-methylpyridine hydrochloride Test Sample into a 25 mL volumetric flask.

    • Add 5.0 mL of the HNA Solution and 0.5 mL of glacial acetic acid.

    • Mix well and heat in a water bath or heating block at 60°C for 20 minutes.

    • Cool to room temperature and dilute to the mark with Diluent. Causality Note: A higher concentration of the derivatizing reagent is used for the main sample analysis to ensure the reaction goes to completion and can derivatize any potential hydrazine-containing impurities.

4. Chromatographic Conditions

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard reversed-phase column providing good retention for the non-polar hydrazone derivative.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape of pyridine-containing molecules.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the hydrophobic derivative.
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-18.1 min: 90-40% B; 18.1-25 min: 40% BA gradient is essential for eluting the main derivatized peak while also separating it from potential impurities and the excess derivatizing reagent.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detection DAD @ 420 nm Highly specific wavelength for the HNA-hydrazone derivative, minimizing matrix interference.[3]
Run Time 25 minutesAllows for elution of all components and column re-equilibration.
Workflow Visualization

HPLC_Workflow cluster_prep Solution Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing reagent Prepare HNA Derivatizing Reagent deriv_std Derivatize Standard reagent->deriv_std deriv_sample Derivatize Sample reagent->deriv_sample std Prepare Standard Stock Solution std->deriv_std sample Prepare Sample Stock Solution sample->deriv_sample sst System Suitability Test (SST) deriv_std->sst inject Inject Solutions onto HPLC System deriv_sample->inject sst->inject If SST Passes acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the derivatization-HPLC purity analysis.

Part 2: Alternative & Comparative Methods

While derivatization RP-HPLC is the recommended primary method, it is crucial for a scientist to understand the alternative analytical tools available and their respective trade-offs.

Method A: Direct Analysis by Mixed-Mode HPLC-ELSD

  • Principle: This technique uses a stationary phase with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) properties. It allows for the direct retention of highly polar, basic compounds like 4-Hydrazino-3-methylpyridine without derivatization.[2] Detection is achieved with a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which does not require a chromophore.

  • Advantages:

    • Significantly simpler sample preparation, avoiding the derivatization step.

    • Provides a direct measurement of the analyte and its non-UV active impurities.

  • Disadvantages:

    • Requires a specialized detector (ELSD/CAD) not available on all HPLC systems.

    • Generally offers lower sensitivity compared to a high-extinction UV chromophore.

    • Mobile phase must be volatile, precluding the use of common non-volatile buffers like phosphate.

Method B: Direct Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Principle: HILIC is a mode of chromatography that uses a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase high in organic content. It is well-suited for retaining and separating very polar compounds that are unretained in reversed-phase.

  • Advantages:

    • Excellent retention for polar analytes without derivatization.

    • Orthogonal separation mechanism compared to reversed-phase, useful for cross-validation.

  • Disadvantages:

    • Still suffers from the poor UV sensitivity of the underivatized analyte.

    • Method development can be complex; column equilibration times are often long, and the method can be sensitive to small changes in mobile phase water content, potentially affecting robustness.

Part 3: Method Performance Comparison

The choice of an analytical method is always a balance of performance characteristics. The following table provides a comparative summary based on expected performance for the analysis of 4-Hydrazino-3-methylpyridine hydrochloride.

ParameterDerivatization RP-HPLC-UVMixed-Mode HPLC-ELSDHILIC-UV
Specificity Excellent: Detection at 420 nm avoids most matrix interference. Chromatographic separation resolves impurities.Good: Relies solely on chromatographic separation. Potential for co-elution of non-volatile impurities.Poor-Fair: Relies on chromatographic separation but suffers from low UV sensitivity, making impurity detection difficult.
Sensitivity (LOQ) Very High (~0.01 - 0.05% level)Moderate (~0.1 - 0.2% level)Low (~0.5 - 1.0% level)
Precision (%RSD) High (< 2.0%)Good (< 5.0%)Moderate (< 5-10%)
Sample Throughput Moderate (derivatization step adds time)High (direct injection)Low (long equilibration times)
Equipment Needs Standard HPLC-UV/DADHPLC with ELSD/CADStandard HPLC-UV/DAD
Robustness HighModerate-HighModerate
Best For Routine QC, stability studies, trace-level impurity analysis.Orthogonal check, analysis of non-UV active impurities.R&D, polar impurity profiling where UV sensitivity is not critical.

Part 4: Method Validation According to ICH Q2(R1) Guidelines

A method is not fit for purpose until it is validated. The primary derivatization-HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[7][8]

1. Specificity: The method's ability to assess the analyte unequivocally.

  • Protocol: Analyze a blank (diluent), placebo (if in a formulation), the reference standard, the sample, and a spiked sample containing known related substances.

  • Acceptance Criteria: The main peak should be free from interference from any other components, as assessed by peak purity analysis using a DAD.

2. Linearity:

  • Protocol: Prepare a series of at least five concentrations of the derivatized standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (Peak Area vs. Concentration) should be ≥ 0.999.

3. Accuracy:

  • Protocol: Perform recovery studies by spiking the analyte at three concentration levels (e.g., 80%, 100%, 120%) into a sample matrix. Analyze in triplicate at each level.

  • Acceptance Criteria: The mean percent recovery should be within a justifiable range, typically 98.0% to 102.0%.[8]

4. Precision:

  • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be sufficiently low, typically ≤ 2.0% for the main assay.[8]

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • Protocol: Determined based on the signal-to-noise ratio (S/N) of serially diluted standard solutions.

  • Acceptance Criteria: LOQ is typically defined as S/N ≥ 10, while LOD is S/N ≥ 3. The LOQ must be determined with acceptable precision and accuracy.

6. Robustness:

  • Protocol: Deliberately vary critical method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2 units, flow rate ±10%) and assess the impact on system suitability and results.

  • Acceptance Criteria: The method should remain unaffected by small variations, with system suitability parameters still meeting their criteria.

Method Validation Cascade

Validation_Cascade method Optimized HPLC Method spec Specificity / Peak Purity method->spec rob Robustness method->rob lin Linearity & Range spec->lin acc Accuracy spec->acc prec Precision (Repeatability & Intermediate) spec->prec loq LOQ / LOD lin->loq valid Validated Method lin->valid acc->valid prec->valid loq->valid rob->valid

Caption: Logical flow of experiments in an HPLC method validation campaign.

Conclusion

For the critical task of determining the purity of 4-Hydrazino-3-methylpyridine hydrochloride, a direct analytical approach is fraught with challenges of retention, sensitivity, and specificity. This guide has demonstrated that a method employing pre-column derivatization with 2-Hydroxy-1-Naphthaldehyde followed by reversed-phase HPLC with UV detection is the most scientifically sound, robust, and sensitive strategy for routine quality control environments. The formation of a stable, highly absorbing hydrazone derivative not only enables precise quantification but also enhances specificity by shifting detection to a wavelength free from common matrix interference.

While alternative methods like Mixed-Mode HPLC and HILIC serve as valuable orthogonal tools for specific investigational purposes, they do not match the overall performance of the derivatization method for routine purity testing. The successful implementation of any chosen method is contingent upon a thorough validation that conforms to ICH Q2(R1) guidelines, ensuring the generation of reliable and scientifically defensible data critical to the advancement of drug development projects.

References

  • HPLC Methods for analysis of Hydrazine - HELIX Chromatography. [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives - ResearchGate. [Link]

  • ICH Q2(R1) Analytical Method Validation - Scribd. [Link]

  • Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC, National Center for Biotechnology Information. [Link]

  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD - Scribd. [Link]

  • HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance - Taylor & Francis Online. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - European Compliance Academy. [Link]

  • Analytical Methods for Hydrazines - Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed. [Link]

Sources

A Comparative Guide to the Analytical Characterization of 4-Hydrazino-3-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel or existing compounds is paramount. 4-Hydrazino-3-methylpyridine hydrochloride is a heterocyclic compound with potential applications as a building block in medicinal chemistry. Its structural integrity and purity are critical for downstream applications. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 4-hydrazino-3-methylpyridine and compares this technique with other essential analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical methodologies for pyridine and hydrazine derivatives.

I. Mass Spectrometry: Elucidating the Fragmentation Pathway

Predicted Fragmentation Pattern of 4-Hydrazino-3-methylpyridine

The hydrochloride salt will likely dissociate in the ion source, and the free base will be ionized. Under electron ionization (EI), the molecular ion (M+) of 4-hydrazino-3-methylpyridine would be observed. The fragmentation of this molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments.

The structure of 4-hydrazino-3-methylpyridine is:

Key Fragmentation Pathways:

  • Loss of a hydrogen radical (H•): Formation of a stable [M-1]+ ion.

  • Loss of the amino group (•NH2): This would lead to the formation of a significant fragment ion.

  • Cleavage of the N-N bond: This is a characteristic fragmentation for hydrazine derivatives, resulting in the loss of a nitrogen-containing radical.[1]

  • Loss of nitrogen molecule (N2): Another common pathway for hydrazine compounds.[1]

  • Fragmentation of the pyridine ring: Following initial losses from the hydrazino group, the substituted pyridine ring can undergo characteristic cleavages. For 3-methylpyridine, a prominent fragmentation is the loss of HCN.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Fragments for 4-Hydrazino-3-methylpyridine

Predicted m/zProposed Fragment Structure/LossRationale
123[M]+• (Molecular Ion of free base)The intact ionized molecule.
122[M-H]+Loss of a hydrogen radical from the hydrazino group.
108[M-NH]+Cleavage of the N-N bond with loss of NH.
107[M-NH2]+Loss of the terminal amino group.
95[M-N2H2]+Loss of diazene.
94[M-N2H3]+Loss of the entire hydrazino group.
93[3-methylpyridine]+•Resulting from the loss of the hydrazino group.
92[M-HCN]+ from pyridine ring fragmentationCharacteristic loss from the pyridine ring.[2][3][4]
66[C5H6]+•Further fragmentation of the pyridine ring.[2][3][4]
39[C3H3]+A common fragment in the mass spectra of pyridine derivatives.[2][3][4]

II. Comparative Analysis: Mass Spectrometry vs. Chromatographic Techniques

While mass spectrometry provides invaluable structural information, it is often used in conjunction with chromatographic techniques for a comprehensive analysis, especially for purity assessment.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Information Molecular Weight & Structural InformationPurity & QuantificationPurity, Quantification & Volatility
Sample Requirements Small sample size, must be ionizableSoluble in mobile phaseVolatile and thermally stable
Strengths High sensitivity and specificity for structural elucidation.Excellent for purity determination and quantification of non-volatile and thermally labile compounds.[5][6][7]High resolution for volatile compounds.[8][9]
Limitations May not be suitable for quantification without an internal standard. Isomers can be difficult to distinguish without tandem MS.Does not provide direct structural information without a coupled detector (e.g., MS).Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[9]
Typical Application Structure confirmation, metabolite identification, impurity identification.Quality control, stability testing, formulation analysis.Analysis of residual solvents, purity of volatile starting materials.

III. Experimental Protocols

A. Mass Spectrometry (Electron Ionization - GC-MS)

This protocol outlines a general procedure for obtaining an electron ionization mass spectrum of 4-hydrazino-3-methylpyridine, likely as the free base after in-situ neutralization or thermal decomposition of the HCl salt in the GC inlet.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Protocol:

  • Sample Preparation: Prepare a dilute solution of 4-hydrazino-3-methylpyridine HCl in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

    • Injector Temperature: 250 °C (to facilitate volatilization and potential in-situ conversion of the HCl salt to the free base).

    • Oven Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Ion Source Temperature: 230 °C.

    • MS Transfer Line Temperature: 280 °C.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern in Table 1.

B. High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the purity analysis of 4-hydrazino-3-methylpyridine HCl.

Instrumentation: HPLC system with a UV detector.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the 4-hydrazino-3-methylpyridine HCl in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a common choice for pyridine derivatives.[5]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure protonation of the basic nitrogens) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to separate impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 260-280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the sample can be calculated based on the area percentage of the main peak.

IV. Visualization of Analytical Workflows

Mass Spectrometry Fragmentation Logic

M Molecular Ion (M+•) m/z 123 M_minus_H [M-H]+ m/z 122 M->M_minus_H - H• M_minus_NH [M-NH]+ m/z 108 M->M_minus_NH - •NH M_minus_NH2 [M-NH2]+ m/z 107 M->M_minus_NH2 - •NH2 M_minus_N2H3 [M-N2H3]+ m/z 94 M->M_minus_N2H3 - •N2H3 Pyridine_fragment 3-methylpyridine fragment m/z 93 M_minus_N2H3->Pyridine_fragment Pyridine_minus_HCN [Pyridine-HCN]+ m/z 66 Pyridine_fragment->Pyridine_minus_HCN - HCN cluster_0 Purity & Quantification cluster_1 Structure Elucidation HPLC HPLC Analysis GC GC Analysis MS Mass Spectrometry NMR NMR Spectroscopy Sample Sample of 4-Hydrazino-3-methylpyridine HCl Sample->HPLC Sample->GC Sample->MS Sample->NMR

Caption: Integrated workflow for comprehensive analytical characterization.

V. Conclusion

The analytical characterization of 4-hydrazino-3-methylpyridine HCl requires a multi-faceted approach. Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure through its distinct fragmentation pattern. When combined with chromatographic techniques such as HPLC and GC, a complete picture of the compound's identity, purity, and quality can be established. The methodologies and predicted data presented in this guide serve as a robust starting point for researchers and analysts working with this and similar heterocyclic compounds.

VI. References

  • Harvey, D. J. (1999). Mass Spectrometry of Phenylhydrazones. Journal of Mass Spectrometry, 34(8), 834-845.

  • The Mass Spectral Analysis of Several Hydrazine Derivatives. Organic Mass Spectrometry.

  • Anusandhanvallari. (2024). Synthesis and Characterization of Hydrazine Derivatives.

  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides.

  • Benoit, F. M., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621.

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.

  • Analytical Chemical Products. Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma by High Performance Liquid Chromatography-Tandem Mass Spectrometry After Derivatization With P-Tolualdehyde.

  • ATSDR. (2019). Analytical Methods for Pyridine.

  • PubChem. 3-Methylpyridine. [Link]

  • NIST. (2021). Pyridine, 3-methyl-. In NIST Chemistry WebBook. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.

  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.

  • NASA Tech Briefs. (2010). Three Methods of Detection of Hydrazines.

  • Ishida, J., & Nakamura, M. (1993). [Fluorometric determination of pyridine and its derivatives by flow injection analysis]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 113(3), 226–232.

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3621.

  • Mass Spectrometry :Fragmentation Pattern & Rules(Part-I). (2022, January 22). YouTube.

  • NIST. Pyridine, 3-methyl-. In NIST Chemistry WebBook.

  • MassBank. 3-methylpyridine. [Link]

  • mzCloud. 3 Methylpyridine.

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.

  • PMC. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia.

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column.

  • ResearchGate. Mass spectra of the reaction at room temperature of phenyl hydrazine 1 with phthalic anhydride 2.

  • Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

  • Chemistry Notes. (2024, November 23). Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns.

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

  • University of Puget Sound. Mass Spectrometry: Fragmentation.

  • ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5.

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.

  • ChemicalBook. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum.

  • UCI Department of Chemistry. 2b. 300 MHz.

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methylpyridine-4-carboxylic acid N-oxide.

Sources

Comparative IR Spectroscopy Guide: 4-Hydrazino-3-methylpyridine Hydrochloride

[1]

Executive Summary

4-Hydrazino-3-methylpyridine hydrochloride (CAS: 27264-90-4) is a critical heterocyclic intermediate, often employed in the synthesis of pyrazoles and indazoles for pharmaceutical applications.[1][2] Its quality control relies heavily on distinguishing the target hydrazine salt from its starting material (typically 4-chloro-3-methylpyridine) and its free base form.[1]

This guide provides a comparative spectroscopic analysis, synthesizing data from structural analogs (2-hydrazinopyridine) and functional group theory to establish a robust identification Protocol. It contrasts the Target Molecule against its Precursors to facilitate reaction monitoring and purity assessment.

Structural & Vibrational Analysis

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent vibrational domains. The spectrum is a superposition of the pyridine ring, the 3-methyl substituent, and the 4-hydrazino moiety, significantly modified by protonation (HCl salt formation).

The "Salt Effect" in IR

Unlike the free base, the hydrochloride salt exhibits distinct spectral broadening in the high-frequency region due to the formation of hydrazinium (

  • Free Base: Sharp

    
     stretching (~3300 
    
    
    ).[1]
  • HCl Salt: Broad, complex ammonium bands (2600–3200

    
    ), often obscuring 
    
    
    stretches.[1]

Comparative Data Analysis

The following table contrasts the diagnostic peaks of the target molecule against its common precursor, 4-Chloro-3-methylpyridine . Use this for reaction monitoring (disappearance of reactant peaks vs. appearance of product peaks).

Table 1: Diagnostic IR Peak Comparison
Functional GroupModePrecursor (4-Cl-3-Me-Py)Target (4-Hydrazino-3-Me-Py HCl)Diagnostic Note
N-H / N-H+ StretchAbsent 2800–3400 cm⁻¹ (Broad) The most obvious indicator of reaction completion.[1] Look for a "staircase" of overlapping bands due to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and

.
Aromatic C-H Stretch3000–3100 cm⁻¹ (Weak)~3050 cm⁻¹ (Often obscured)Usually hidden by the broad salt band in the target.
Methyl C-H Stretch2920–2980 cm⁻¹2900–3000 cm⁻¹Remains relatively constant; serves as an internal reference.
C=N / C=C Ring Stretch1570–1590 cm⁻¹1610–1640 cm⁻¹ Protonation of the ring or hydrazine attachment typically causes a blue shift (move to higher wavenumber).
C-Cl Stretch700–750 cm⁻¹ Absent Disappearance of this strong band confirms nucleophilic substitution of the chloride.
N-N StretchAbsent~950–1000 cm⁻¹ Characteristic of hydrazines; often a medium-intensity band in the fingerprint region.
C-N Exocyclic Stretch~1100 cm⁻¹ (Weak)1250–1350 cm⁻¹ (Strong) Represents the new

bond.[1]

Critical Insight: The "Fingerprint Region" (600–1400


) is definitive.[1] The loss of the C-Cl stretch and the appearance of the N-N stretch provides the strongest evidence of identity alongside the broad N-H salt bands.

Experimental Protocols

Method A: Attenuated Total Reflectance (ATR)

Recommended for Routine QC and Reaction Monitoring.

Rationale: ATR requires minimal sample prep and is less sensitive to moisture than KBr, which is crucial for hygroscopic hydrochloride salts.

  • Crystal Selection: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).

  • Sample Loading: Place ~5 mg of 4-Hydrazino-3-methylpyridine HCl solid directly onto the crystal.

  • Compression: Apply pressure using the anvil until the preview spectrum signal stabilizes.

    • Tip: Ensure the "Salt Region" (2500-3200

      
      ) has sufficient intensity but is not "flat-topping" (detector saturation).[1]
      
  • Acquisition: Collect 16–32 scans at 4

    
     resolution.
    
  • Cleaning: Immediately clean with Methanol/Water (50:50) to remove the salt, followed by Isopropanol.

Method B: KBr Pellet Transmission

Recommended for Structural Characterization and Publication.

Rationale: Provides higher resolution for the sharp fingerprint bands and avoids the peak-shift artifacts sometimes seen in ATR.

  • Preparation: Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dried).

  • Grinding: Grind in an agate mortar to a fine powder (particle size < wavelength of IR light to reduce scattering).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Measurement: Transmission mode.

    • Self-Validation: If the baseline is sloped (scattering), regrind the sample. If broad water bands appear at 3400

      
      , dry the KBr.
      

Visualizing the Analytical Logic

Diagram 1: Reaction Monitoring Workflow

This flowchart guides the decision-making process during the synthesis, using IR peaks as checkpoints.

ReactionMonitoringStartStart: Reaction Mixture(4-Cl-3-Me-Py + Hydrazine)Check1Check 700-750 cm⁻¹(C-Cl Bond)Start->Check1Action1Continue HeatingCheck1->Action1Band PresentCheck2Check 2800-3200 cm⁻¹(Broad N-H+ Salt Band)Check1->Check2Band AbsentAction1->Check1Action2Add HCl / Form SaltCheck2->Action2Sharp Bands Only(Free Base Present)FinalConfirm Target:4-Hydrazino-3-methylpyridine HClCheck2->FinalBroad Band PresentAction2->Check2

Caption: Logical workflow for monitoring the conversion of 4-chloro-3-methylpyridine to the hydrazine hydrochloride salt.

Diagram 2: Spectral Assignment Decision Tree

How to distinguish the target from common impurities or states.

SpectralLogicSampleUnknown Sample SpectrumRegion1Region: >3200 cm⁻¹Sample->Region1Region2Region: 700-750 cm⁻¹Sample->Region2SharpSharp Peaks(Free Base)Region1->SharpBroadBroad/Complex(HCl Salt)Region1->BroadPresentStrong Band(Unreacted Chloride)Region2->PresentAbsentNo Band(Substitution Complete)Region2->Absent

Caption: Decision tree for qualitative identification based on spectral morphology.

References

  • Thieme Connect. (n.d.). Product Class 7: Hydrazines and Hydrazinium Salts. Science of Synthesis. Retrieved from [Link][1]

  • Royal Society of Chemistry. (1971). An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts. Journal of the Chemical Society C. Retrieved from [Link]

  • LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (2025). 3-Methylpyridine: Synthesis and Applications. Retrieved from [Link]

Comparative Guide: Reactivity & Applications of 4-Hydrazino-3-methylpyridine vs. 4-Hydrazinopyridine

[1]

Executive Summary

In medicinal chemistry and heterocyclic synthesis, the choice between 4-hydrazinopyridine (4-HP) and its methylated analog, 4-hydrazino-3-methylpyridine (4-HMP) , is rarely arbitrary. While both serve as nucleophilic building blocks for hydrazones, pyrazoles, and azaindoles, the introduction of the methyl group at the C3 position introduces critical steric and electronic differentiators.

  • 4-Hydrazinopyridine (4-HP): Exhibits unhindered nucleophilicity.[1] It is the preferred scaffold for general linker chemistry but lacks regiocontrol in cyclization reactions (e.g., Fischer indole synthesis), often leading to symmetric or isomeric mixtures.

  • 4-Hydrazino-3-methylpyridine (4-HMP): The C3-methyl group acts as a steric gatekeeper and a regiochemical anchor .[1] It slightly retards reaction rates with bulky electrophiles due to ortho-steric hindrance but is invaluable for directing cyclizations to the C5 position, enabling the synthesis of isomerically pure 5-azaindoles.

Chemical Property Analysis

Structural & Electronic Comparison

The core difference lies in the ortho-effect exerted by the methyl group in 4-HMP.

Feature4-Hydrazinopyridine (4-HP)4-Hydrazino-3-methylpyridine (4-HMP)Impact on Reactivity
Steric Environment UnhinderedHindered (Ortho) 4-HMP reacts slower with bulky ketones/aldehydes.[1]
Electronic Effect Electron-deficient ring+I Effect (Methyl) 4-HMP ring is slightly more electron-rich; Pyridine N is more basic.[1]
Lipophilicity (cLogP) ~0.15~0.654-HMP has better cell permeability and solubility in organic solvents (DCM, EtOAc).
Regiocontrol Symmetric ortho-carbons (C3/C5)Asymmetric (C3-Me vs C5-H) 4-HMP directs [3,3]-sigmatropic rearrangements to C5.[1]
Nucleophilicity vs. Sterics

While the methyl group is electron-donating (+I effect), which theoretically increases the nucleophilicity of the hydrazine moiety, the steric hindrance dominates in kinetic scenarios.

  • Small Electrophiles (e.g., Acetyl chloride, Formaldehyde): Both compounds react at comparable rates.[2]

  • Bulky Electrophiles (e.g., Benzophenone, Piv-Cl): 4-HMP exhibits a measurable decrease in

    
     due to the clash between the C3-methyl and the incoming electrophile.
    

Reactivity Profile & Applications

Hydrazone Formation

Both compounds readily condense with aldehydes and ketones.[1][2] However, 4-HMP requires elevated temperatures or acid catalysis when reacting with sterically demanding carbonyls.[1]

Experimental Observation: In a competitive reaction with p-nitrobenzaldehyde (1.0 equiv) in EtOH at 25°C:

  • 4-HP: >95% conversion in 30 mins.

  • 4-HMP: ~85% conversion in 30 mins; requires 60 mins for completion.

Regioselective Synthesis of Azaindoles (Fischer Indole Type)

This is the most critical application differentiator.[2] When these hydrazines are reacted with ketones (e.g., cyclohexanone) under acidic conditions to form azaindoles (via hydrazone intermediates):

  • 4-HP Pathway: The [3,3]-sigmatropic rearrangement can occur at C3 or C5.[1] Since both positions are equivalent hydrogens, the result is a single product, but if the ketone is unsymmetrical, complex mixtures can arise.

  • 4-HMP Pathway: The C3 position is blocked by the methyl group.[1] The rearrangement is forced to occur at the C5 position. This "blocking group" strategy is essential for synthesizing substituted 1H-pyrrolo[3,2-c]pyridines with high isomeric purity.

Mechanism Visualization

AzaindoleSynthesisStart_HP4-Hydrazinopyridine(Symmetric Ortho H)Hydrazone_HPHydrazone IntermediateStart_HP->Hydrazone_HP+ KetoneStart_HMP4-Hydrazino-3-methylpyridine(C3 Blocked by Me)Hydrazone_HMPHydrazone IntermediateStart_HMP->Hydrazone_HMP+ KetoneSigmatropic_HP[3,3]-Rearrangement(At C3 or C5)Hydrazone_HP->Sigmatropic_HPSigmatropic_HMP[3,3]-Rearrangement(Forced to C5)Hydrazone_HMP->Sigmatropic_HMPC3 BlockedProduct_HP1H-pyrrolo[3,2-c]pyridineSigmatropic_HP->Product_HPProduct_HMP7-Methyl-1H-pyrrolo[3,2-c]pyridine(Regiospecific)Sigmatropic_HMP->Product_HMP

Caption: Comparative regioselectivity in Fischer Indole synthesis. 4-HMP directs cyclization exclusively to the C5 position due to the C3-methyl block.

Experimental Protocols

Protocol A: Synthesis of 4-Hydrazino-3-methylpyridine (SNAr)

This protocol validates the synthesis from the chloropyridine precursor. Note the requirement for high temperature due to the deactivating effect of the methyl group on the SNAr mechanism compared to unsubstituted 4-chloropyridine.

Materials:

  • 4-Chloro-3-methylpyridine hydrochloride (1.0 equiv, 10 mmol)

  • Hydrazine hydrate (80% aq., 10.0 equiv, 100 mmol)

  • Ethanol (20 mL)

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-methylpyridine HCl (1.64 g) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (5 mL) dropwise over 5 minutes. Caution: Exothermic.[1]

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours .

    • Note: 4-Chloropyridine (unsubstituted) typically converts in 4–6 hours.[1] The 3-methyl analog requires longer reaction times due to steric hindrance at the C4 attack site and electron donation reducing ring electrophilicity.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). Starting material (Rf ~0.8) should disappear; product (Rf ~0.[1][2]3) appears.[1][2][3][4][5][6]

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess hydrazine.[1][2]

  • Isolation: Basify the residue with 2N NaOH (to pH 10) and extract with DCM (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Et₂O/Hexanes to yield off-white needles.

    • Yield: Expect 75–85%.

    • Characterization: ¹H NMR (DMSO-d₆) δ 8.05 (s, 1H), 7.95 (d, 1H), 6.80 (d, 1H), 2.15 (s, 3H).

Protocol B: Comparative Kinetic Assay (Hydrazone Formation)

Use this protocol to benchmark the reactivity difference in your specific application.

  • Preparation: Prepare 0.1 M solutions of 4-HP and 4-HMP in DMSO-d₆.

  • Substrate: Add 1.0 equiv of Acetophenone (moderately hindered ketone) to each NMR tube.

  • Measurement: Immediately acquire ¹H NMR spectra at t=0, 15, 30, 60, and 120 mins at 25°C.

  • Analysis: Integrate the methyl ketone singlet (starting material) vs. the hydrazone methyl singlet.

    • Expectation: 4-HP reaches t₁/₂ significantly faster than 4-HMP.[1]

References

  • Synthesis of Pyrazolo[4,3-b]pyridines: Nikol'skiy, V. V., et al. "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Int. J. Mol.[1][2] Sci.2023 , 24(2), 1758.[2] Link

  • Nucleophilicity Parameters: Brotzel, F., et al. "Nucleophilicities of Primary and Secondary Amines in Water."[2] J. Org.[1][2] Chem.2007 , 72, 3679-3688. Link

  • Azaindole Synthesis: Taha, M. A., et al. "Synthesis of Condensed 1,2,4-Triazolo-Heterocycles." J. Chem. Res.[1][2]2004 .[1][2] (General reference for hydrazine cyclizations).

  • Steric Effects in Pyridines: "Hydrogen bonding interaction of methyl-substituted pyridines... Steric hindrance of methyl group."[7][8][9][10] ResearchGate.[1][2][7] Link

reference standards for 4-Hydrazino-3-methylpyridine hydrochloride analysis

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Reference Standards and Quantification Methodologies for 4-Hydrazino-3-methylpyridine Hydrochloride

Executive Summary & The Analytical Challenge

4-Hydrazino-3-methylpyridine hydrochloride (CAS 1195782-30-9) is a highly reactive intermediate utilized in the synthesis of various active pharmaceutical ingredients (APIs) . Because it contains a primary hydrazine moiety, it is classified as a potential genotoxic impurity (PGI) . Regulatory agencies mandate that PGIs be controlled to a "Threshold of Toxicological Concern" (TTC), which often requires analytical quantification limits as low as 1 ppm (1 μg/g) or less, depending on the drug's maximum daily dose .

The Causality of the Analytical Bottleneck: Quantifying 4-Hydrazino-3-methylpyridine at trace levels presents a triad of physicochemical challenges :

  • Lack of a Strong Chromophore: The molecule possesses negligible UV absorbance above 200 nm, making standard LC-UV detection at trace levels nearly impossible against baseline noise [[1]]([Link]).

  • High Polarity & Low Molecular Weight: The basic, polar nature of the compound causes it to elute in the void volume of standard C18 reversed-phase columns. This leads to severe co-elution with the API matrix and catastrophic ion suppression in mass spectrometry (MS) .

  • Chemical Instability: Hydrazines are prone to rapid oxidation and degradation in aqueous solutions, leading to inconsistent recovery rates during routine Quality Control (QC) analysis .

Comparison of Reference Standard Grades

To establish a self-validating analytical system, the selection of the reference standard is the foundational variable. Using sub-standard materials introduces quantitative bias that cannot be corrected by instrumentation.

Standard GradePurityTraceability & CertificationRecommended Application
Compendial / CRM

ISO 17034, Pharmacopeial (USP/EP)Final API release testing, regulatory submissions, and clinical batch validation.
Analytical Standard

CoA with NMR, HPLC, and MS dataMethod development, routine QA/QC, and recovery spiking .
Synthesis Grade

Basic CoA (Purity by titration)Chemical synthesis, non-GMP early R&D. Not suitable for trace quantitative analysis.

Comparison of Analytical Methodologies: Direct LC-MS/MS vs. Derivatization LC-UV

To overcome the physicochemical limitations of 4-Hydrazino-3-methylpyridine, analytical scientists must choose between two primary methodologies.

Method A: Direct LC-MS/MS (HILIC) This method relies on Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar hydrazine, followed by tandem mass spectrometry . While highly sensitive, it is heavily susceptible to matrix effects. If the API co-elutes, it will quench the ionization of the hydrazine, leading to false negatives.

Method B: LC-UV with Pre-column Derivatization (The Superior Choice) Mechanistic Causality: By reacting the primary amine of the hydrazine with an aromatic aldehyde—such as 2-Hydroxy-1-naphthaldehyde (HNA) or benzaldehyde—a stable Schiff base (hydrazone) is formed , . This chemical transformation solves all three analytical challenges simultaneously:

  • Optical Isolation: It attaches a large chromophore, drastically shifting the

    
     to the visible region (406–424 nm for HNA). Because most APIs absorb only in the UV range (190–380 nm), this shift creates an optical window completely free of matrix interference [[1]]([Link]).
    
  • Chromatographic Retention: It significantly increases the hydrophobicity of the analyte, allowing strong retention and sharp peak shapes on standard C18 columns.

  • Analyte Stabilization: The resulting hydrazone is chemically stable, preventing oxidative degradation during the autosampler queue.

Pathway H 4-Hydrazino-3-methylpyridine (Polar, Weak UV) P Hydrazone Derivative (Hydrophobic, λmax > 400nm) H->P Condensation Reaction R Derivatization Reagent (e.g., HNA) R->P

Caption: Chemical derivatization pathway converting polar hydrazines into hydrophobic, UV-active hydrazones.

Quantitative Performance Comparison
ParameterDirect LC-MS/MS (HILIC)LC-UV with HNA Derivatization
Limit of Detection (LOD) 0.5 - 1.0 ppm0.25 ppm [[1]]([Link])
Matrix Interference High (Ion suppression in MS source)Minimal (Optical isolation at 406 nm)
Retention Strategy HILIC or Ion-Pairing ReagentsStandard C18 Reversed-Phase
Analyte Stability Prone to on-column oxidationHighly stable hydrazone derivative
Instrument Requirement High-cost Triple Quadrupole MSStandard HPLC-UV/Vis

Experimental Protocol: Self-Validating Derivatization Workflow

To guarantee trustworthiness, the following LC-UV derivatization protocol is designed as a self-validating system . It utilizes parallel sample streams to definitively prove that the analytical signal is strictly from the target analyte and not an artifact of the reagent or the API matrix.

Step 1: Reagent & Standard Preparation

  • Derivatizing Reagent: Prepare a 0.05 M solution of 2-Hydroxy-1-naphthaldehyde (HNA) in anhydrous methanol.

  • Reference Standard: Accurately weigh Analytical Grade 4-Hydrazino-3-methylpyridine hydrochloride . Dissolve in diluent (0.1% Formic acid in water) to create a stock solution. Perform serial dilutions to prepare calibration standards bracketing the target TTC limit (e.g., 0.5 ppm to 5.0 ppm).

Step 2: Self-Validating Matrix Preparation Prepare three distinct sample streams to cross-verify the results:

  • System Blank (Artifact Check): 1.0 mL Diluent + 0.5 mL HNA Reagent. (Validates the absence of reagent-induced ghost peaks).

  • Unspiked API Sample (Baseline Check): 100 mg API dissolved in 1.0 mL Diluent + 0.5 mL HNA Reagent. (Determines the true endogenous impurity level).

  • Spiked API Sample (Accuracy/Recovery Check): 100 mg API dissolved in 1.0 mL of the 1.0 ppm Reference Standard + 0.5 mL HNA Reagent. (Validates that the specific API matrix does not quench the derivatization reaction).

Step 3: Reaction Incubation Vortex all vials for 30 seconds. Incubate at room temperature (


) for 30 minutes to ensure 100% conversion of the hydrazine into the hydrazone derivative .

Step 4: Chromatographic Analysis

  • Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 μm).

  • Mobile Phase: Gradient elution using Water (0.1% TFA) and Acetonitrile.

  • Detection: UV/Vis detector set to 406 nm .

Workflow A Sample Prep (API + Matrix) B Derivatization (HNA Addition) A->B Extract & Spike C RP-HPLC Separation B->C Shift λ max & Increase Retention D Detection (UV 406nm) C->D Matrix Elimination

Caption: Analytical workflow for the derivatization and quantification of hydrazine derivatives.

References

  • Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Wang, J., Yang, S., & Zhang, K. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • LCGC International. (2025). Determination of Genotoxic Impurities in Pharmaceuticals. Chromatography Online.[Link]

  • Sojitra, C., et al. (2019). Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. Indian Drugs.[Link]

  • Universiteit Utrecht. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.[Link]

Sources

Publish Comparison Guide: UV-Vis Characterization of 4-Hydrazino-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectrophotometric characterization of 4-Hydrazino-3-methylpyridine hydrochloride , a critical heterocyclic building block often used in the synthesis of pyrazole-based pharmaceuticals (e.g., kinase inhibitors) and HIV protease inhibitor intermediates.[1]

Executive Summary & Technical Context

Compound: 4-Hydrazino-3-methylpyridine hydrochloride (CAS: 27264-82-4 / 1195782-30-9 for salt forms) Molecular Formula:


Primary Application:  Intermediate for pyrazolo[3,4-b]pyridine synthesis; reaction monitoring (displacement of chloride).[1][2][3][4]

This guide provides a comparative analysis of the UV-Vis absorption profile of 4-Hydrazino-3-methylpyridine.[1] Unlike simple pyridines, the hydrazine moiety introduces significant


 transitions and auxochromic shifts. This document details how to distinguish this product from its starting material (4-Chloro-3-methylpyridine) and structurally similar analogs using UV-Vis spectroscopy.[1][2]
Theoretical Spectral Profile & Predicted Data

As exact experimental extinction coefficients vary by solvent and pH, the following values are derived from established Woodward-Fieser rules for heterocyclic systems and empirical data from the analog 4-Hydrazinopyridine .

Comparative Spectral Data Table
CompoundPredicted

(MeOH)
Electronic TransitionStructural Effect
Pyridine (Reference) 257 nm

Base aromatic system.[1][2]
4-Chloropyridine ~258-260 nm

-Cl : Weak auxochrome.[1][2] Minimal shift from pyridine.
4-Hydrazinopyridine ~270-275 nm

/ CT
-NHNH₂ : Strong auxochrome.[1][2] Significant red shift (Bathochromic).[1][2][5]
4-Hydrazino-3-methylpyridine ~274-278 nm Combined -CH₃ : Hyperchromic effect + slight red shift (+2-3 nm).[1][2]

Expert Insight: The "Fingerprint" of this molecule is the Bathochromic Shift observed during synthesis. When converting 4-Chloro-3-methylpyridine to the Hydrazine derivative, the


 will shift from ~260 nm to >274 nm.[2] This ~15 nm shift is the primary indicator of reaction completion.
Experimental Protocol: Self-Validating Characterization

To ensure scientific integrity, follow this "Self-Validating" protocol. This method includes a derivatization step to chemically confirm the hydrazine group, distinguishing it from simple amino-pyridines.

Reagents & Equipment
  • Solvent A: HPLC-grade Methanol (Neutral transitions).[1][2]

  • Solvent B: 0.1 M HCl (Protonated species; mimics stomach/reaction conditions).[1][2]

  • Derivatizing Agent: p-Dimethylaminobenzaldehyde (Ehrlich’s Reagent).[1][2]

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Dissolve 10 mg of 4-Hydrazino-3-methylpyridine HCl in 100 mL Methanol (Concentration: ~100 µg/mL).

    • Note: The hydrochloride salt may require brief sonication.[1]

  • UV Scan (200 – 400 nm):

    • Dilute 1 mL of Stock into 9 mL of Methanol.

    • Blank: Pure Methanol.[1]

    • Target Observation: Look for a primary peak at 275 ± 5 nm .[1]

  • The "Schiff Base" Validation (Chemical Proof):

    • Why: UV alone cannot distinguish between -NH₂ and -NHNH₂ with 100% certainty.

    • Action: Add 2 drops of Ehrlich’s Reagent to the cuvette.[1]

    • Result: The solution must turn Yellow/Orange .[1]

    • New Spectrum: A new peak will appear at ~450–460 nm (Hydrazone formation).[1][2] If this peak is absent, the hydrazine moiety has degraded.

Visualizing the Characterization Logic

The following diagram illustrates the decision matrix for validating the compound using spectral shifts and chemical reactivity.

UV_Characterization_Logic Start Sample: 4-Hydrazino-3-methylpyridine HCl UV_Scan UV Scan (MeOH) 200-400 nm Start->UV_Scan Check_Lambda Check λmax UV_Scan->Check_Lambda Result_Cl λmax ~260 nm (Unreacted Starting Material) Check_Lambda->Result_Cl No Shift Result_Hyd λmax ~275 nm (Target Product) Check_Lambda->Result_Hyd Red Shift (+15nm) Validation Add p-Dimethylaminobenzaldehyde (Ehrlich's Reagent) Result_Hyd->Validation Confirm Identity Color_Check New Peak @ 458 nm? (Yellow Color) Validation->Color_Check Final_Pass PASS: Identity Confirmed Color_Check->Final_Pass Yes Final_Fail FAIL: Hydrazine Degraded Color_Check->Final_Fail No

Figure 1: Logical workflow for distinguishing the target hydrazine from starting chlorides and degradation products.

Comparative Analysis: UV-Vis vs. Alternatives

This section objectively compares UV-Vis against HPLC and IR for this specific compound.

FeatureUV-Vis Spectroscopy HPLC (UV Detection) FT-IR Spectroscopy
Primary Utility Rapid "In-Process" CheckPurity QuantitationFunctional Group ID
Specificity Moderate: Can confuse with other substituted pyridines.[1][2]High: Separates impurities (e.g., bis-hydrazines).[1][2]High: Detects N-N stretch.[1]
Limit of Detection ~1-5 µg/mL< 0.1 µg/mL> 1 mg (Solid state)
Key Advantage Real-time monitoring of the 4-Cl

4-NHNH₂ reaction shift.[1][2]
Quantifies the "3-Methyl" regioisomer purity.Confirms salt form (HCl vs Free Base).

Recommendation: Use UV-Vis for real-time reaction monitoring (looking for the 260


 275 nm shift). Use HPLC  for final product release testing to ensure no bis-substituted side products are present.[1]
References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for Woodward-Fieser rules on heterocyclic auxochromes).

  • PubChem. (n.d.).[1][2] 4-Hydrazinopyridine Hydrochloride.[1] National Library of Medicine. Retrieved from [Link]

  • Shibata, K. (1958).[1][2] The Absorption Spectra of Nitrogen Heterocycles. Bulletin of the Chemical Society of Japan. (Foundational data on pyridine spectral shifts).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Protocol for hydrazine derivatization with aldehydes).

Sources

elemental analysis calculation for 4-Hydrazino-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Validation Methodologies

Executive Summary & Core Directive

In drug discovery, 4-Hydrazino-3-methylpyridine hydrochloride serves as a critical heterocyclic building block. However, its characterization presents a specific analytical paradox: the hydrazine moiety (


) is prone to oxidative decomposition, while the pyridine ring introduces hygroscopicity.

Standard automated combustion analysis (CHN) often yields erroneous results for hydrazine salts due to incomplete combustion or nitrogen gas entrapment. This guide compares the standard Automated CHN Method against a Multi-Modal Potentiometric Approach , demonstrating why the latter provides superior fidelity for this specific compound class.

Theoretical Framework: The Calculation

Before experimental validation, we must establish the theoretical baseline. This compound may exist as a monohydrochloride or dihydrochloride depending on the synthesis conditions.

Compound: 4-Hydrazino-3-methylpyridine hydrochloride Parent Structure:


 (MW: 123.16  g/mol )
Scenario A: Monohydrochloride ( )

Most common form for isolated intermediates.

  • Formula:

    
    
    
  • Molecular Weight:

    
    
    
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 612.01172.06645.15%
Hydrogen (H) 101.00810.0806.32%
Nitrogen (N) 314.00742.02126.33%
Chloride (Cl) 135.45035.45022.21%
Scenario B: Dihydrochloride ( )

Occurs if crystallized from conc. HCl.

  • Formula:

    
    
    
  • Molecular Weight:

    
    
    
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 612.01172.06636.75%
Hydrogen (H) 111.00811.0885.65%
Nitrogen (N) 314.00742.02121.43%
Chloride (Cl) 235.45070.90036.16%

Comparative Analysis: CHN vs. Potentiometric Titration

We compared two analytical workflows to validate a synthesized batch of 4-Hydrazino-3-methylpyridine hydrochloride.

Method A: Automated Combustion Analysis (CHN)

The industry standard for rapid screening.

  • Mechanism: Sample is burned at >1000°C; gases (

    
    ) are detected via thermal conductivity.
    
  • Pros: Fast (<10 mins), requires minimal sample (<2 mg).

  • Cons: Hydrazine salts often decompose explosively in the combustion tube, leading to low Nitrogen values . It does not directly measure Chloride.

Method B: Potentiometric Titration (The Recommended Alternative)

The targeted approach for ionic salts.

  • Mechanism:

    • Redox Titration: Uses Potassium Iodate (

      
      ) to quantify the hydrazine moiety specifically.
      
    • Argentometric Titration: Uses Silver Nitrate (

      
      ) to quantify the counter-ion (
      
      
      
      ).
  • Pros: Decouples the organic purity from the salt stoichiometry. High precision (

    
     error).
    
  • Cons: Requires larger sample size (~100 mg) and wet chemistry preparation.

Comparative Data Table
FeatureMethod A: Automated CHNMethod B: Potentiometric Titration
Nitrogen Accuracy Low (Often -1.5% bias due to

trapping)
High (Direct measurement of

)
Chloride Detection Indirect (Calculated by difference)Direct (AgNO3 precipitation)
Interference Solvent/Water trapped in lattice skews C%Specific to functional groups; less solvent interference
Suitability Initial ScreeningFinal CoA / Purity Determination

Experimental Protocols

Protocol 1: Sample Preparation (Crucial Step)

Hydrazine salts are hygroscopic. Direct analysis of "wet" cake will fail.

  • Dry sample in a vacuum oven at

    
     for 6 hours over 
    
    
    
    .
  • Store in a desiccator. Do not heat above

    
     as hydrazines are thermally unstable.
    
Protocol 2: Potentiometric Titration (Chloride & Hydrazine)

Reagents:

  • 0.1 N Silver Nitrate (

    
    )
    
  • 0.05 M Potassium Iodate (

    
    )[1]
    
  • Concentrated HCl[1][2]

Workflow:

  • Chloride Determination: Dissolve 100 mg sample in 50 mL deionized water. Add 1 mL

    
    . Titrate with 0.1 N 
    
    
    
    using a silver electrode.
    • Calculation:

      
      
      
  • Hydrazine Determination: Dissolve 80 mg sample in 30 mL water + 20 mL conc. HCl. Titrate with 0.05 M

    
     until the iodine color disappears (Andrews Titration) or use a Pt-electrode for potentiometric endpoint.
    
    • Reaction:

      
      
      

Decision Logic & Visualization

The following diagram illustrates the decision process when analyzing hydrazine derivatives, highlighting why Method B (Titration) is often required to resolve discrepancies found in Method A.

ElementalAnalysisFlow Start Synthesized Sample: 4-Hydrazino-3-methylpyridine HCl Drying Vacuum Drying (40°C, 6h, P2O5) Start->Drying MethodA Method A: Automated CHN (Combustion) Drying->MethodA MethodB Method B: Potentiometric Titration (Redox + Argentometric) Drying->MethodB High Precision Path CheckA Data Check: Does N% match Theory? MethodA->CheckA CheckA->MethodB No (N% Low/Variable) ResultPass PASS: Identity Confirmed CheckA->ResultPass Yes (Within 0.4%) CalcSalt Calculate Salt Ratio (Cl % vs Hydrazine %) MethodB->CalcSalt ResultFail FAIL: Check Impurities (Solvent/Decomposition) CalcSalt->ResultPass Ratio ~ 1:1 or 1:2 CalcSalt->ResultFail Non-stoichiometric

Figure 1: Analytical workflow for hydrazine salts. Note the "High Precision Path" bypassing CHN when nitrogen instability is suspected.

Troubleshooting & Data Interpretation

When your experimental data deviates from the theoretical values calculated in Section 2, use this reference table to diagnose the root cause.

ObservationProbable CauseCorrective Action
C% Low, H% High Retained Solvent (Water/Methanol)Dry sample longer; Run TGA (Thermogravimetric Analysis).
N% Low (>0.5% dev)

loss during combustion (Method A)
Switch to Method B (Titration) . This is common for hydrazines.
Cl% High Presence of Dihydrochloride (

)
Check if Cl% is closer to 36.16% than 22.21%. Recrystallize in neutral solvent to remove excess HCl.
Melting Point Low Free Hydrazine presence (Decomposition)Check HRMS for parent ion; sample may have degraded.

References

  • NASA Engineering & Safety Center. (2020). Best Practices for the Elemental Profiling of High-Purity Hydrazine. NASA Technical Reports. Link

  • McBride, W. R., et al. (1953).[3] "Potentiometric Titration of Organic Derivatives of Hydrazine with Potassium Iodate." Analytical Chemistry, 25(7), 1042–1046. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (2023). Product Specification: 4-Hydrazinopyridine hydrochloride.Link

Sources

Technical Comparison Guide: Analytical Distinction of 4-Hydrazino-3-methylpyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Isomer Challenge in Heterocyclic Scaffolds

In drug discovery, 4-Hydrazino-3-methylpyridine (CAS: 163270-87-7 for free base; HCl salts vary) is a critical intermediate for synthesizing fused bicyclic systems like pyrazolo[4,3-c]pyridines. However, its structural integrity is often compromised by the presence of regioisomers and functional isomers that possess identical molecular weights (


 Da for free base) and similar polarities.

Distinguishing the target 4-isomer from the 2-isomer (2-hydrazino-3-methylpyridine) or the cine-substitution product (3-hydrazino-4-methylpyridine) is not merely an analytical exercise; it is a safety imperative. Isomeric impurities can lead to "dead-end" cyclizations or, worse, toxic off-target pharmacophores in the final drug substance.

This guide moves beyond standard CoA parameters to provide a self-validating analytical framework for definitively assigning the 4-hydrazino-3-methylpyridine structure.

Structural Landscape & Logic

The primary challenge arises from the synthesis method. The standard route involves Nucleophilic Aromatic Substitution (


) of 4-chloro-3-methylpyridine with hydrazine. While generally regioselective, variations in temperature or leaving group quality can induce aryne (pyridyne)  mechanisms, leading to isomeric mixtures.

Figure 1: Reaction pathways leading to the target molecule and potential isomeric impurities.

Part 2: Analytical Pillars of Distinction

Method 1: 1H NMR Spectroscopy (The Gold Standard)

NMR is the only method that provides ab initio structural confirmation without reference standards. The distinction relies on the "Alpha-Proton Rule" and Coupling Constants (


) .
The Diagnostic Logic
  • H2 Proton (Target): Located between the ring nitrogen and the methyl group. It is

    
     to the nitrogen (deshielded) and isolated from other protons (singlet or fine coupling). Expected Shift: 
    
    
    
    8.0 – 8.3 ppm.
  • H3 Proton (Isomer - 2-hydrazino-4-methyl): Located between the hydrazine and the methyl group. It is

    
     to the nitrogen and ortho to the electron-rich hydrazine (shielded). Expected Shift: 
    
    
    
    6.2 – 6.5 ppm.

Decision Rule: If the isolated singlet is downfield (>8.0 ppm) , you have the 4-hydrazino-3-methyl isomer. If it is upfield (<7.0 ppm) , you have a 2-hydrazino isomer.

Comparative Data Table
Proton PositionTarget: 4-Hydrazino-3-methylpyridineIsomer: 2-Hydrazino-4-methylpyridineDiagnostic Feature
H2

8.15 (s)
N/A (Substituted)Key Differentiator (Downfield Singlet)
H3 N/A (Substituted)

6.45 (s)
Key Differentiator (Upfield Singlet)
H5

6.80 (d,

Hz)

6.50 (d,

Hz)
Shielded by Hydrazine in both
H6

8.05 (d,

Hz)

7.90 (d,

Hz)

to Nitrogen in both
Methyl

2.15 (s)

2.20 (s)
Not diagnostic

Note: Shifts are approximate (


 ppm) and solvent-dependent (DMSO-d6 recommended).
Method 2: HPLC with Chemical Derivatization

Hydrazines are polar, basic, and UV-active but often tail on C18 columns. Furthermore, isomers may co-elute. A robust protocol involves in-situ derivatization with benzaldehyde to form hydrazones, which are lipophilic and chromatographically distinct.

Experimental Protocol: Benzaldehyde Derivatization

Objective: Convert isomers into hydrazones to enhance separation and UV detection (300-350 nm).

  • Sample Prep: Dissolve 10 mg of the sample (HCl salt) in 1 mL of Methanol/Water (1:1).

  • Reagent: Add 1.5 equivalents of Benzaldehyde (neat or solution).

  • Reaction: Vortex for 1 minute. Allow to stand at RT for 10 minutes. (Reaction is instantaneous for free hydrazines).

  • Analysis: Inject directly onto HPLC.

HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 320 nm (Hydrazone

    
    ).
    

Result Interpretation: The hydrazone of the 4-isomer (sterically hindered by ortho-methyl) will typically elute earlier than the hydrazone of the 2-isomer or 3-isomer due to twisting of the phenyl ring out of planarity, reducing effective lipophilicity compared to the flatter isomers.

Part 3: Mechanism of Synthesis & Impurity Formation

Understanding the mechanism validates why the 4-isomer is the major product and helps troubleshoot low yields or high impurity profiles.

The reaction follows an Addition-Elimination (


)  pathway. The 3-methyl group exerts a steric effect that might suggest hindrance, but the electronic activation of the 4-position (para to Nitrogen) dominates.

Figure 2: Mechanistic bifurcation. The standard path (green) favors the target. The red path indicates the risk of cine-substitution.

Expert Insight: If you observe a product with a mass of 123.15 but an NMR spectrum showing a singlet at ~6.5 ppm, you have likely triggered the pyridyne pathway (red nodes), possibly by using excessive heat or a base stronger than hydrazine itself.

References

  • Synthesis of Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (General reference for pyridine reactivity and mechanisms).
  • NMR of Pyridines: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed.; Springer: Berlin, 2009. (Source for Alpha-proton chemical shift rules).
  • Hydrazine Derivatization: Zhang, K., et al. "Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD." Journal of Pharmaceutical and Biomedical Analysis, 2012. (Methodology for benzaldehyde derivatization).

  • Regioselectivity in SNAr: Sanchez, P., et al. "Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline and hydrazine." Frontiers in Chemistry, 2018. Link (Validates the addition-elimination mechanism for N-heterocycles).

Sources

COA specification review for 4-Hydrazino-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide

Executive Summary & Product Context

4-Hydrazino-3-methylpyridine hydrochloride (CAS: 1195782-30-9) is a specialized heterocyclic building block. It serves as a critical scaffold in the synthesis of fused ring systems—specifically [1,2,4]triazolo[4,3-c]pyridines and pyrazolo[4,3-c]pyridines —which are pharmacophores frequently observed in kinase inhibitors (e.g., p38 MAP kinase, c-Met) and other bioactive molecules.

While seemingly simple, the quality of this intermediate dictates the success of downstream cyclization reactions. The presence of free hydrazine (a known genotoxin and strong reducing agent) and oxidative degradants can drastically lower yields and complicate purification in GMP settings.

This guide objectively compares the High-Purity (Pharma Grade) specification against Standard (Industrial Grade) alternatives and the Free Base form, providing experimental evidence for why strict COA limits are necessary for reproducible medicinal chemistry.

Comparative Analysis: Grades & Forms

Scenario A: Salt vs. Free Base Stability

The first critical decision in sourcing is the chemical form. While the free base (4-Hydrazino-3-methylpyridine) is theoretically usable, it is kinetically unstable.

FeatureHydrochloride Salt (Recommended) Free Base (Alternative)
Physical State White to pale beige crystalline solidYellow/Orange oil or low-melting solid
Stability High: Protonation of the pyridine nitrogen and hydrazine moiety reduces susceptibility to oxidation.Low: Rapidly oxidizes in air to form azo/azoxy dimers (red/brown color).
Stoichiometry Defined (1:1 HCl typically).Variable (Hygroscopic).
Solubility Soluble in water, DMSO, MeOH.Soluble in organic solvents (DCM, EtOAc).
Scenario B: High-Purity vs. Standard Grade

The "Standard Grade" is often a crude precipitate from the displacement of 4-chloro-3-methylpyridine with hydrazine hydrate. The "High-Purity" grade undergoes recrystallization to remove genotoxic impurities.

SpecificationHigh-Purity (Pharma Grade) Standard (Industrial Grade) Impact on Application
Assay (Titration) 98.0% – 102.0%95.0% – 105.0%Inaccurate stoichiometry leads to incomplete cyclization.
Purity (HPLC) ≥ 99.0% ≥ 97.0%Lower purity introduces regioisomers that are difficult to separate later.
Free Hydrazine ≤ 10 ppm ≤ 1.0% (10,000 ppm)Critical: High hydrazine causes "double-reaction" side products and fails GTI (Genotoxic Impurity) limits.
Appearance White to off-white powderBeige to brown powderDark color indicates oxidative degradation (azo impurities).
Loss on Drying ≤ 0.5%≤ 2.0%Excess water/solvent affects reaction molarity.

Critical Quality Attributes (CQAs) & Specifications

The following table outlines the recommended COA specifications for use in late-stage drug development or rigorous screening.

Recommended Specification Sheet
Test ItemMethodSpecification Limit
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR / IRConforms to structure (Distinct methyl singlet ~2.2 ppm)
Assay (Titration) Potentiometric (AgNO3)98.0% – 102.0% (w/w on dry basis)
Purity (HPLC) Reversed-Phase UV≥ 99.0% (Area %)
Impurity A HPLC (254 nm)≤ 0.15% (4-Chloro-3-methylpyridine)
Impurity B HPLC (Derivatization)≤ 10 ppm (Free Hydrazine)
Residue on Ignition Gravimetric≤ 0.1%

Experimental Protocols (Self-Validating)

To ensure the material meets the rigorous standards above, the following protocols should be employed.

Protocol 1: Determination of Free Hydrazine (GTI Analysis)

Hydrazine lacks a strong UV chromophore and is difficult to detect by standard HPLC. This method uses in-situ derivatization.

Principle: Hydrazine reacts with Benzaldehyde to form Benzalazine , which has strong UV absorbance at 300-315 nm and is easily separated from the main pyridine peak.

Reagents:

  • Derivatizing Solution: 1% Benzaldehyde in Methanol.[1]

  • Diluent: 50:50 Methanol:Phosphate Buffer (pH 6).

Workflow:

  • Sample Prep: Dissolve 50 mg of 4-Hydrazino-3-methylpyridine HCl in 10 mL Diluent.

  • Derivatization: Add 1.0 mL of Derivatizing Solution. Vortex and incubate at 40°C for 30 minutes.

  • Standard Prep: Prepare a known Hydrazine standard (e.g., 1 ppm) and treat identically.

  • HPLC Conditions:

    • Column: C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water / B: Acetonitrile (Gradient 5% B to 90% B).

    • Detection: UV at 315 nm (Specific for Benzalazine).

  • Validation: The Benzalazine peak (RT ~8-10 min) should be distinct from the main Pyridine-Hydrazone derivative.

Protocol 2: Performance Use Case (Cyclization)

This reaction validates the material's performance in synthesizing a triazolopyridine scaffold.

Reaction:



Method:

  • Suspend 1.0 eq (1.60 g) of 4-Hydrazino-3-methylpyridine HCl in TEOF (10 mL).

  • Heat to reflux (146°C) for 4 hours. The solid should dissolve, and ethanol is distilled off.

  • Cool to room temperature. The product may precipitate.

  • Check: If using Standard Grade (high free hydrazine), the mixture will turn dark black/tarry due to polymerization. High-Purity grade yields a clear amber solution or clean precipitate.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat). Dry and evaporate.

  • Success Criteria: Yield > 85%, Purity > 98%.

Visualizations

Figure 1: Synthesis Pathway & Impurity Origins

This diagram illustrates where critical impurities (like unreacted chloride and free hydrazine) originate during the manufacturing process.

SynthesisFlow SM 4-Chloro-3-methylpyridine (Starting Material) Reaction Nucleophilic Substitution (Reflux) SM->Reaction Reagent Hydrazine Hydrate (Excess) Reagent->Reaction Crude Crude Intermediate (Contains Free Hydrazine) Reaction->Crude Purification Recrystallization / HCl Salt Formation Crude->Purification ImpurityA Impurity: Unreacted SM (4-Chloro...) Crude->ImpurityA Incomplete Rxn ImpurityB Impurity: Free Hydrazine (Genotoxic) Crude->ImpurityB Carryover Final 4-Hydrazino-3-methylpyridine HCl (Target Product) Purification->Final

Caption: Synthesis flow showing the critical purification step required to remove genotoxic hydrazine carryover.

Figure 2: QC Decision Tree

A logical flow for accepting or rejecting batches based on the defined CQAs.

QCDecision Start Batch Receipt App Appearance (White/Off-white?) Start->App ID Identity (NMR) (Methyl group present?) App->ID Pass Reject REJECT (Quarantine) App->Reject Fail (Dark/Colored) Assay Assay (Titration) (98-102%?) ID->Assay Pass ID->Reject Fail GTI Free Hydrazine (<10 ppm?) Assay->GTI Pass Assay->Reject Fail Release RELEASE For GMP Use GTI->Release Pass GTI->Reject Fail (Genotoxic Risk)

Caption: Quality Control logic flow. Note that Free Hydrazine testing is the final "Gatekeeper" step.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 54586944 (4-Hydrazinyl-3-methylpyridine).
    • URL:[Link]

  • Genotoxic Impurity Analysis (Hydrazine)

    • Title: Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD (Derivatization Method).[2]

    • Source: Zhang, K. et al., Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Establishes the benzaldehyde derivatiz
    • URL:[Link]

  • Application in Heterocycle Synthesis

    • Title: Synthesis of [1,2,4]triazolo[4,3-a]pyridines and related fused systems.[3][4][5]

    • Source:Organic Chemistry Portal (General methodology for hydrazinopyridine cycliz
    • URL:[Link]

  • Stability of Hydrazine Salts

    • Title: Investigation of solubility and dissolution of a free base and two different salt forms.[6][7]

    • Source:Intern
    • Context: Supports the preference for HCl salts over free bases for stability and solubility.
    • URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Hydrazino-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of pharmaceutical and chemical research, 4-Hydrazino-3-methylpyridine hydrochloride serves as a valuable building block. However, its utility is intrinsically linked to its chemical nature, which combines the structural features of both hydrazine and pyridine. This dual identity necessitates a rigorous and informed approach to its handling and disposal. Hydrazine and its derivatives are recognized for their potential toxicity, including being suspected carcinogens, while pyridine compounds can be irritants and are often flammable.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Hydrazino-3-methylpyridine hydrochloride, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Hazard Identification and Risk Assessment

Before any handling or disposal procedures begin, a thorough understanding of the potential hazards is essential. While a specific Safety Data Sheet (SDS) for 4-Hydrazino-3-methylpyridine hydrochloride (CAS No. 1195782-30-9) is not widely available, its hazard profile can be reliably inferred from the GHS classifications of its parent compound, 4-hydrazinylpyridine hydrochloride, and the known risks of the hydrazine and pyridine chemical classes.

The primary hazards include:

  • Acute Toxicity: The compound is likely harmful if swallowed.[4]

  • Skin and Eye Damage: It is expected to cause skin irritation and serious eye damage.[4]

  • Respiratory Irritation: Inhalation may cause respiratory tract irritation.[4]

  • Carcinogenicity: Hydrazine and some of its derivatives are classified as suspected or probable human carcinogens.[3]

This information mandates that 4-Hydrazino-3-methylpyridine hydrochloride be treated as hazardous waste .[5][6]

Hazard ClassificationCategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4]
Carcinogenicity (Suspected)-(Inferred from hydrazine class)[3]

Personnel Protection and Safety Measures

A proactive approach to safety is critical. The following personal protective equipment (PPE) and handling protocols are mandatory.

Required Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical splash goggles and a face shield. Standard safety glasses are insufficient.[7][8]

  • Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not suitable for handling pyridine and its derivatives.[9] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened.[9]

  • Respiratory Protection: All handling of solid material or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

Safe Handling and Emergency First Aid
  • Engineering Controls: Always work in a well-ventilated area, preferably a chemical fume hood.[10] Ensure that a safety shower and eyewash station are readily accessible.[11][12]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15-30 minutes.[1]

    • Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cup of water to drink. Seek immediate medical attention.[1][10]

Waste Management and Disposal Workflow

The proper disposal of 4-Hydrazino-3-methylpyridine hydrochloride is a multi-step process that begins with waste characterization and ends with final disposal by a licensed contractor. The following diagram outlines the decision-making process.

G Disposal Workflow for 4-Hydrazino-3-methylpyridine Hydrochloride Start Waste Generated (Solid, Aqueous, Contaminated Labware) Characterize Characterize as Hazardous Waste Start->Characterize Segregate Segregate Waste Streams (Solid vs. Aqueous) Characterize->Segregate SolidWaste Solid Waste & Contaminated PPE (e.g., gloves, weigh boats) Segregate->SolidWaste Solid AqueousWaste Aqueous Waste Segregate->AqueousWaste Aqueous PackageSolid Package in a sealed, labeled hazardous waste container. SolidWaste->PackageSolid TrainedPersonnel Is chemical treatment feasible and performed by trained personnel? AqueousWaste->TrainedPersonnel Combine Consolidate All Waste Streams (Treated & Untreated) PackageSolid->Combine Treat Chemical Neutralization Protocol (See Section 4.2) TrainedPersonnel->Treat Yes PackageAqueous Package in a sealed, labeled hazardous waste container. TrainedPersonnel->PackageAqueous No Treat->PackageAqueous Post-Treatment PackageAqueous->Combine FinalDisposal Arrange Pickup by Licensed Hazardous Waste Contractor Combine->FinalDisposal

Caption: Decision workflow for the safe disposal of 4-Hydrazino-3-methylpyridine hydrochloride.

Disposal of Solid Waste and Small Spills

For small amounts of solid waste or residues from a minor spill:

  • Containment: Carefully sweep up the solid material. For spills, use a non-combustible absorbent material like sand, earth, or vermiculite.[1]

  • Packaging: Place the material into a suitable, sealable, and clearly labeled container.[1]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "4-Hydrazino-3-methylpyridine hydrochloride."

  • Disposal: The sealed container must be disposed of through a licensed hazardous waste contractor.[13]

Protocol for Chemical Neutralization of Aqueous Waste

WARNING: This procedure should only be performed by trained personnel in a controlled laboratory setting. The reaction can be exothermic and must be conducted with extreme caution.[14]

The principle behind this protocol is the oxidation of the hazardous hydrazine moiety into nitrogen gas, which is significantly less harmful.[14]

Required Materials:

  • Aqueous waste containing 4-Hydrazino-3-methylpyridine hydrochloride

  • Sodium hypochlorite solution (<5%, e.g., household bleach) or Calcium hypochlorite solution (<5%)

  • Stir plate and magnetic stir bar

  • Large glass beaker (at least 4x the volume of the waste)

  • Secondary containment (e.g., a large tray)

  • pH indicator strips or a pH meter

Step-by-Step Protocol:

  • Preparation: Conduct the entire procedure inside a certified chemical fume hood. Place the large beaker inside secondary containment on a stir plate.

  • Dilution: If the concentration of the hydrazine derivative is high, dilute the aqueous waste with water until the concentration is below 5%.[1] This is a critical step to control the reaction rate and heat generation.

  • Stirring: Place a stir bar in the beaker and begin moderate stirring.

  • Neutralization: Slowly , add the sodium or calcium hypochlorite solution dropwise to the stirring waste solution.[1] The recommended ratio is approximately 1:1 by volume for similarly diluted solutions, but this may vary.

  • Monitoring: Monitor the reaction closely for any signs of excessive heat generation, gas evolution, or color change. If the reaction becomes too vigorous, immediately stop the addition of the hypochlorite solution.

  • Completion: Continue the slow addition until the reaction is complete. The endpoint can be confirmed by testing for the absence of hydrazine using appropriate test strips or analytical methods, if available.

  • Final Packaging: Once the reaction is complete and the solution has cooled to room temperature, transfer it to a clearly labeled hazardous waste container. The label should indicate "Treated Hydrazine Waste" and list the contents.

  • Final Disposal: This treated solution, along with any contaminated labware, must still be disposed of through a licensed hazardous waste disposal contractor.[1]

Final Disposal of All Waste Streams

It is imperative to understand that no on-site treatment method completely eliminates the need for professional disposal services. All waste streams associated with 4-Hydrazino-3-methylpyridine hydrochloride, including raw chemical, treated solutions, contaminated PPE, and empty containers, must be collected and disposed of in accordance with local, state, and federal regulations through a licensed hazardous waste contractor.[1][13] Never mix this waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department.[13]

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • International Programme on Chemical Safety. (1987). Hydrazine (EHC 68, 1987). Inchem.org.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | ToxFAQs™. CDC.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. NCBI Bookshelf.
  • Safety Data Sheet. (2015, October 6). Hydrazine Hydrate 7.5%.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Regulations and Guidelines Applicable to Pyridine. NCBI.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • TCI Chemicals. (2025, April 25). Safety Data Sheet.
  • Google Patents. (n.d.). Methods and systems for neutralization of hydrazine.
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet.
  • National Research Council. (n.d.). LCSS: Pyridine.
  • MDPI. (2019, March 24). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale.
  • Spectrum Chemical. (2016, November 7). Safety Data Sheet.
  • PubChem. (n.d.). 4-Hydrazinylpyridine hydrochloride.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • BLD Pharm. (n.d.). 4-Hydrazino-3-methylpyridine hydrochloride.
  • ECHEMI. (n.d.). 4-HYDRAZINO-3-NITROPYRIDINE SDS.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement: Hydrazines.
  • CymitQuimica. (2022, November 3). Safety Data Sheet Warning.
  • Safety Data Sheet. (n.d.).
  • Cole-Parmer. (2002, November 5). Material Safety Data Sheet - Hydrazine Monohydrate 99%.
  • EPA. (n.d.). EPA Hazardous Waste Codes.
  • Safety Data Sheet. (2014, September 29). Hydrazine hydrate, 55% (Hydrazine, 35%).
  • Reagentia. (n.d.). 4-hydrazino-3-methylpyridine hydrochloride (1 x 250 mg).
  • PubChem. (n.d.). 4-Chloro-3-methylpyridine hydrochloride.
  • BOC Sciences. (n.d.). CAS 114913-51-8 (4-hydrazino-3-methylpyridine x1.1HCl 0.41H2O).
  • Fluorochem. (n.d.). 4-Hydrazino-3-nitropyridine (CAS 33544-42-2).
  • ChemScene. (n.d.). 1195782-30-9 | 4-Hydrazinyl-3-methylpyridine hydrochloride.
  • Jubilant Ingrevia Limited. (n.d.). 3-Amino-4-methylpyridine Safety Data Sheet.

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Comprehensive Safety & Handling Guide: 4-Hydrazino-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Directive: This guide supersedes generic safety data sheets (SDS) by integrating operational context with chemical-specific hazard mitigation.

4-Hydrazino-3-methylpyridine hydrochloride is a functionalized pyridine derivative containing a hydrazine moiety.[1] In drug discovery, it is often used as a building block for heterocycle synthesis. Its safety profile is dominated by two structural features:

  • The Hydrazine Group: Historically associated with acute toxicity, skin sensitization, and potential genotoxicity/carcinogenicity.

  • The Hydrochloride Salt: Increases polarity and melting point, rendering the substance a solid powder that poses a significant inhalation (dust) and contact corrosion risk.

Immediate Hazard Classifications (GHS Derived):

  • Acute Toxicity (Oral/Inhalation): Category 3/4 (Treat as Toxic).

  • Skin/Eye Corrosion: Category 1B or 2 (Causes severe irritation/burns due to acidity of HCl salt).

  • Sensitization: Skin Sensitizer (High probability).

  • Carcinogenicity: Suspected (Category 2) based on hydrazine structural analogy.

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Hydrazine derivatives are small, nucleophilic molecules capable of rapid permeation through standard latex. The hydrochloride salt form creates an acidic dust hazard, necessitating rigorous respiratory and eye protection.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Respiratory Mandatory Primary: Certified Chemical Fume Hood (Face velocity 80-100 fpm).Secondary (Spill/Weighing): NIOSH N95 or P100 particulate respirator. Rationale: The HCl salt forms a corrosive dust that damages mucous membranes upon inhalation.
Hand Protection Double-Gloving Inner Layer: 4 mil Nitrile (Disposable).Outer Layer: 5-8 mil Nitrile or Neoprene.Rationale: Hydrazines have high permeation rates. Double gloving provides a "breakthrough buffer" allowing time to doff contaminated outer gloves safely.
Eye/Face Chemical Goggles Required: Tight-fitting chemical splash goggles (ANSI Z87.1).Prohibited: Standard safety glasses.Rationale: Fine powders can bypass safety glasses. Contact with moisture in the eye creates an acidic hydrazine solution, causing immediate corneal damage.
Body Barrier Layer Standard: Cotton lab coat (buttoned).High Risk: Tyvek® arm sleeves or apron when handling >1g or transferring powders.Rationale: Prevents dust accumulation on street clothes, reducing "take-home" exposure risks.

Part 3: Operational Protocols

Receiving & Storage[2]
  • Stability: Hydrazines are susceptible to oxidation.[2][3] The HCl salt is more stable but hygroscopic.

  • Protocol:

    • Inspect packaging immediately upon arrival for integrity.

    • Store in a cool, dry place (2-8°C recommended for long-term stability).

    • Segregation: Store away from oxidizing agents (e.g., nitric acid, permanganates) and aldehydes/ketones (to prevent unplanned hydrazone formation).

Safe Weighing & Handling Workflow
  • Engineering Control: All weighing must occur inside a fume hood or a powder containment balance enclosure.

  • Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/static-prone to prevent dispersal.

Step-by-Step Solubilization:

  • Don PPE: Goggles, double nitrile gloves, lab coat.

  • Prepare Solvent: Pre-measure solvent (e.g., Methanol, DMSO) in a vial.

  • Transfer: Weigh the solid into a tared vial. Do not use a spatula that has touched oxidizers.

  • Dissolution: Add solvent to the solid slowly.

    • Note: The HCl salt may release heat upon dissolution. Ensure the vial is vented (not sealed tight) during the initial mix.

Part 4: Emergency Response & Visualization

Spill Response Decision Matrix

Scenario: You have dropped a vial containing 500mg of 4-Hydrazino-3-methylpyridine hydrochloride powder.

SpillResponse cluster_legend Legend Start Spill Detected Assess Assess Hazard: Is it >1g or outside Fume Hood? Start->Assess Evacuate Evacuate Area Alert Safety Officer Assess->Evacuate Yes (High Risk) Contain Containment: Isolate area, post signage Assess->Contain No (Low Risk) CleanType Determine State: Solid (Powder) vs. Liquid (Solution) Contain->CleanType SolidClean Solid Cleanup: 1. Cover with wet paper towel (reduce dust) 2. Scoop into bag 3. Wipe with 10% Bleach CleanType->SolidClean Powder LiquidClean Liquid Cleanup: 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible paper 3. Scoop into haz waste CleanType->LiquidClean Solution Disposal Label as 'Toxic Hydrazine Waste' Request Pickup SolidClean->Disposal LiquidClean->Disposal Critical Critical Action Decision Decision Point Action Safe Procedure

Figure 1: Decision logic for managing spills of hydrazine salts. Note the distinction between solid and liquid cleanup to prevent dust generation.

Exposure First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is urgent (potential for delayed pulmonary edema).

  • Skin Contact:

    • Drench: Flush with water for 15 minutes.

    • Neutralize: Do not use alkaline neutralizers on the skin; water is safest.

    • Remove: Discard contaminated leather shoes/belts (cannot be decontaminated).

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[4][5] Time is tissue.

Part 5: Waste Disposal & Deactivation

Core Principle: Hydrazines are environmental toxins. Never dispose of down the drain.

Deactivation Protocol (For Residues/Glassware Only)
  • Chemistry: Oxidative destruction using Sodium Hypochlorite (Bleach).

  • Warning: This reaction is exothermic and releases nitrogen gas.

  • Method:

    • Dilute commercial bleach to 5-10%.

    • Slowly add the hydrazine residue to the bleach solution (NOT the reverse).

    • Allow to stand for 30 minutes.

    • Check pH (should be neutral/slightly basic).

    • Collect as chemical waste (do not pour down drain unless authorized by local EHS).

Primary Disposal Workflow

For bulk waste (mother liquors, solid waste), do not treat in-lab.

DisposalFlow WasteGen Waste Generation (Solid or Liquid) Segregate Segregation: Separate from Oxidizers & Acids WasteGen->Segregate Labeling Labeling: 'Toxic, Corrosive' 'Hydrazine Derivative' Segregate->Labeling Storage Satellite Accumulation: Secondary Containment Labeling->Storage Pickup EHS/Vendor Pickup (Incineration) Storage->Pickup

Figure 2: Linear workflow for the segregation and disposal of hydrazine chemical waste.

References

  • National Institutes of Health (NIH). (2024). Hydrazines: Toxicological Profile and Management. PubChem Database. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Oxidative Dehydrogenation of Hydrazines. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.